Fosfomycin
Description
This compound was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by Streptomyces fradiae. It may also be produced synthetically and is commercially available as the disodium salt for intravenous administration and as the calcium or trometamol salt for oral administration. In terms of chemical structure, this compound is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring. Due to its ease of administration as a single 3-gram oral dose and desirable safety profile, this compound has largely become a first-line therapeutic option for the treatment of uncomplicated urinary tract infections (UTIs) in females. Despite being FDA approved only for urinary tract infections, this compound actually has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria. As such there is great interest in exploring the usefulness of this compound for indications beyond the treatment of UTIs.
This compound is an orally available, broad spectrum antibiotic used largely for treatment of uncomplicated urinary tract infections. This compound is associated with a low rate of transient serum enzyme during therapy and with rare cases of clinically apparent acute liver injury with jaundice.
This compound has been reported in Arabidopsis thaliana, Streptomyces wedmorensis, and other organisms with data available.
This compound is a phosphoenolpyruvate analogue and a synthetic broad-spectrum antibiotic with antimicrobial and bactericidal properties. This compound binds to and inactivates the enzyme enolpyruvate transferase. This leads to an irreversible blockage of the condensation of uridine diphosphate-N-acetylglucosamine with p-enolpyruvate, which is one of the first steps of bacterial cell wall synthesis, thereby eventually causing cell lysis and bacterial cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for urinary tract infection and bacterial disease and has 14 investigational indications.
An antibiotic produced by Streptomyces fradiae.
See also: this compound Tromethamine (active moiety of).
Properties
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048480 | |
| Record name | Fosfomycin | |
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Molecular Weight |
138.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
4.69e+01 g/L | |
| Record name | Fosfomycin | |
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| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23155-02-4 | |
| Record name | Fosfomycin | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fosfomycin [USAN:INN:BAN] | |
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| Record name | Fosfomycin | |
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| URL | https://www.drugbank.ca/drugs/DB00828 | |
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| Record name | Fosfomycin | |
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| Record name | Fosfomycin | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Fosfomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Fosfomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovered in 1969, fosfomycin (B1673569) remains a clinically significant antibiotic, particularly in an era of rising antimicrobial resistance. This technical guide provides an in-depth exploration of its discovery, historical development, mechanism of action, and the evolution of resistance. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visualizations of key biological pathways.
Discovery and Historical Development
The Collaborative Discovery
This compound, originally named phosphonomycin, was discovered in 1969 through a collaborative effort between Merck & Co. in the United States and the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA).[1] The discovery was the result of a systematic screening of soil microorganisms for antibacterial activity.
A key figure in this discovery was Dr. Justo Martínez Mata, the Scientific Director of CEPA, who initiated a program in 1957 to find novel antibiotic-producing microbes.[2] In July 1966, a Spanish microbiologist at CEPA, Sagrario Mochales del Val, identified a promising strain of Streptomyces fradiae from a soil sample collected on Mount Montgó in Jávea, Alicante, Spain.[2] This strain was found to produce a substance with potent antibacterial properties. The lyophilized strain was then sent to Merck & Co. for further investigation.[2]
The collaborative research culminated in the isolation and characterization of phosphonomycin, as detailed in a seminal 1969 publication in Science by Hendlin et al., which included researchers from both Merck and CEPA.[2]
Timeline of Key Developments
The discovery of this compound was followed by several decades of development and clinical evaluation, leading to its establishment as a valuable therapeutic agent.
| Year | Milestone | Reference |
| 1966 | Isolation of a this compound-producing Streptomyces fradiae strain from a soil sample in Spain. | [2] |
| 1969 | Publication of the discovery of "phosphonomycin" by a joint Merck and CEPA team. | [1][2] |
| 1971 | CEPA commences industrial-scale production of this compound at its facility in Aranjuez, Spain. | [1] |
| Early 1970s | Intravenous this compound (disodium salt) is introduced for clinical use in Europe for serious infections. | [3] |
| 1990s | Development and introduction of the oral this compound trometamol formulation, improving bioavailability. | [4][5] |
| 1996 | The U.S. Food and Drug Administration (FDA) approves the oral this compound trometamol formulation (Monurol) for the treatment of uncomplicated urinary tract infections. | [1] |
| 2020 | The European Medicines Agency (EMA) recommends restricting the use of intravenous this compound to serious infections where other antibiotics are not suitable. | [6] |
| 2025 | The FDA approves an intravenous formulation of this compound (Contepo) for complicated urinary tract infections.[7][8][9][10] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall biosynthesis. Unlike many other antibiotics that target later stages of peptidoglycan synthesis, this compound acts within the bacterial cytoplasm.
The key target of this compound is the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA.[1][11] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine-enolpyruvate. This is the first committed step in the synthesis of N-acetylmuramic acid, a fundamental component of the peptidoglycan backbone.[1][11]
This compound is a structural analog of PEP and irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the enzyme's active site.[11][12] This covalent modification permanently inactivates the enzyme, leading to the cessation of peptidoglycan synthesis and subsequent cell lysis.[11][13]
To enter the bacterial cell and reach its cytoplasmic target, this compound utilizes two primary transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[11][13]
Mechanisms of Resistance
Bacterial resistance to this compound can arise through several mechanisms, primarily involving impaired drug transport, enzymatic inactivation, or modification of the target enzyme.
-
Impaired Transport: The most common mechanism of this compound resistance involves mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT, respectively).[11][14] These mutations prevent or reduce the uptake of this compound into the bacterial cell, thereby protecting the MurA enzyme.
-
Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable of inactivating this compound. The most well-characterized of these are the Fos enzymes (e.g., FosA, FosB, FosC, and FosX).[14] These enzymes catalyze the modification of this compound, typically through the addition of molecules like glutathione (B108866) or by opening the epoxide ring, rendering the antibiotic inactive.
-
Target Modification: Although less common, mutations in the murA gene can alter the structure of the MurA enzyme, reducing its affinity for this compound.[3][4] This prevents the antibiotic from effectively binding to and inhibiting its target.
Quantitative Data
In Vitro Susceptibility
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common clinical isolates.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 0.5 - 4 | 2 - 16 | [15][16][17][18] |
| Enterococcus faecalis | 8 - 64 | 32 - 128 | [17][18] |
| Klebsiella pneumoniae | 8 - 32 | 64 - >1024 | [16] |
| Pseudomonas aeruginosa | 32 - 64 | 128 - >512 | [15][18] |
| Staphylococcus aureus (including MRSA) | ≤32 | ≤32 | [18] |
Note: MIC values can vary depending on the testing method and geographical region.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound differs significantly between its oral and intravenous formulations.
| Parameter | Oral (this compound Trometamol) | Intravenous (this compound Disodium) | Reference(s) |
| Bioavailability | ~34-58% | 100% | [19][20] |
| Peak Serum Concentration (Cmax) | 21.8 - 32.1 mg/L (3g dose) | 132.1 - 370.6 mg/L (20-40 mg/kg or 3g dose) | [19][21][22] |
| Time to Peak (Tmax) | 2 - 2.5 hours | End of infusion | [22][23] |
| Elimination Half-life (t½) | ~5.7 hours | ~2.23 hours | [5][22] |
| Urinary Excretion (unchanged) | ~38-58% | ~80-90% | [19][21][22][23] |
Experimental Protocols
Isolation of this compound from Streptomyces fradiae
The original isolation and purification of this compound involved a multi-step process to separate the antibiotic from the fermentation broth of S. fradiae.
Protocol Overview:
-
Fermentation: Streptomyces fradiae is cultured in a suitable nutrient broth medium under optimal conditions for antibiotic production.
-
Broth Clarification: The fermentation broth is centrifuged or filtered to remove the bacterial cells.
-
Ion-Exchange Chromatography: The clarified broth is passed through an anion-exchange resin column (e.g., Dowex 1-X2). This compound, being an acidic compound, binds to the resin.[24]
-
Elution: The column is washed, and this compound is then eluted using a salt solution (e.g., NaCl).[24]
-
Desalting and Further Purification: The eluted fractions containing this compound are desalted (e.g., using gel filtration chromatography) and may be subjected to further purification steps, such as crystallization, to obtain the pure compound.[24]
SPHERO Assay for Screening Cell Wall Synthesis Inhibitors
The discovery of this compound was facilitated by a screening assay that detected inhibitors of bacterial cell wall synthesis. This assay, known as the SPHERO assay, is based on the morphological changes that occur in bacteria when their cell wall synthesis is disrupted.
Principle:
In an osmotically stabilized medium, bacteria that are treated with an inhibitor of cell wall synthesis are unable to maintain their normal shape and form spherical protoplasts or spheroplasts. These morphological changes are readily observable under a microscope.
General Protocol:
-
Bacterial Strain: A suitable indicator strain, often a Gram-negative bacterium like E. coli, is used.
-
Growth Medium: The bacteria are grown in a nutrient broth supplemented with an osmotic stabilizer, such as sucrose, to prevent premature lysis of the spheroplasts.
-
Test Compounds: Fermentation broths or purified compounds to be screened are added to the bacterial cultures.
-
Incubation: The cultures are incubated to allow for bacterial growth and the potential induction of spheroplast formation.
-
Microscopic Examination: The cultures are examined microscopically for the presence of spherical cells, indicating inhibition of cell wall synthesis.
Conclusion
This compound stands as a testament to the power of natural product screening in antibiotic discovery. Its unique mechanism of action, targeting an early and essential step in cell wall biosynthesis, has contributed to its sustained clinical relevance. As antimicrobial resistance continues to be a global health crisis, a thorough understanding of the discovery, development, and molecular interactions of enduring antibiotics like this compound is paramount for informing the development of new therapeutic strategies. This guide provides a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinsurggroup.com [clinsurggroup.com]
- 3. Molecular mechanisms of this compound resistance in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to this compound: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound trometamol: historical background and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-containing medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 7. urologytimes.com [urologytimes.com]
- 8. FDA Approves this compound Injection UTI Contepo [pharmacypracticenews.com]
- 9. drugs.com [drugs.com]
- 10. idstewardship.com [idstewardship.com]
- 11. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pharmacology of the Antibiotic this compound, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mdpi.com [mdpi.com]
- 15. Performance of Four this compound Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genomic analysis of this compound resistance in multi-drug resistant uropathogens and comparison of in-vitro susceptibility methods uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activity of this compound against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral and intravenous this compound in complicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the transformation of (S)-2-hydroxypropylphosphonic acid into this compound in Streptomyces fradiae--a unique method of epoxide ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] this compound kinetics after intravenous and oral administration to human volunteers | Semantic Scholar [semanticscholar.org]
- 22. This compound kinetics after intravenous and oral administration to human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
A Technical Guide to the Origin and Biosynthesis of Fosfomycin in Streptomyces fradiae
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of Streptomyces fradiae as a producer of the clinically significant antibiotic, fosfomycin (B1673569). While this compound is also produced by other species such as Streptomyces wedmorensis and Pseudomonas syringae, this document focuses on the biosynthetic pathway, fermentation parameters, and relevant experimental methodologies associated with S. fradiae. The guide includes a detailed analysis of the enzymatic steps, structured data on production optimization, comprehensive experimental protocols, and visualizations of the core biological and experimental processes.
Introduction: Streptomyces fradiae as a Source of this compound
This compound, a broad-spectrum antibiotic with a unique epoxide ring structure, was first discovered in the 1960s from fermentation broths of Streptomyces species.[1] Among these, Streptomyces fradiae was one of the original organisms identified as a producer.[2][3] The antibiotic is a potent inhibitor of MurA, an enzyme that catalyzes the first committed step in bacterial cell wall biosynthesis.[4] Its unique mechanism of action provides it with activity against many multidrug-resistant bacteria and a low probability of cross-resistance with other antibiotic classes. While several Streptomyces species and even some Pseudomonas species are known to produce this compound, S. fradiae remains a key organism in the historical and biochemical understanding of this important therapeutic agent.[4][5][6]
The this compound Biosynthetic Pathway in Streptomyces fradiae
The biosynthesis of this compound in Streptomyces species is a complex enzymatic process that begins with the central metabolite phosphoenolpyruvate (B93156) (PEP). The pathway involves the formation of a stable carbon-phosphorus (C-P) bond, a key feature of phosphonate (B1237965) antibiotics. The core biosynthetic steps are distinct from the pathway found in Pseudomonas syringae, particularly in the intermediate steps leading to the formation of 2-hydroxypropylphosphonate (2-HPP).[4][6]
The key enzymes in the Streptomyces pathway are encoded by the fom gene cluster and include:
-
Fom1 (PepM): A phosphoenolpyruvate mutase that catalyzes the initial, thermodynamically challenging conversion of PEP to phosphonopyruvate (B1221233) (PnPy), thus forming the C-P bond.[4]
-
Fom2 (Ppd): A phosphonopyruvate decarboxylase that irreversibly converts PnPy to phosphonoacetaldehyde (B103672) (PnAA).[4]
-
Fom3: A methyltransferase responsible for the methylation step in the pathway.
-
Fom4 (HppE): An epoxidase that catalyzes the final step, converting (S)-2-hydroxypropylphosphonate to this compound.[4]
The biosynthetic pathway proceeds through several key intermediates, as illustrated in the diagram below.
Fermentation and Production Optimization
The production of this compound by S. fradiae is characteristic of secondary metabolism, with the majority of the antibiotic being synthesized during the stationary phase of growth (idiophase).[7] The yield is highly dependent on the composition of the fermentation medium. Key nutritional factors that influence production have been identified through systematic studies.[5][7]
Data Presentation: Impact of Media Components on this compound Production
The following table summarizes the influence of various nutritional sources on the relative yield of this compound from Streptomyces fradiae, based on descriptive data from foundational studies.[5][7]
| Media Component Category | Component | Concentration Effect on this compound Yield | Reference |
| Nitrogen Source | L-Asparagine | Most effective nitrogen source for growth and production. | [5][7] |
| Glycine | Supports synthesis only when added in excess of growth needs. | [5][7] | |
| Amino Acid Stimulants | L-Methionine | Marked stimulation of production with no effect on growth. Must be added early in the fermentation. Precursor for the methyl group. | [5][7] |
| L-Glutamate | Marked stimulation of production. Can be replaced by several TCA cycle intermediates. | [5][7] | |
| Carbon Source | Glucose | Primary carbon source. Carbons 1 and 6 label Carbon 1 of this compound; Carbon 2 labels Carbon 2 of this compound. | [5][7] |
| Acetate | Efficiently incorporated into carbons 1 and 2 of this compound. | [5][7] | |
| Mineral/Ion | Cobalt | Required for production at concentrations exceeding those for maximal growth. | [5][7] |
| Inorganic Phosphate (B84403) | Required for production at concentrations exceeding those for maximal growth. | [5][7] |
Enzyme Kinetics
Detailed kinetic parameters (Km, kcat) for the individual biosynthetic enzymes (Fom1, Fom2, Fom3, Fom4) specifically from Streptomyces fradiae are not extensively reported in the available scientific literature. Research has primarily focused on the elucidation of the pathway and the chemical transformations involved. Kinetic data for homologous enzymes from other this compound-producing organisms or for this compound resistance enzymes are available but are not included here to maintain specificity to S. fradiae.
Experimental Protocols
This section provides detailed, reconstructed methodologies for the isolation and purification of this compound and for a representative enzyme assay relevant to the this compound gene cluster.
Protocol 1: Isolation and Purification of this compound from S. fradiae Culture
This protocol is based on the chromatographic methods described for the purification of this compound from fermentation broth.[7]
Objective: To isolate and purify this compound from the cell-free supernatant of a S. fradiae fermentation culture.
Materials:
-
Cell-free fermentation broth from S. fradiae
-
85% Phosphoric Acid
-
Dowex 1-X2 Anion Exchange Resin (Chloride form)
-
0.3 M Sodium Chloride (NaCl) solution
-
Bio-Gel P-2 size-exclusion chromatography resin
-
Deionized Water
-
Rotary Evaporator
-
Lyophilizer
-
Fractions collector
-
Bioassay plates seeded with a susceptible indicator strain (e.g., Proteus vulgaris)
Procedure:
-
Broth Preparation:
-
Centrifuge the S. fradiae fermentation culture at 10,000 x g for 20 minutes to pellet the mycelia.
-
Carefully decant and collect the supernatant.
-
Adjust the pH of the cell-free supernatant to 7.0 using 85% phosphoric acid.
-
-
Anion Exchange Chromatography:
-
Pack a chromatography column (e.g., 0.9 x 25 cm) with Dowex 1-X2 resin and equilibrate with deionized water.
-
Apply 20-40 mL of the pH-adjusted supernatant to the column.
-
Wash the column with 2-3 column volumes of deionized water to remove unbound molecules.
-
Elute the bound this compound from the column using a linear gradient or a step elution with 0.3 M NaCl.
-
Collect fractions (e.g., 5 mL each) using a fraction collector.
-
-
Activity Screening:
-
Assay the collected fractions for this compound activity using a disc diffusion bioassay against Proteus vulgaris.
-
Pool the fractions that show significant zones of inhibition.
-
-
Concentration and Desalting:
-
Concentrate the pooled active fractions under reduced pressure using a rotary evaporator.
-
Desalt the concentrated sample using a Bio-Gel P-2 column equilibrated with deionized water.
-
Elute the column with deionized water and collect fractions.
-
-
Final Purification and Isolation:
-
Monitor the fractions from the Bio-Gel P-2 column for bioactivity.
-
Pool the active, desalted fractions.
-
Concentrate the final purified solution using a rotary evaporator.
-
Lyophilize the concentrated solution to obtain this compound as a white powder.
-
(Optional) Further purification can be achieved by co-crystallization with an appropriate salt if necessary.[7]
-
Protocol 2: Enzymatic Assay for this compound Resistance Kinase (FomA/FomB)
The fomA and fomB genes, present in the this compound biosynthetic cluster, encode kinases that phosphorylate this compound, conferring self-resistance to the producing organism. This assay measures the kinase activity by monitoring ATP consumption.
Objective: To determine the enzymatic activity of a purified FomA or FomB kinase.
Materials:
-
Purified FomA or FomB enzyme
-
This compound substrate
-
ATP (Adenosine 5'-triphosphate)
-
Magnesium Chloride (MgCl2)
-
HEPES buffer (pH 7.5)
-
Pyruvate (B1213749) Kinase (PK)
-
Lactate (B86563) Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
UV-Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Principle: This is a coupled enzyme assay. The ADP produced by the FomA/FomB kinase reaction is used by pyruvate kinase to convert PEP to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.5.
-
Substrate/Cofactor Mix: Prepare a stock solution in the assay buffer containing 20 mM this compound, 10 mM ATP, 5 mM PEP, and 2 mM NADH.
-
Coupling Enzymes Mix: Prepare a solution in the assay buffer containing Pyruvate Kinase (50 units/mL) and Lactate Dehydrogenase (70 units/mL).
-
Enzyme Solution: Dilute the purified FomA/FomB enzyme to a suitable concentration (e.g., 0.1-1 µM) in the assay buffer.
-
-
Assay Protocol:
-
Set the spectrophotometer to record absorbance at 340 nm at 25°C.
-
In a quartz cuvette, combine:
-
850 µL of Assay Buffer
-
100 µL of Substrate/Cofactor Mix
-
20 µL of Coupling Enzymes Mix
-
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes to establish a stable baseline.
-
Initiate the reaction by adding 30 µL of the diluted FomA/FomB enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH consumption, which is stoichiometric to the rate of ATP hydrolysis by the FomA/FomB enzyme.
-
Enzyme activity (Units/mg) can be calculated based on the reaction rate and the concentration of the enzyme used.
-
Regulation of this compound Biosynthesis
The regulation of antibiotic biosynthesis in Streptomyces is a tightly controlled process, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. In the case of this compound, the fom gene cluster in Streptomyces contains genes that are likely involved in its regulation. While a detailed signaling cascade for S. fradiae has not been fully elucidated, the general model involves transcriptional activators and repressors that control the expression of the biosynthetic genes (fom1-4). These regulators, in turn, can be influenced by factors such as nutrient availability (e.g., phosphate limitation) and the presence of signaling molecules.
References
- 1. Streptomyces fradiae - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Different Biosynthetic Pathways to this compound in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different biosynthetic pathways to this compound in Pseudomonas syringae and Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biosynthesis of this compound by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
The Irreversible Siege: A Technical Guide to Fosfomycin's Unique Mechanism of Action on MurA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfomycin (B1673569), a clinically significant antibiotic, exhibits a unique and potent bactericidal effect by targeting the essential bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a pathway crucial for maintaining the structural integrity of the bacterial cell wall.[1][2][3][4] this compound's efficacy stems from its ability to act as a phosphoenolpyruvate (B93156) (PEP) analog, leading to the irreversible inactivation of MurA through a covalent modification of a key active site residue.[1][5] This in-depth technical guide elucidates the intricate molecular mechanism of this compound's action on MurA, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows. Understanding this mechanism is paramount for addressing the challenges of antibiotic resistance and for the development of novel antibacterial agents.
The Molecular Battlefield: MurA's Catalytic Role and this compound's Subversive Strategy
MurA is a cytoplasmic enzyme that catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[3][6] This reaction forms UDP-N-acetylglucosamine-enolpyruvate, a critical precursor for N-acetylmuramic acid and, subsequently, for the entire peptidoglycan polymer that encases the bacterial cell.[7][8]
This compound's mechanism is a classic example of covalent, irreversible inhibition.[2][9] The key events unfold as follows:
-
Entry into the Cytoplasm: this compound, a small and hydrophilic molecule, gains entry into the bacterial cell primarily through the L-alpha-glycerophosphate (GlpT) and the hexose-6-phosphate (UhpT) transporter systems.[3][4][9]
-
UNAG-Induced Conformational Change: The binding of the first substrate, UNAG, to MurA induces a significant conformational change in the enzyme, transitioning it from an "open" to a "closed" state.[10][11] This closed conformation is catalytically competent and is a prerequisite for the subsequent binding of either PEP or this compound.[10]
-
Covalent Adduct Formation: In the UNAG-bound state, this compound mimics PEP and binds to the active site.[1] A highly conserved cysteine residue (Cys115 in Escherichia coli MurA) then acts as a nucleophile, attacking the C2 atom of this compound's epoxide ring.[1][3] This attack results in the formation of a stable, covalent thioether bond between the cysteine's thiol group and the antibiotic.[3][7][9]
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, preventing PEP from binding and thereby irreversibly inactivating the MurA enzyme.[2][9] This halting of the first step of peptidoglycan synthesis ultimately leads to compromised cell wall integrity, cell lysis, and bacterial death.[7][12]
Quantitative Insights into this compound-MurA Interaction
The potency of this compound's inhibition of MurA has been quantified through various biochemical assays. The following table summarizes key kinetic and inhibitory parameters from the literature.
| Parameter | Organism/Enzyme | Value | Conditions | Reference |
| IC50 | Escherichia coli MurA | 8.8 µM | Preincubation with MurA, then addition of UNAG and PEP. | [10] |
| IC50 | Escherichia coli MurA | ~5 µM | In vitro MurA assay. | [13] |
| IC50 (bacterial) | Escherichia coli (genomic MurA) | 4 µM | Dose-response curve of bacterial cultures. | [12] |
| kinact | Enterobacter cloacae MurA | 130 M-1s-1 | Inactivation requires the presence of UNAG. | [11] |
Note: IC50 values can vary depending on assay conditions, such as enzyme and substrate concentrations, and pre-incubation times. The irreversible nature of this compound's binding means that IC50 is highly dependent on the time of incubation.
Visualizing the Molecular Interactions and Workflows
To better understand the complex processes involved, the following diagrams illustrate the MurA catalytic cycle, its inhibition by this compound, and a standard experimental workflow for assessing MurA inhibition.
Caption: MurA catalytic cycle and its irreversible inhibition by this compound.
Caption: A typical experimental workflow for a MurA colorimetric inhibition assay.
Experimental Protocols
The study of this compound's interaction with MurA relies on a suite of robust biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.
MurA Enzyme Inhibition Assay (Colorimetric, Malachite Green)
This assay quantifies MurA activity by measuring the amount of inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.[6][14] Inhibition is measured as a decrease in Pi formation.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (or test inhibitor) dissolved in an appropriate solvent (e.g., water or DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite Green Reagent (for phosphate detection)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of MurA, UNAG, PEP, and the inhibitor at desired concentrations in the reaction buffer.
-
Pre-incubation: In the wells of a 96-well plate, combine the MurA enzyme, UNAG, and the test inhibitor (or this compound as a positive control, and solvent as a negative control). The presence of UNAG during pre-incubation is critical as it promotes the closed conformation of MurA, enhancing inhibitor binding.[10]
-
Incubate the plate at 37°C for a set period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[10][14][15]
-
Reaction Initiation: Start the enzymatic reaction by adding PEP to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes) during which the enzymatic reaction proceeds.[14][16]
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent to each well. This reagent complexes with the free inorganic phosphate released, resulting in a color change.[14][15]
-
Allow 5-10 minutes for color development at room temperature.[6][16]
-
Measurement: Measure the absorbance of each well at approximately 650 nm using a microplate reader.[6][14]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
X-ray Crystallography for MurA-Fosfomycin Complex
This technique provides high-resolution, three-dimensional structural information about the MurA enzyme and how this compound binds within its active site.
Procedure Outline:
-
Protein Expression and Purification: Overexpress and purify high-quality, soluble MurA enzyme.
-
Complex Formation: Incubate the purified MurA with UNAG and a molar excess of this compound to ensure the formation of the covalent ternary complex (MurA-UNAG-Fosfomycin).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain well-ordered crystals of the complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the molecule. Build an atomic model of the MurA-fosfomycin complex into the electron density map. Refine the model to best fit the experimental data. The final structure reveals the precise atomic interactions, confirming the covalent bond to Cys115 and the overall closed conformation of the enzyme.[11][17]
Mass Spectrometry for Analyzing the this compound-MurA Adduct
Mass spectrometry (MS) is used to confirm the formation of the covalent adduct between this compound and MurA by precisely measuring the mass of the modified protein.
Procedure Outline:
-
Adduct Formation: Incubate purified MurA with this compound (in the presence of UNAG) under conditions that favor covalent modification.
-
Sample Preparation: Remove unbound this compound and buffer components, for example, by using ultrafiltration.[10] The protein sample may be analyzed intact or digested with a protease (e.g., trypsin) to generate smaller peptides.
-
Mass Analysis: Introduce the sample into a mass spectrometer (e.g., ESI-MS).
-
Intact Protein Analysis: The mass of the entire MurA protein will be measured. A mass increase corresponding to the molecular weight of this compound (138.06 g/mol ) confirms the 1:1 covalent modification.
-
Peptide Mapping: If the protein is digested, the resulting peptides are separated (e.g., by liquid chromatography) and their masses are measured. The peptide containing Cys115 will show a mass shift of +138.06 Da, pinpointing the exact site of modification.
-
-
Tandem MS (MS/MS): The modified peptide can be isolated and fragmented within the mass spectrometer to sequence the peptide and confirm that the mass modification is located specifically on the Cys115 residue.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). While ITC is typically used for non-covalent interactions, it can provide insights into the initial binding events before the covalent reaction occurs.
Procedure Outline:
-
Sample Preparation: Prepare solutions of purified MurA and this compound in the same dialysis buffer to minimize heat of dilution effects. Place the MurA solution in the ITC sample cell and the this compound solution in the titration syringe.[18][19]
-
Titration: Perform a series of small, sequential injections of the this compound solution into the MurA solution in the calorimeter at a constant temperature.[19]
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) after each injection as the binding reaction occurs.
-
Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated and fit to a binding model. This analysis yields the thermodynamic parameters of the initial, non-covalent binding step. For an irreversible covalent inhibitor like this compound, the data interpretation is complex, as the heat signal will be a combination of the initial binding and the subsequent covalent reaction. However, it can still provide valuable information about the initial recognition process.
Conclusion and Future Directions
This compound's unique mechanism of action—a UNAG-dependent, covalent inactivation of the essential enzyme MurA—sets it apart from many other classes of antibiotics.[1][2][3] This detailed understanding, supported by robust quantitative data and sophisticated experimental protocols, is fundamental for the scientific community. It not only explains the efficacy of this "old" antibiotic but also provides a blueprint for the rational design of new inhibitors targeting MurA. As antibiotic resistance continues to be a global threat, particularly through target modification (e.g., Cys115 mutation) or enzymatic inactivation of the drug, a deep mechanistic knowledge is our most critical tool in the ongoing effort to develop next-generation antibacterial therapies.[13][20] Future research should focus on designing MurA inhibitors that are less susceptible to existing resistance mechanisms, potentially by targeting different binding sites or by possessing novel chemical scaffolds.
References
- 1. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: Resurgence of An Old Companion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | this compound resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 8. Pharmacodynamics of this compound: Insights into Clinical Use for Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. rcsb.org [rcsb.org]
- 12. Differential antibacterial properties of the MurA inhibitors terreic acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mobitec.com [mobitec.com]
- 17. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance to this compound: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spectrum of Fosfomycin Activity Against Gram-Positive Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall peptidoglycan synthesis.[1][2] Its bactericidal activity extends to a wide range of both Gram-negative and Gram-positive bacteria.[3][4] With the rising challenge of antimicrobial resistance, there is renewed interest in this compound as a therapeutic option, particularly for infections caused by multidrug-resistant (MDR) Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[5][6] This technical guide provides an in-depth overview of the in-vitro activity of this compound against key Gram-positive pathogens, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.
In-Vitro Antimicrobial Activity
The in-vitro efficacy of this compound against Gram-positive bacteria is summarized below. The data, derived from various studies, are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: this compound Activity against Staphylococcus aureus
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 30 | 2 | 4 | 0.25–16 | [7] |
| Methicillin-Resistant S. aureus (MRSA) | 30 | 4 | 8 | 0.5–16 | [7] |
| MRSA | Not Specified | Not Reported | Not Reported | Modal MIC of 1 | [8] |
| MRSA (including VISA, VRSA, LRSA, DRSA) | 18 | Not Reported | Not Reported | This compound maintained activity against 100% of VRSA and LRSA, 86% of VISA, and 95% of DRSA strains. | [9][10] |
Table 2: this compound Activity against Enterococcus Species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Enterococcus faecalis | 41 | 32 | 64 | Not Reported | [11] |
| Enterococcus faecalis (Vancomycin-Susceptible) | 10 | Not Reported | Not Reported | All susceptible at ≤64 mg/L by agar (B569324) dilution | |
| Enterococcus faecalis (Vancomycin-Resistant) | 14 | Not Reported | Not Reported | 97% inhibited at ≤64 mg/L by agar dilution | [12][13] |
| Enterococcus faecium | 43 | 64 | 128 | Not Reported | [11] |
| Enterococcus faecium (Vancomycin-Susceptible) | 8 | Not Reported | Not Reported | All susceptible at ≤64 mg/L by agar dilution | |
| Vancomycin-Resistant Enterococcus faecium (VREfm) | 74 | Not Reported | Not Reported | 97% inhibited at ≤64 mg/L by agar dilution | [12][13] |
| Vancomycin-Resistant Enterococci (VRE) | 118 | 32 | 64 | Not Reported | [12] |
Table 3: this compound Activity against Streptococcus pneumoniae
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 40 | 20 | 48 | 6-64 | [14] |
| Streptococcus pneumoniae | Not Specified | Not Reported | Not Reported | 3-32 | [15] |
Experimental Protocols
Accurate determination of this compound susceptibility requires specific methodologies due to the potential for in-vitro resistance development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for testing.
Antimicrobial Susceptibility Testing (AST)
The reference method for determining this compound MICs is agar dilution .[16] Broth microdilution is generally not recommended for enterococci.[11]
Key Methodological Components:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium.
-
Supplementation: MHA must be supplemented with Glucose-6-Phosphate (G6P) at a final concentration of 25 mg/L.[11][17][18] G6P induces the expression of bacterial transport systems that facilitate this compound's entry into the cell.
-
Inoculum: A standardized bacterial suspension is prepared, typically to a 0.5 McFarland standard, and then diluted to achieve a final inoculum of approximately 1 x 10⁴ colony-forming units (CFU) per spot on the agar plate.[19]
-
Incubation: Plates are incubated at 35°C for 18-24 hours in ambient air.[14][19] For S. pneumoniae, incubation should be in an atmosphere of 5% CO₂.[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
The workflow for a typical this compound susceptibility test is illustrated below.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the first committed step in peptidoglycan synthesis.[1][20] This unique mechanism of action does not show cross-resistance with other antibiotic classes.[11]
-
Uptake: this compound enters the bacterial cell via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT), the latter of which is induced by glucose-6-phosphate.[2][21]
-
Target Inhibition: Inside the cytoplasm, this compound, as a phosphoenolpyruvate (B93156) (PEP) analog, irreversibly binds to and inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][20][22]
-
Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.[23][24]
The signaling pathway for this compound's mechanism of action is depicted below.
Mechanisms of Resistance
Resistance to this compound in Gram-positive bacteria can occur through several mechanisms, primarily involving modification of the drug target, enzymatic inactivation, or reduced drug uptake.
-
Target Modification: Mutations in the murA gene can alter the enzyme's structure, reducing its affinity for this compound while preserving its normal enzymatic function.[1]
-
Enzymatic Inactivation: The most common mechanism in Gram-positive bacteria involves the fosB gene.[1][22] This gene encodes a metalloenzyme, a thiol-S-transferase, that inactivates this compound through the addition of a thiol group.[1][22] In S. aureus, the activity of FosB is dependent on bacillithiol.[25]
-
Reduced Uptake: Mutations in the genes encoding the GlpT and UhpT transport systems can impair this compound's entry into the bacterial cell, leading to resistance.[21] Inactivation of both transporters can lead to high-level resistance in S. aureus.[21]
The pathways leading to this compound resistance are outlined below.
Conclusion
This compound demonstrates significant in-vitro activity against a range of clinically important Gram-positive pathogens, including multidrug-resistant strains of S. aureus and Enterococcus species. Its unique mechanism of action makes it a valuable agent in an era of increasing antimicrobial resistance. However, the potential for resistance development necessitates careful and standardized susceptibility testing, adhering to established protocols, to guide appropriate clinical use. Further research into the synergistic potential of this compound with other antimicrobials and its clinical application in treating severe Gram-positive infections is warranted.
References
- 1. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: mechanisms and the increasing prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous this compound for Gram-Negative and Gram-Positive Bacterial Infections: A Systematic Review of the Clinical Evidence [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three this compound Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of this compound alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Oral this compound Treatment for Enterococcal Urinary Tract Infections in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In-vitro activity of this compound against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 15. Heteroresistance to this compound Is Predominant in Streptococcus pneumoniae and Depends on the murA1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Sub-inhibitory concentrations of this compound enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. This compound - Wikipedia [en.wikipedia.org]
- 23. Frontiers | this compound resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 24. This compound: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectrum of Activity for Fosfomycin Against Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin (B1673569), a phosphonic acid derivative antibiotic, has garnered renewed interest as a therapeutic option against multidrug-resistant (MDR) Gram-negative pathogens. Its unique mechanism of action, involving the inhibition of the initial step in peptidoglycan synthesis, confers a low probability of cross-resistance with other antibiotic classes. This guide provides a comprehensive overview of the in vitro activity of this compound against key Gram-negative bacteria, details standardized methodologies for susceptibility testing, and illustrates the molecular pathways of its action and resistance. The quantitative data presented herein, derived from numerous international studies, is intended to inform research and development efforts in the ongoing battle against antimicrobial resistance.
Spectrum of In Vitro Activity
This compound exhibits a broad spectrum of activity against a variety of Gram-negative pathogens. However, its efficacy varies significantly across different species. This section summarizes the quantitative data on this compound's in vitro activity, primarily focusing on Minimum Inhibitory Concentration (MIC) values.
Escherichia coli
This compound demonstrates potent activity against Escherichia coli, including extended-spectrum β-lactamase (ESBL)-producing and multidrug-resistant (MDR) isolates. It is a recommended first-line agent for uncomplicated urinary tract infections (UTIs) caused by E. coli.
| Study/Region | Isolate Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Citation |
| Canada (CANWARD) | Urinary | 868 | ≤1 | 4 | 99.4 | [1] |
| Global | Urinary | 257 | - | - | 99.6 | [2] |
| Pakistan | ESBL-producing (Urinary) | 222 | - | - | 94.59 | [3] |
| Global | ESBL-producing | - | 2 | 32 | - | [2] |
Klebsiella pneumoniae
The activity of this compound against Klebsiella pneumoniae is notably lower and more variable compared to E. coli. This is often attributed to the intrinsic presence of the fosA gene, which encodes a this compound-inactivating enzyme.[4] Susceptibility rates can be significantly influenced by the interpretive criteria used (CLSI vs. EUCAST) and the site of infection.
| Study/Region | Isolate Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Citation |
| Global | Urinary | 156 | 8 | 16 | - | [5] |
| Greece | MDR | 30 | 16 | 32 | - | [6] |
| Global | KPC-producing | 68 | 16 | 64 | 93 (CLSI) | [7] |
| Global | ESBL-producing | - | - | - | 67.4 | [8] |
Pseudomonas aeruginosa
This compound exhibits limited and variable activity against Pseudomonas aeruginosa.[9] Resistance can develop rapidly, and combination therapy is often recommended for systemic infections.[10] There is a lack of established clinical breakpoints for P. aeruginosa, making interpretation of MIC values challenging.
| Study/Region | Isolate Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Citation |
| Australia | Clinical | 64 | - | - | 61 (MIC ≤64 µg/mL) | |
| Global | Urinary | 60 | 64 | 128 | - | |
| Greece | MDR | 30 | 32 | 128 | - | [6] |
Acinetobacter baumannii
Acinetobacter baumannii is generally considered intrinsically resistant to this compound. High MIC values are commonly observed, and its use as a monotherapy is not recommended. However, some studies have explored its potential in combination regimens against carbapenem-resistant A. baumannii (CRAB).
| Study/Region | Isolate Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Citation |
| Global | Carbapenem-resistant | 50 | 128 | >1024 | - | |
| Greece | MDR | 30 | 256 | >512 | - | [6] |
| Global | Clinical | - | - | - | Often reported as resistant |
Experimental Protocols for Susceptibility Testing
Accurate determination of this compound susceptibility is crucial for clinical decision-making and surveillance. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar (B569324) dilution as the reference method for this compound susceptibility testing. Broth microdilution is generally not recommended due to issues with reproducibility.
Preparation of this compound Stock Solution
A sterile stock solution of this compound should be prepared for use in susceptibility testing.
-
Weighing: Aseptically weigh a precise amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable sterile solvent, typically distilled water, to a known concentration (e.g., 10,000 µg/mL).
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
Storage: Store the sterile stock solution in aliquots at -20°C or below until use. Repeated freeze-thaw cycles should be avoided.
Agar Dilution Method (Reference Method)
This method involves incorporating serial dilutions of this compound into Mueller-Hinton agar (MHA).
-
Media Preparation: Prepare molten Mueller-Hinton agar and cool to 45-50°C in a water bath.
-
Supplementation: Add glucose-6-phosphate (G6P) to the molten agar to a final concentration of 25 µg/mL. G6P is essential for inducing the expression of the UhpT transporter, which facilitates this compound uptake.
-
Antibiotic Dilution: Prepare two-fold serial dilutions of the this compound stock solution.
-
Plate Pouring: Add a defined volume of each this compound dilution to a specific volume of the supplemented molten agar, mix thoroughly, and pour into sterile Petri dishes. A control plate with no this compound should also be prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This suspension should be further diluted to achieve a final inoculum concentration of approximately 104 colony-forming units (CFU) per spot on the agar surface.
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates, starting with the control plate and then plates with increasing this compound concentrations.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Broth Microdilution Method
While not the recommended reference method, broth microdilution may be used in some research settings.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 25 µg/mL of glucose-6-phosphate.
-
Plate Preparation: Dispense the supplemented broth into 96-well microtiter plates.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the this compound stock solution directly in the microtiter plates.
-
Inoculum Preparation: Prepare a bacterial inoculum that, when added to the wells, results in a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Inoculate the wells with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity.
Disk Diffusion Method
The disk diffusion method is a qualitative test that can be used for some organisms, primarily E. coli.
-
Media Preparation: Use Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the entire surface of the agar plate with the standardized inoculum.
-
Disk Application: Aseptically apply a this compound disk (typically containing 200 µg of this compound and 50 µg of glucose-6-phosphate) to the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk. Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.[1]
Quality Control
Regular quality control is essential to ensure the accuracy of susceptibility testing. The following ATCC® reference strains are recommended for this compound quality control:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Staphylococcus aureus ATCC® 29213™
Acceptable MIC and zone diameter ranges for these strains are published by CLSI and EUCAST.[1]
Mechanisms of Action and Resistance
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting a very early step in bacterial cell wall biosynthesis.
Caption: this compound's mechanism of action.
This compound is actively transported into the bacterial cell via the glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems. Once inside the cytoplasm, it irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by acting as an analog of phosphoenolpyruvate (PEP). This blockage prevents the formation of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis, ultimately leading to cell wall disruption and bacterial lysis.
Mechanisms of Resistance
Resistance to this compound in Gram-negative bacteria can occur through several mechanisms.
Caption: Key mechanisms of this compound resistance.
The primary mechanisms of this compound resistance include:
-
Reduced Permeability: Mutations in the genes encoding the GlpT and UhpT transporters can impair this compound uptake into the bacterial cell.
-
Target Site Modification: Alterations in the MurA enzyme, either through point mutations in the murA gene or overexpression of the enzyme, can reduce the binding affinity of this compound.
-
Enzymatic Inactivation: The production of this compound-modifying enzymes, such as FosA and FosC, which are often plasmid-mediated, can inactivate the drug through the addition of glutathione (B108866) or other molecules.[9]
Experimental Workflow for Susceptibility Testing
The following diagram outlines a general workflow for determining the in vitro susceptibility of Gram-negative pathogens to this compound.
Caption: General workflow for this compound susceptibility testing.
Conclusion
This compound remains a valuable agent in the treatment of infections caused by certain Gram-negative pathogens, particularly E. coli. Its activity against other key pathogens like K. pneumoniae, P. aeruginosa, and A. baumannii is less reliable, necessitating careful susceptibility testing to guide clinical use. The methodologies outlined in this guide, in accordance with CLSI and EUCAST standards, are critical for obtaining accurate and reproducible susceptibility data. A thorough understanding of this compound's mechanisms of action and resistance is paramount for the development of strategies to preserve its efficacy and for the rational design of novel therapeutic approaches. Continued surveillance of this compound susceptibility patterns is essential to monitor for emerging resistance and to inform treatment guidelines.
References
- 1. Interpretive criteria and quality control parameters for determining bacterial susceptibility to this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.stanford.edu [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. testinglab.com [testinglab.com]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Susceptibility testing quality control studies with this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three this compound Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. This compound Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Mechanisms of Fosfomycin Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action makes it a valuable therapeutic option, particularly against multidrug-resistant pathogens. However, the emergence of this compound resistance poses a significant clinical challenge. This guide provides a comprehensive overview of the core molecular mechanisms conferring resistance to this compound, focusing on genetic mutations, enzymatic inactivation, and alterations in drug transport. Detailed experimental methodologies and quantitative data are presented to facilitate further research and the development of strategies to counteract resistance.
Core Mechanisms of this compound Resistance
Resistance to this compound in bacteria is primarily achieved through three distinct molecular strategies:
-
Modification of the Drug Target: Alterations in the MurA enzyme, the direct target of this compound, can reduce the drug's binding affinity and efficacy.
-
Enzymatic Inactivation: Bacteria can acquire genes encoding enzymes that chemically modify and inactivate the this compound molecule.
-
Reduced Intracellular Accumulation: Mutations in bacterial transport systems can impair the uptake of this compound into the cell, preventing it from reaching its cytoplasmic target.
Target Modification: Mutations in the murA Gene
This compound exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan synthesis.[1] Resistance can arise from mutations in the murA gene that alter the enzyme's structure, thereby reducing this compound's ability to bind to its active site.
Overexpression of the wild-type murA gene can also lead to this compound resistance by increasing the amount of target enzyme beyond what can be inhibited by the antibiotic.[2]
Quantitative Data: MurA Alterations and this compound MIC
| Organism | Alteration in MurA | Fold Increase in this compound MIC | Reference |
| Escherichia coli | Overexpression (induced by IPTG) | Up to 128-fold | [2] |
| Escherichia coli | Amino acid substitutions (e.g., Asp369Asn, Leu370Ile) | At least 8-fold | [3] |
Enzymatic Inactivation of this compound
A significant mechanism of this compound resistance involves the enzymatic modification of the antibiotic by a group of enzymes known as Fos proteins. These enzymes are often encoded on mobile genetic elements, facilitating their spread among bacterial populations.
-
FosA: A glutathione (B108866) S-transferase that catalyzes the addition of glutathione to the oxirane ring of this compound, rendering it inactive.[4]
-
FosB: A thiol-S-transferase that utilizes L-cysteine or bacillithiol to open the epoxide ring of this compound.
-
FosC: A kinase that inactivates this compound through the addition of a phosphate (B84403) group.
-
FosX: An epoxide hydrolase that opens the oxirane ring by adding a water molecule.
Quantitative Data: Kinetic Parameters of this compound-Inactivating Enzymes
| Enzyme | Organism | Substrate(s) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| FosA | Klebsiella pneumoniae | This compound, Glutathione | 0.23 ± 0.03 | 19 ± 1 | 8.3 x 10⁴ | |
| Escherichia coli (FosA3) | This compound, Glutathione | 0.20 ± 0.02 | 21 ± 1 | 1.1 x 10⁵ | ||
| Pseudomonas aeruginosa | This compound, Glutathione | 0.8 ± 0.1 | 8.0 ± 0.6 | 1.0 x 10⁴ | ||
| FosB | Bacillus subtilis | This compound, L-cysteine | > 10 | - | 410 ± 40 |
Data for FosC and FosX are less extensively characterized in the literature.
Reduced Drug Permeability: The Role of Transporter Systems
This compound enters the bacterial cytoplasm primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate transporter (UhpT).[5] Mutations that inactivate or reduce the expression of the genes encoding these transporters are a common cause of this compound resistance.
The expression of these transporters is often regulated by the availability of their respective substrates and by global regulatory networks. For instance, the two-component system CpxA/CpxR can repress the expression of glpT and uhpT, leading to increased this compound resistance.
Quantitative Data: Transporter Mutations and this compound MIC
| Organism | Gene(s) Deleted | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Reference |
| Staphylococcus aureus | uhpT | 0.5 | 32 | [6] |
| glpT | 0.5 | 4 | [6] | |
| uhpT and glpT | 0.5 | >1024 | [6] | |
| Escherichia coli | uhpT | 2 | 64 | [7] |
| glpT and uhpT | 2 | 256 | [7] | |
| uhpT and cyaA | 2 | 512 | [7] |
Signaling Pathways and Regulatory Networks
The expression of this compound transporters is intricately linked to the metabolic state of the cell and is controlled by various signaling pathways.
Experimental Protocols
Sequencing of Resistance-Associated Genes (murA, glpT, uhpT)
This protocol outlines the steps for identifying mutations in key genes associated with this compound resistance.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the this compound-resistant bacterial strain using a commercial kit.
-
Primer Design: Design primers to amplify the entire coding sequence of the target gene (murA, glpT, or uhpT). Public databases can be used to find reference sequences (e.g., from Addgene's primer list).[8]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target gene from the extracted genomic DNA.
-
Verification and Purification: Run the PCR product on an agarose gel to confirm the correct size of the amplicon. Purify the PCR product from the gel or using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequence with the wild-type reference sequence to identify any nucleotide changes, insertions, or deletions.
Expression and Purification of His-tagged Fos Enzymes
This protocol describes the production and purification of Fos enzymes for subsequent kinetic analysis.
Methodology:
-
Cloning: Amplify the fos gene of interest and clone it into an expression vector containing a polyhistidine (His) tag.
-
Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the bacterial cells and lyse them using sonication or enzymatic methods in a buffer containing imidazole (B134444) to reduce non-specific binding. Centrifuge the lysate to remove cell debris.[9]
-
IMAC Purification: Apply the clarified lysate to a nickel-nitrilotriacetic acid (Ni-NTA) resin column. The His-tagged protein will bind to the resin.[10]
-
Wash and Elute: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged Fos enzyme using a buffer with a high concentration of imidazole.
-
Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the protein's identity by Western blotting using an anti-His-tag antibody.
Enzyme Kinetics Assay for this compound Inactivation
This protocol details the determination of kinetic parameters for Fos enzymes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of the purified Fos enzyme, this compound, and the appropriate co-substrate (e.g., glutathione for FosA) in a suitable buffer.
-
Initiate Reaction: Start the reaction by adding one of the substrates.
-
Monitor Reaction Progress: Monitor the reaction progress over time. This can be done by measuring the decrease in this compound concentration or the formation of the inactivated product using methods such as HPLC or by monitoring a coupled enzymatic reaction spectrophotometrically.
-
Determine Initial Velocities: Calculate the initial reaction velocities at various substrate concentrations.
-
Data Analysis: Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max. The turnover number (k_cat) can be calculated from V_max and the enzyme concentration.
This compound Uptake Assay
This protocol describes a method to measure the accumulation of this compound inside bacterial cells.
Methodology:
-
Bacterial Culture: Grow the bacterial strains of interest (wild-type and mutants) to mid-log phase in a defined medium.
-
Induction of Transporters: If necessary, induce the expression of GlpT or UhpT by adding glycerol-3-phosphate or glucose-6-phosphate, respectively, to the culture medium.
-
Incubation with Radiolabeled this compound: Add radiolabeled this compound (e.g., ³³P-fosfomycin) to the cell suspension and incubate for various time points.
-
Separation of Cells: At each time point, rapidly separate the bacterial cells from the medium by filtration through a membrane filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabeled this compound.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter. This will correspond to the amount of this compound transported into the cells.
-
Data Analysis: Plot the intracellular this compound concentration over time to determine the rate of uptake.
Conclusion
This compound resistance is a multifaceted phenomenon involving target site modification, enzymatic inactivation, and impaired drug transport. A thorough understanding of these molecular mechanisms is crucial for the development of effective strategies to combat resistance. This technical guide provides a foundational overview, quantitative data, and detailed experimental protocols to aid researchers in this endeavor. Future work should focus on the discovery of inhibitors of Fos enzymes and the development of this compound analogs that are not substrates for these inactivating enzymes or are less susceptible to resistance mutations.
References
- 1. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomewide Overexpression Screen for this compound Resistance in Escherichia coli: MurA Confers Clinical Resistance at Low Fitness Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriological and molecular study of this compound resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection of this compound Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid this compound/E. coli NP test: a new technique for the rapid detection of this compound-resistant E. coli isolates - Clinical Laboratory int. [clinlabint.com]
- 6. Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. addgene.org [addgene.org]
- 9. iba-lifesciences.com [iba-lifesciences.com]
- 10. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Fosfomycin Transport and Uptake Pathways in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin (B1673569), a broad-spectrum antibiotic, remains a critical therapeutic option, particularly against multidrug-resistant bacteria. Its efficacy is fundamentally dependent on its transport into the bacterial cell. This technical guide provides a comprehensive overview of the primary uptake pathways of this compound in clinically relevant bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. We delve into the molecular mechanisms of the key transporters, their regulation, and the impact of their genetic alterations on this compound resistance. This guide also offers detailed experimental protocols for studying this compound transport and resistance, alongside quantitative data and visual representations of the involved pathways to aid in research and drug development efforts.
Core this compound Uptake Pathways
The entry of the hydrophilic this compound molecule across the bacterial inner membrane is primarily mediated by two major nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT).[1][2] These transporters mistake this compound for their natural substrates due to structural similarities.
The Glycerol-3-Phosphate (GlpT) Transporter
The GlpT transporter is a constitutively expressed permease responsible for the uptake of glycerol-3-phosphate.[1][2] It functions as an antiporter, exchanging extracellular glycerol-3-phosphate for intracellular inorganic phosphate.
-
Prevalence: The GlpT system is widespread among various Gram-positive and Gram-negative bacteria, including E. coli, P. aeruginosa, S. aureus, Salmonella spp., Klebsiella spp., and Enterococcus spp.[1]
-
Mechanism: this compound's structural resemblance to glycerol-3-phosphate allows it to be recognized and transported by GlpT into the cytoplasm.[2]
The Hexose Phosphate Uptake (UhpT) Transporter
The UhpT transporter is an inducible system responsible for the uptake of various hexose phosphates, such as glucose-6-phosphate (G6P).[1][2]
-
Prevalence: The UhpT system is primarily found in Enterobacteriaceae, such as E. coli and Klebsiella spp., and has also been identified in S. aureus.[1][3] Notably, Pseudomonas aeruginosa lacks the UhpT system and relies solely on GlpT for this compound uptake.[1][4][5]
-
Induction: The expression of uhpT is induced by the presence of extracellular G6P. This induction is a key factor in this compound susceptibility testing, where media is often supplemented with G6P to ensure UhpT expression.[2][6]
Quantitative Data on this compound Transport
The efficiency of this compound transport can be quantified by kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). While comprehensive Vmax data is scarce in the literature, some studies have reported on the affinity of this compound for its transporters.
| Transporter | Bacterial Species | Parameter | Value | Reference |
| GlpT | Escherichia coli | Ki | 1.65 mM | [7] |
Note: The Ki (inhibition constant) value for GlpT in E. coli indicates a competitive inhibition mechanism, where this compound competes with the natural substrate for binding to the transporter.[7] A lower Ki value signifies a higher affinity of the transporter for the inhibitor.
The impact of transporter inactivation on this compound susceptibility is evident from the changes in the Minimum Inhibitory Concentration (MIC).
| Bacterial Species | Genotype | This compound MIC (µg/mL) | Fold Change | Reference |
| Escherichia coli | Wild-type | 2 | - | [6] |
| ΔglpT | - | 30-fold increase | [1] | |
| ΔuhpT | 64 | 32 | [6] | |
| Pseudomonas aeruginosa | Wild-type | 8 | - | [5] |
| glpT mutant | 512 - 1024 | 64 - 128 | [5] |
Regulation of this compound Transporter Expression
The expression of glpT and uhpT is tightly regulated by complex signaling networks, ensuring that the transporters are synthesized only when their substrates are available.
Regulation in Escherichia coli
In E. coli, the expression of both transporters is positively regulated by the cAMP receptor protein (CRP) complex (cAMP-CRP).[2][8][9]
-
GlpT Regulation: The expression of the glp operon, which includes glpT, is repressed by the GlpR repressor. The presence of glycerol-3-phosphate inactivates GlpR, leading to the transcription of the operon.[8][9]
-
UhpT Regulation: The uhp system is a two-component regulatory system. UhpC is a membrane sensor that detects extracellular G6P. Upon G6P binding, UhpC activates the sensor kinase UhpB, which in turn phosphorylates the response regulator UhpA. Phosphorylated UhpA then activates the transcription of the uhpT gene.[8][9]
-
Anaerobic Regulation: Under anaerobic conditions, the expression of both glpT and uhpT is upregulated by the Fumarate and Nitrate Reductase (FNR) regulatory protein, leading to increased this compound susceptibility.[10][11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol outlines the reference method for determining the MIC of this compound.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder
-
Glucose-6-phosphate (G6P) solution (25 mg/mL stock)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare this compound-Agar Plates: a. Prepare molten MHA according to the manufacturer's instructions. b. Cool the agar to 45-50°C in a water bath. c. Add G6P to a final concentration of 25 µg/mL. d. Prepare a series of two-fold dilutions of this compound in sterile water. e. Add the appropriate volume of each this compound dilution to separate aliquots of the molten MHA to achieve the desired final concentrations (e.g., 0.25 to 256 µg/mL). Also prepare a drug-free control plate. f. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: a. Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1.5 x 107 CFU/mL.
-
Inoculate Plates: a. Using a multipoint replicator, inoculate the surface of each this compound-containing and control plate with approximately 1-2 µL of the diluted bacterial suspension (delivering ~104 CFU per spot).
-
Incubation: a. Allow the inoculum spots to dry completely. b. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Read Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Radiolabeled this compound Uptake Assay
This protocol allows for the direct measurement of this compound accumulation within bacterial cells.
Materials:
-
[14C]-Fosfomycin (or other suitable radiolabeled this compound)
-
Bacterial culture in mid-logarithmic growth phase
-
Minimal medium (e.g., M9 salts) supplemented with a carbon source
-
Inducers (e.g., glycerol-3-phosphate or G6P), if required
-
Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)
-
Ice-cold wash buffer (e.g., minimal medium without carbon source)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Bacterial Cells: a. Grow the bacterial culture to the mid-logarithmic phase (OD600 of ~0.5). b. If studying an inducible transporter, add the appropriate inducer (e.g., G6P for UhpT) and continue incubation for a defined period to allow for transporter expression. c. Harvest the cells by centrifugation and wash them twice with ice-cold minimal medium. d. Resuspend the cells in fresh, pre-warmed minimal medium to a specific cell density.
-
Perform Uptake Assay: a. Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for a few minutes. b. Initiate the uptake by adding [14C]-fosfomycin to a final desired concentration. c. At various time points (e.g., 0, 30, 60, 120, 300 seconds), withdraw a defined volume of the cell suspension.
-
Stop Uptake and Separate Cells: a. Immediately filter the withdrawn sample through a membrane filter under vacuum. b. Rapidly wash the filter with two portions of ice-cold wash buffer to remove extracellular radiolabel.
-
Measure Radioactivity: a. Place the filter in a scintillation vial. b. Add scintillation fluid and vortex. c. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: a. Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled compound. b. Normalize the uptake to the cell number or total protein concentration. c. Plot the intracellular this compound concentration over time to determine the initial rate of uptake.
In Vitro Selection of this compound-Resistant Mutants
This protocol describes a method for selecting and characterizing this compound-resistant mutants.
Materials:
-
Bacterial culture
-
Luria-Bertani (LB) agar plates
-
This compound solution
-
Spreader
Procedure:
-
Prepare Inoculum: a. Grow an overnight culture of the susceptible bacterial strain in LB broth.
-
Selection of Mutants: a. Spread a high density of the overnight culture (e.g., 108-109 CFU) onto LB agar plates containing a selective concentration of this compound (typically 4-8 times the MIC of the parent strain). b. Incubate the plates at 37°C for 24-48 hours.
-
Isolate and Purify Mutants: a. Pick individual colonies that grow on the selective plates. b. Streak each colony onto a fresh this compound-containing plate to confirm resistance and to obtain a pure culture.
-
Characterize Resistant Mutants: a. Determine the MIC of this compound for the isolated mutants to quantify the level of resistance. b. Perform genetic analysis (e.g., PCR and sequencing) of the glpT and uhpT genes and their regulatory elements to identify mutations. c. Assess the fitness cost of resistance by comparing the growth rate of the mutants to the wild-type strain in the absence of the antibiotic.
Conclusion
A thorough understanding of the transport and uptake mechanisms of this compound is paramount for optimizing its clinical use and for the development of strategies to overcome resistance. The GlpT and UhpT transporters are the primary gates for this compound entry into bacteria, and their functional status directly dictates the susceptibility of an isolate. The provided experimental protocols and data serve as a valuable resource for researchers investigating this compound's mode of action, mechanisms of resistance, and for the development of novel antibacterial agents that can bypass or overcome these transport-related resistance mechanisms. Continued research in this area is crucial to preserve the efficacy of this important last-resort antibiotic.
References
- 1. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms and Epidemiology of this compound Resistance in Staphylococcus aureus Isolated From Patients at a Teaching Hospital in China [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased this compound Susceptibility in Escherichia coli under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased this compound Susceptibility in Escherichia coli under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
intrinsic resistance to fosfomycin in specific bacterial species
Fosfomycin (B1673569) , a broad-spectrum antibiotic, exerts its bactericidal action by inhibiting the initial step of peptidoglycan biosynthesis, specifically targeting the enzyme MurA.[1][2] Despite its efficacy, intrinsic resistance to this compound is observed in several bacterial species, posing a significant challenge in clinical settings. This technical guide provides an in-depth analysis of the core mechanisms governing intrinsic this compound resistance, tailored for researchers, scientists, and drug development professionals. The guide details the genetic determinants, biochemical pathways, and experimental methodologies crucial for understanding and overcoming this resistance.
Core Mechanisms of Intrinsic this compound Resistance
Intrinsic resistance to this compound is primarily attributed to three main mechanisms:
-
Reduced Permeability: Inefficient uptake of the antibiotic across the bacterial cell membrane is a major contributor to intrinsic resistance. This compound typically enters the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[3][4] Species lacking or possessing non-functional variants of these transporters exhibit inherent resistance.
-
Target Modification: Alterations in the MurA enzyme, the molecular target of this compound, can prevent effective antibiotic binding. While less common as a primary intrinsic resistance mechanism, natural variations in the MurA active site can contribute to reduced susceptibility.[4][5]
-
Enzymatic Inactivation: The production of this compound-modifying enzymes is a key mechanism of resistance. These enzymes, broadly categorized as Fos proteins, inactivate the antibiotic by opening its epoxide ring.[1][6] Chromosomally encoded Fos enzymes are responsible for intrinsic resistance in several bacterial species.
Bacterial Species with Notable Intrinsic this compound Resistance
Pseudomonas aeruginosa
P. aeruginosa is intrinsically resistant to this compound primarily due to the presence of a chromosomally encoded FosA enzyme, a glutathione (B108866) S-transferase that inactivates the antibiotic.[7][8] Additionally, this compound uptake in P. aeruginosa is solely dependent on the GlpT transporter, as it lacks the UhpT system.[3][8] Mutations or low expression of glpT further contribute to resistance.[7][8]
Burkholderia cenocepacia
The Burkholderia cepacia complex (BCC), including B. cenocepacia, exhibits high-level intrinsic resistance to this compound. This is largely due to insufficient uptake of the drug, coupled with the activity of efflux pumps that actively remove this compound from the cell.[9] While glycerol-3-phosphate transport appears to be the primary route of entry, its efficiency is limited.[9]
Klebsiella pneumoniae
While not universally resistant, K. pneumoniae often displays higher this compound minimum inhibitory concentrations (MICs) compared to Escherichia coli. This is partly due to the presence of a chromosomally encoded fosA gene.[10] Resistance is significantly enhanced by mutations in the glpT and uhpT transporter genes, which are common in clinical isolates.[11][12]
Enterococcus faecium
Intrinsic resistance in E. faecium is often mediated by the chromosomally encoded FosB or FosX enzymes.[13][14] FosB is a thiol-S-transferase, while FosX is an epoxide hydrolase; both inactivate this compound.[1][13][14] The presence of these enzymes leads to high MIC values.
Data Presentation: this compound MICs in Intrinsically Resistant Bacteria
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial species, highlighting the impact of different resistance mechanisms.
| Bacterial Species | Resistance Mechanism | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Chromosomal FosA, GlpT-dependent uptake | 32 to >1024 | 32 - 128 | 128 - 256 | [1][5] |
| Klebsiella pneumoniae | Chromosomal FosA | 16 to ≥1024 | 32 | 512 | [6][7] |
| Klebsiella pneumoniae (ΔuhpT) | Impaired UhpT transport | ≥1024 | - | - | [7] |
| Klebsiella pneumoniae (ΔglpT) | Impaired GlpT transport | 32 | - | - | [7] |
| Enterococcus faecium | FosB/FosX enzymes | 512 to >4096 | 2048 | 4096 | [13] |
| Burkholderia multivorans | Insufficient uptake/efflux | 512 | - | - | [15] |
| Burkholderia cepacia | Insufficient uptake/efflux | 512 | - | - | [15] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar (B569324) Dilution Method (CLSI/EUCAST Guidelines)
This protocol outlines the reference method for determining the MIC of this compound.
a. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C.
-
Aseptically add a stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.
-
Prepare a stock solution of this compound and create a series of twofold dilutions.
-
Add the appropriate volume of each this compound dilution to molten MHA (supplemented with G6P) to achieve the desired final antibiotic concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 10⁷ CFU/mL.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot 1-2 µL of the standardized inoculum onto the surface of the this compound-containing agar plates, including a growth control plate without the antibiotic.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
d. Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Identification of Mutations in Transporter Genes (glpT and uhpT) by Sanger Sequencing
This protocol describes the process of identifying mutations in the key this compound transporter genes.
a. Genomic DNA Extraction:
-
Culture the bacterial isolate overnight in an appropriate broth medium.
-
Harvest the bacterial cells by centrifugation.
-
Extract genomic DNA using a commercial bacterial genomic DNA extraction kit, following the manufacturer's instructions. Alternatively, a simple boiling lysis method can be used where bacterial colonies are suspended in sterile water, boiled for 10 minutes, and the supernatant containing the DNA is used as the PCR template.[2]
b. PCR Amplification:
-
Design primers flanking the entire coding sequences of the glpT and uhpT genes of the target bacterial species. Primer design should be based on available reference genome sequences.
-
Perform PCR using a standard reaction mixture containing the extracted genomic DNA, the designed forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
The PCR cycling conditions should be optimized for the specific primers and target genes, but a general protocol would include an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds), and extension (e.g., 72°C for 1-2 minutes), with a final extension step (e.g., 72°C for 5-10 minutes).
c. PCR Product Purification and Sequencing:
-
Verify the successful amplification of the target genes by agarose (B213101) gel electrophoresis.
-
Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
-
Send the purified PCR products and the corresponding sequencing primers (either the amplification primers or internal sequencing primers) to a sequencing facility for Sanger sequencing.
d. Sequence Analysis:
-
Align the obtained sequences with the wild-type reference sequences of the glpT and uhpT genes using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any nucleotide substitutions, insertions, or deletions that may lead to altered protein function.
Demonstration of Plasmid-Mediated this compound Resistance Transfer by Conjugation (Filter Mating)
This protocol is used to determine if this compound resistance is transferable via plasmids.
a. Strain Preparation:
-
Grow overnight cultures of the donor (this compound-resistant) and recipient (this compound-susceptible, with a selectable marker, e.g., rifampicin (B610482) or azide (B81097) resistance) strains in an appropriate broth medium.
b. Mating:
-
Mix the donor and recipient cultures, typically in a 1:10 ratio, in a microcentrifuge tube.
-
Pellet the cell mixture by centrifugation and resuspend in a small volume of fresh broth.
-
Spot the concentrated cell mixture onto a sterile filter membrane (0.45 µm pore size) placed on the surface of a non-selective agar plate.
-
Incubate the plate at 37°C for 4-24 hours to allow for conjugation to occur.
c. Selection of Transconjugants:
-
After incubation, place the filter in a tube with sterile saline and vortex to resuspend the cells.
-
Plate serial dilutions of the cell suspension onto selective agar plates containing both this compound and the recipient's selective marker (e.g., rifampicin).
-
Incubate the plates at 37°C for 24-48 hours.
d. Confirmation:
-
Colonies that grow on the selective plates are potential transconjugants.
-
Confirm the identity of the transconjugants by verifying their resistance profile and the presence of the recipient's chromosomal marker.
-
The transfer of the this compound resistance gene can be further confirmed by PCR for the specific fos gene on plasmid DNA extracted from the transconjugants.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the primary mechanisms of intrinsic this compound resistance in bacteria.
Caption: A typical experimental workflow for characterizing the mechanism of this compound resistance.
Caption: Cellular uptake and molecular target of this compound.
References
- 1. DNA Extraction and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. bosterbio.com [bosterbio.com]
- 4. Bacterial Genomic DNA Isolation [protocols.io]
- 5. Multiplex PCR for detection of acquired plasmid-borne this compound resistance fos genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Emergence of this compound Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing and Genetic Variation of Multidrug Resistance Plasmids in Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. acgs.uk.com [acgs.uk.com]
- 11. moleculartb.org [moleculartb.org]
- 12. Guidelines in Designing a Universal Primer Mixture to Probe and Quantify Antibiotic-Resistant Genes Using the Polymerase Chain Reaction (PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of genus-specific semi-nested primers for simple and accurate identification of Enterobacter strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased this compound Susceptibility in Escherichia coli under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanger Sequencing Implementation in Clinically Ill Patients for Bacterial and Fungal Pathogens Identification [scirp.org]
Kinetic Analysis of MurA Enzyme Inhibition by Fosfomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial targets and the reinvestigation of existing ones. UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, represents a clinically validated target for antibiotics.[1][2] MurA catalyzes the first committed step in the synthesis of the bacterial cell wall, a structure vital for bacterial survival and integrity.[1][3] Fosfomycin (B1673569), a broad-spectrum antibiotic, exerts its bactericidal effect by irreversibly inhibiting MurA.[4][5] This technical guide provides an in-depth analysis of the kinetics of MurA inhibition by this compound, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in the discovery and development of novel MurA inhibitors.
Mechanism of MurA Inhibition by this compound
This compound acts as a phosphoenolpyruvate (B93156) (PEP) analog, competitively binding to the active site of the MurA enzyme.[4][6] The inhibition mechanism involves the covalent modification of a crucial cysteine residue (Cys115 in Escherichia coli MurA) in the enzyme's active site.[2][4][7] This covalent adduct formation is an irreversible and time-dependent process, leading to the inactivation of the enzyme and the subsequent blockage of peptidoglycan synthesis, ultimately resulting in bacterial cell death.[4][8] The presence of the first substrate, UDP-N-acetylglucosamine (UNAG), enhances the binding of this compound, suggesting that UNAG induces a conformational change in MurA that favors inhibitor binding.[6][7]
Quantitative Analysis of MurA Inhibition
The inhibitory potency of this compound and other compounds against MurA is determined by various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness. For irreversible inhibitors like this compound, time-dependent inhibition kinetics are also crucial for a comprehensive understanding of their mechanism.
| Parameter | Value | Organism/Conditions | Reference |
| IC50 | 8.8 µM | Escherichia coli MurA (preincubation with inhibitor, followed by addition of UNAG and PEP) | [7] |
| IC50 | ~5 µM | Escherichia coli MurA (in vitro assay) | [9] |
| Km (UDPAG) | 0.03149 mM | Wolbachia endosymbiont of Brugia malayi (wBm-MurA) | [10] |
| Km (PEP) | 0.009198 mM | Wolbachia endosymbiont of Brugia malayi (wBm-MurA) | [10] |
| MIC50 | 1024 mg/L | Methicillin-resistant Staphylococcus aureus (MRSA) | [11] |
| MIC90 | >1024 mg/L | Methicillin-resistant Staphylococcus aureus (MRSA) | [11] |
| This compound MIC | 512 mg/L | This compound-resistant clinical isolate of Enterococcus faecium | [12] |
Experimental Protocols
A widely used method for studying MurA kinetics is the malachite green-based colorimetric assay.[1][13] This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released during the MurA-catalyzed reaction, which is directly proportional to the enzyme's activity.[1]
Protocol: Determination of IC50 using the Malachite Green Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8.[14]
-
MurA Enzyme Solution (2X): Prepare a solution of purified MurA enzyme in assay buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 100-250 nM).[7][13]
-
Substrate Solution (2X): Prepare a solution containing UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) in assay buffer. Typical final concentrations are 75-200 µM for UNAG and 20-100 µM for PEP.[7][13]
-
Inhibitor Solutions (4X): Prepare a serial dilution of this compound (or test compound) in the assay buffer containing a small percentage of DMSO if necessary (final DMSO concentration should not exceed 5%).[1][13] this compound is used as a positive control.[1] A buffer with DMSO serves as a negative control.[1]
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions for phosphate detection.[14]
2. Assay Procedure (96-well plate format):
-
Add 12.5 µL of the 4X inhibitor solution to each well.[1]
-
Add 25 µL of the 2X MurA enzyme solution.[1]
-
Pre-incubate the enzyme and inhibitor for a specific duration (e.g., 15-30 minutes) at 37°C.[1][13] The presence of UNAG during pre-incubation can enhance this compound binding.[14]
-
Initiate the enzymatic reaction by adding 12.5 µL of the 2X substrate solution (containing PEP and UNAG if not in the enzyme solution).
-
Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.[7][14]
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.[1]
-
Allow 5 minutes for color development at room temperature.[1]
-
Measure the absorbance at 650 nm using a microplate reader.[1][13]
3. Data Analysis:
-
Subtract the absorbance of a "no enzyme" control from all readings.[1]
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control (100% activity).[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[14]
Visualizations
MurA Catalytic Cycle and this compound Inhibition
Caption: Mechanism of MurA catalysis and irreversible inhibition by this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the IC50 of a MurA inhibitor.
Conclusion
The kinetic analysis of MurA inhibition by this compound provides a robust framework for understanding the mechanism of action of this important antibiotic and serves as a benchmark for the evaluation of new MurA inhibitors. The detailed experimental protocols and compiled kinetic data in this guide are intended to facilitate further research in this critical area of drug discovery. The continued investigation into the inhibition of MurA holds significant promise for the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of the Antibiotic this compound, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prevalence of this compound Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Fosfomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of fosfomycin (B1673569) against various bacterial isolates. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the drug development pipeline. This compound presents unique challenges for in vitro testing, necessitating specific methodological considerations.
Introduction
This compound is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action makes it a valuable agent against multidrug-resistant pathogens. However, in vitro susceptibility testing for this compound is not as straightforward as for other antibiotics. The uptake of this compound by bacterial cells is mediated by two transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). The expression of the UhpT transporter is induced by glucose-6-phosphate (G6P). Therefore, supplementation of testing media with G6P is often required to ensure accurate determination of this compound susceptibility, particularly for Enterobacterales.[1][2][3]
The reference method for this compound susceptibility testing, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is agar (B569324) dilution.[4][5] However, this method can be laborious for routine use. Alternative methods such as disk diffusion and broth microdilution are also employed, with specific guidelines for their performance and interpretation.
Key Considerations for this compound Susceptibility Testing
-
Glucose-6-Phosphate (G6P) Supplementation: For testing Enterobacterales, Mueller-Hinton medium should be supplemented with 25 µg/mL of G6P to induce the UhpT transporter system, which facilitates this compound uptake.[2][3][6][7][8] The effect of G6P on other genera may be less pronounced.[1][2]
-
Method Selection: Agar dilution is the gold standard.[5][9] Disk diffusion and broth microdilution can be acceptable alternatives for certain organisms, but their performance can be variable, especially for non-E. coli Enterobacterales.[7][9]
-
Interpretive Criteria: Breakpoints for this compound susceptibility are provided by regulatory bodies like CLSI and EUCAST. It is crucial to use the appropriate breakpoints for the specific organism and testing method.[9][10] Note that breakpoints may differ between the two organizations and may be limited to specific organisms like E. coli for uncomplicated urinary tract infections.[9][11][12]
Quantitative Data Summary
Table 1: CLSI and EUCAST Interpretive Criteria for this compound
| Organism | Method | CLSI Breakpoints (µg/mL or mm) | EUCAST Breakpoints (µg/mL or mm) |
| Escherichia coli (uncomplicated UTI) | Agar Dilution/Broth Microdilution | ≤64 (S), 128 (I), ≥256 (R)[4][9] | ≤32 (S), >32 (R)[10] |
| Disk Diffusion (200 µg this compound/50 µg G6P) | ≥16 (S), 13-15 (I), ≤12 (R)[9][13] | N/A | |
| Enterococcus faecalis (uncomplicated UTI) | Agar Dilution/Broth Microdilution | ≤64 (S), 128 (I), ≥256 (R)[10] | N/A |
| Pseudomonas aeruginosa | Agar Dilution/Broth Microdilution | No CLSI breakpoints established.[4] | Epidemiological Cutoff Value (ECOFF) ≤128 mg/L.[4] |
S - Susceptible; I - Intermediate; R - Resistant; N/A - Not Available
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | Method | Acceptable Range (µg/mL or mm) |
| Escherichia coli ATCC® 25922™ | Agar Dilution (with G6P) | 0.5 - 2.0[14] or 0.5 - 4.0[13] |
| Disk Diffusion (200 µg this compound/50 µg G6P) | 22 - 30[14] or 23 - 29[13] | |
| Enterococcus faecalis ATCC® 29212™ | Agar Dilution | 16 - 64[13] or 32 - 128[14] |
| Staphylococcus aureus ATCC® 29213™ | Agar Dilution | 0.5 - 4.0[14] |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 25 - 33[14] or 26 - 32[13] |
| Pseudomonas aeruginosa ATCC® 27853™ | Agar Dilution | 2.0 - 8.0[13][14] |
Experimental Protocols
Protocol 1: Agar Dilution Method
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Mueller-Hinton Agar (MHA) powder
-
This compound analytical standard
-
Glucose-6-Phosphate (G6P)
-
Sterile distilled water
-
Petri dishes
-
Bacterial cultures
-
0.5 McFarland standard
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Media Preparation:
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial twofold dilutions to achieve the desired final concentrations in the agar plates.
-
-
Plate Preparation:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^4 Colony Forming Units (CFU) per spot.[7]
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of the agar plates with the prepared bacterial suspension.[15]
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony should be disregarded.[2]
-
References
- 1. In vitro susceptibility testing procedures for this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Low-Level this compound-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in this compound Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of this compound against Extended-Spectrum-β-Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Multiresistant Gram-Negative Bacteria to this compound and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. This compound—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three this compound Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interpretive criteria and quality control parameters for determining bacterial susceptibility to this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility testing quality control studies with this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liofilchem.net [liofilchem.net]
Application Notes and Protocols for Determining Fosfomycin Dosage in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying appropriate fosfomycin (B1673569) dosages in preclinical animal research models. The following sections detail established pharmacokinetic parameters, administration protocols, and efficacy evaluation methods to ensure reproducible and clinically relevant study outcomes.
Introduction to this compound in Animal Models
This compound is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2][3] Its unique mechanism of action, targeting the MurA enzyme, makes it an attractive candidate for combating multidrug-resistant pathogens.[1][2][3] To obtain meaningful in vivo data, it is crucial to establish dosing regimens in animal models that accurately reflect human pharmacokinetic and pharmacodynamic (PK/PD) profiles.
Pharmacokinetic and Dosing Summary for Common Animal Models
The following tables summarize key pharmacokinetic parameters and recommended dosing regimens for this compound in various animal models. These values are essential for designing experiments that achieve clinically relevant drug exposures.
Table 1: this compound Pharmacokinetics and Dosing in Rodent Models
| Animal Model | Dosing Regimen | Route of Administration | Cmax (mg/L) | AUC (mg·h/L) | Key Findings & Recommendations |
| Rat (Sprague-Dawley) | 75 mg/kg (single dose) | Intraperitoneal | - | 109.4 | Dose-proportional pharmacokinetic profile observed.[1][2] |
| 200 mg/kg (single dose) | Intraperitoneal | 267.1 ± 37.7 | 387.0 | A regimen of 200-500 mg/kg three times daily is recommended to mimic human serum concentrations.[1][2] | |
| 500 mg/kg (single dose) | Intraperitoneal | - | 829.1 | This dose achieves an AUC comparable to an 8g infusion in humans.[1] | |
| Mouse | 0.75 mg/mouse (single dose) | Subcutaneous | 36 | - | Peak plasma concentrations were dose-dependent.[4] |
| 7.5 mg/mouse (single dose) | Subcutaneous | 280 | - | [4] | |
| 30 mg/mouse (single dose) | Subcutaneous | 750 | - | [4] | |
| 15 mg/mouse (twice, q36h) | Subcutaneous | - | - | Significantly reduced CFU of susceptible E. coli strains in a UTI model. This dose is calculated to be equivalent to a 3.6g human dose.[4] | |
| Guinea Pig | 300 mg/kg and 600 mg/kg | Intramuscular | - | - | Maximal concentrations in perilymph and aqueous humour were about 12% of serum peak concentrations. |
Table 2: this compound Pharmacokinetics and Dosing in Other Animal Models
| Animal Model | Dosing Regimen | Route of Administration | Cmax (µg/mL) | AUC (µg·h/mL) | Key Findings & Recommendations |
| Rabbit | 10 mg/kg/h (continuous infusion) | Intravenous | 69.4 (serum) | - | Investigated for pneumococcal meningitis.[5] |
| 40 mg/kg/h (continuous infusion) | Intravenous | 208 (serum) | - | Reduced bacterial counts in CSF by approximately 0.3 log/h. | |
| 80 mg/kg/h (continuous infusion) | Intravenous | 518 (serum) | - | [5] | |
| 160 mg/kg/h (continuous infusion) | Intravenous | 814 (serum) | - | [5] | |
| Dog | 80 mg/kg (single dose) | Oral | 1348.2 (urine) | 12,803.8 (urine, 0-12h) | Recommended for canine UTIs caused by ESBL-producing E. coli with an MIC ≤128 µg/mL.[6] |
| Pig (Post-weaning piglets) | 15 mg/kg (single dose) | Intravenous | - | 120.00 ± 23.12 | Rapid elimination observed. |
| 15 mg/kg (single dose) | Intramuscular | 43.00 ± 4.10 | 99.00 ± 0.70 | High bioavailability (85.5%). | |
| 30 mg/kg (single dose) | Oral (Calcium salt) | 3.60 ± 0.96 | 45.48 ± 9.20 | Low bioavailability (20.0%).[7] |
Experimental Protocols
Murine Model of Urinary Tract Infection (UTI)
This protocol describes the induction of a UTI in mice and subsequent treatment with this compound to evaluate its efficacy.
Materials:
-
Female mice (e.g., C3H/HeN), 6-8 weeks old
-
Uropathogenic E. coli (UPEC) strain
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
This compound disodium (B8443419) salt
-
Sterile water for injection
-
Anesthetic (e.g., isoflurane)
-
Catheters (size appropriate for mice)
-
Syringes and needles (various sizes)
-
Plates for bacterial culture (e.g., MacConkey agar)
-
Stomacher or tissue homogenizer
Protocol:
-
Bacterial Preparation: Culture the UPEC strain in LB broth overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1-2 x 10⁸ CFU/50 µL).
-
Induction of UTI:
-
Anesthetize the mice using isoflurane.
-
Insert a sterile catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension into the bladder.
-
Maintain anesthesia for a few minutes to allow the bacteria to adhere.
-
-
This compound Administration (Subcutaneous):
-
Prepare this compound solution by dissolving the powder in sterile water for injection.
-
At a predetermined time post-infection (e.g., 24 hours), administer the calculated dose of this compound subcutaneously. A dosing regimen of 15 mg/mouse twice (every 36 hours) has been shown to be effective.[4]
-
-
Efficacy Evaluation:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically collect urine, bladder, and kidneys.
-
Homogenize the bladder and kidney tissues in sterile PBS.
-
Perform serial dilutions of the urine and tissue homogenates.
-
Plate the dilutions onto appropriate agar (B569324) plates and incubate overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each sample.
-
-
Data Analysis: Compare the CFU counts between the this compound-treated group and a vehicle-treated control group to determine the reduction in bacterial load.
Pharmacokinetic Study in Rats
This protocol outlines the procedure for administering this compound to rats and collecting blood samples for pharmacokinetic analysis.
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
This compound powder
-
Sterile water for injection
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., lithium-heparin)
-
Centrifuge
-
Freezer (-80°C)
-
HPLC-mass spectrometry equipment
Protocol:
-
Animal Preparation: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
This compound Preparation and Administration (Intraperitoneal):
-
Blood Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours post-administration).[1]
-
Collect samples in lithium-heparin tubes.
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
This compound Concentration Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated HPLC-mass spectrometry method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and AUC using appropriate software.
Visualizing Experimental Workflows and Mechanisms
Signaling Pathway of this compound Action
This compound exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis in the bacterial cytoplasm. It specifically targets and irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).
Caption: Mechanism of this compound action in bacteria.
Experimental Workflow for a Murine UTI Model
The following diagram illustrates the key steps involved in conducting an in vivo efficacy study of this compound using a murine urinary tract infection model.
Caption: Workflow for this compound efficacy testing in a murine UTI model.
References
- 1. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of the Antibiotic this compound, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and Pharmacodynamics of this compound and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 8. karger.com [karger.com]
Application of Fosfomycin in Studies of Multidrug-Resistant Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance has revitalized interest in older antibiotics, including fosfomycin (B1673569). This phosphonic acid derivative, first discovered in the late 1960s, possesses a unique mechanism of action that allows it to retain activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed application notes and experimental protocols for researchers studying the efficacy of this compound against MDR pathogens.
Application Notes
This compound's bactericidal activity stems from its inhibition of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in bacterial cell wall peptidoglycan synthesis.[3][4][5] This distinct mechanism means there is less likelihood of cross-resistance with other antibiotic classes, making it a valuable agent against MDR strains.[1] this compound enters the bacterial cell through the glycerol-3-phosphate (GlpT) and hexose-6-phosphate (UhpT) transport systems.[2][5][6]
Activity Against Key MDR Pathogens:
-
Carbapenem-Resistant Enterobacteriaceae (CRE): this compound has demonstrated significant in vitro activity against CRE. Studies have reported susceptibility rates of around 78% in collections of carbapenem-nonsusceptible Enterobacteriaceae.[7] However, susceptibility can vary by species, with Escherichia coli generally showing lower MICs than Klebsiella pneumoniae and Enterobacter cloacae.[7][8]
-
Methicillin-Resistant Staphylococcus aureus (MRSA): this compound, often in combination with other agents like rifampin or daptomycin, has shown efficacy against MRSA, including in biofilm-related infections.[9][10]
-
Vancomycin-Resistant Enterococci (VRE): this compound is considered a treatment option for urinary tract infections caused by VRE.[11][12] In vitro studies have shown high susceptibility rates of VRE to this compound.[13][14]
-
Carbapenem-Resistant Pseudomonas aeruginosa: While this compound monotherapy may be limited by the potential for resistance development, it frequently exhibits synergistic activity when combined with other antibiotics against carbapenem-resistant P. aeruginosa.[15]
Combination Therapy: A Key Strategy
Due to the potential for rapid emergence of resistance during monotherapy, this compound is often studied and used in combination with other antibiotics.[2][16] Synergistic effects have been observed with a variety of antibiotic classes, enhancing bacterial killing and potentially reducing the development of resistance.[2][16]
Table 1: Summary of this compound Combination Therapy Studies
| Combination Agent | Target Organism(s) | Observed Effect | Reference(s) |
| Meropenem | Carbapenem-resistant Klebsiella pneumoniae, P. aeruginosa, E. coli | Synergy, effective bactericidal activity | [2] |
| Amikacin, Gentamicin | P. aeruginosa, E. coli | Synergy, improved therapeutic effect in biofilm models | [17][18] |
| Daptomycin | MRSA, Vancomycin-resistant Enterococcus | Synergy, higher success rate in MRSA bacteremia | [2] |
| Rifampin | MRSA | Synergy, significant cure rates in foreign-body infection models | [9][10] |
| Cefazolin (B47455) | MSSA, MRSA | Synergy, restored cefazolin susceptibility in MRSA | [19] |
| Colistin | Carbapenem-resistant organisms | Trend towards improved microbiological clearance | [2] |
| Ciprofloxacin | E. coli, P. aeruginosa biofilms | Synergy observed in some P. aeruginosa isolates | [17][20] |
Quantitative Data Summary
The following tables summarize minimum inhibitory concentration (MIC) data and synergy findings from various studies.
Table 2: this compound MICs for Multidrug-Resistant Bacteria
| Organism | Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Carbapenem-nonsusceptible Enterobacteriaceae | Various carbapenemases (KPC, VIM, NDM, OXA-48) | 107 | 8 | 512 | [7] |
| Carbapenem-resistant P. aeruginosa | Carbapenem-resistant | 153 | 48 | ≥1024 | [15] |
| Vancomycin-resistant Enterococci (VRE) | Vancomycin-resistant | 30 | 128 | 160 | [14] |
Table 3: Synergy of this compound with Other Antibiotics against MDR Bacteria
| Combination | Target Organism | Synergy Rate | Method | Reference |
| This compound + Ceftazidime | Carbapenem-resistant P. aeruginosa | 51.9% (42/81) | GDS cross method | [15] |
| This compound + Ceftolozane/tazobactam | Carbapenem-resistant P. aeruginosa | 50.0% (7/14) | GDS cross method | [15] |
| This compound + Gentamicin | E. coli (biofilm) | 75% | Checkerboard | [17][20] |
| This compound + Vancomycin (B549263) | Vancomycin-resistant Enterococci (VRE) | 100% | Checkerboard, Time-kill | [14] |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Glucose-6-phosphate (G6P) solution (25 mg/mL stock)
-
This compound powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water.
-
Prepare Supplemented MHB: Supplement MHB with G6P to a final concentration of 25 µg/mL. G6P is crucial as it induces the UhpT transporter, facilitating this compound uptake.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the supplemented MHB in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This protocol determines the synergistic effect of this compound with another antibiotic.
Materials:
-
Same as for broth microdilution.
-
A second antibiotic of interest.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Dilute this compound horizontally (e.g., across columns) and the second antibiotic vertically (e.g., down rows).
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate under the same conditions as the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This protocol assesses the bactericidal activity of this compound over time.
Materials:
-
Supplemented MHB (with 25 µg/mL G6P)
-
This compound
-
Standardized bacterial inoculum
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing supplemented MHB with various concentrations of this compound (e.g., 1x, 4x, 8x, 16x MIC). Include a growth control flask without antibiotic.
-
Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating and Incubation: Perform serial dilutions of the collected samples in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
References
- 1. This compound in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overcoming the drug resistance barrier: progress in this compound combination therapy against multidrug-resistant pathogens [frontiersin.org]
- 3. Resistance to this compound: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound susceptibility in carbapenem-resistant Enterobacteriaceae from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Susceptibility in Carbapenem-Resistant Enterobacteriaceae from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. health.ucdavis.edu [health.ucdavis.edu]
- 13. scielo.br [scielo.br]
- 14. In vitro efficacy of vancomycin combined with this compound against Vancomycin-Resistant Enterococci strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synergistic Activity of this compound, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Synergistic Effect of Cefazolin Plus this compound Against Staphylococcus aureus in vitro and in vivo in an Experimental Galleria mellonella Model [frontiersin.org]
- 20. Synergistic Activity of this compound, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Performing the Fosfomycin Agar Dilution Method According to CLSI Guidelines
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis. Its increasing use against multidrug-resistant organisms necessitates accurate and reproducible susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) recommends the agar (B569324) dilution method as the reference standard for determining the minimal inhibitory concentration (MIC) of this compound. This method is detailed in CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."
This document provides a detailed protocol for performing the this compound agar dilution method in accordance with CLSI guidelines. It includes information on media and reagent preparation, quality control procedures, and interpretation of results.
Key Methodological Principles
The agar dilution method involves incorporating various concentrations of an antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. For this compound testing, the supplementation of Mueller-Hinton Agar (MHA) with glucose-6-phosphate (G6P) is crucial, as G6P induces the expression of the hexose (B10828440) phosphate (B84403) transport system, which facilitates the uptake of this compound into the bacterial cell.[1][2]
Data Presentation
Quality Control
Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of the this compound agar dilution method. The following table summarizes the recommended QC strain and its acceptable MIC range as per CLSI guidelines.
| Quality Control Strain | CLSI-designated MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.5 - 2 |
Note: The performance of the QC strain should be verified each time the test is performed.
Interpretive Criteria
The MIC values obtained from the agar dilution test are interpreted using the clinical breakpoints provided by CLSI. These breakpoints categorize an organism as susceptible, intermediate, or resistant to this compound.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli (uncomplicated urinary tract infections only) | ≤ 64 | 128 | ≥ 256 |
Source: CLSI M100. It is crucial to consult the latest version of the CLSI M100 supplement for the most current breakpoints.[3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard powder
-
Mueller-Hinton Agar (MHA) powder
-
Glucose-6-phosphate (G6P)
-
Sterile distilled water or other appropriate solvent
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Quality control strain (E. coli ATCC® 25922™)
-
Test bacterial isolates
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile tubes and pipettes
-
Inoculator (e.g., multipoint replicator) or calibrated loop
-
Incubator (35 ± 2°C)
Preparation of Media
-
Prepare Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Autoclave to sterilize and then cool to 45-50°C in a water bath.
-
Prepare Glucose-6-Phosphate (G6P) Stock Solution: Prepare a stock solution of G6P in sterile distilled water. Filter-sterilize the solution.
-
Supplement MHA with G6P: Aseptically add the G6P stock solution to the molten MHA to achieve a final concentration of 25 µg/mL.[1][6][7] Mix gently but thoroughly to ensure even distribution.
Preparation of this compound Stock Solution and Agar Plates
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration of 10,000 µg/mL. The exact concentration may be adjusted based on the desired final concentrations in the agar plates.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations that will be added to the MHA.
-
Incorporate this compound into Agar: For each desired final concentration, add the appropriate volume of the diluted this compound solution to a specific volume of the molten, G6P-supplemented MHA. The volume of the antibiotic solution should not exceed 10% of the total agar volume to avoid altering the agar's properties.
-
Pour Plates: Immediately after adding the antibiotic, mix the agar thoroughly and pour it into sterile Petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature. A growth control plate containing G6P-supplemented MHA without any this compound must be included.
-
Storage: If not used immediately, the plates can be stored in a sealed container at 2-8°C for a limited time.
Inoculum Preparation and Inoculation
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies and suspend them in sterile saline.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Within 15 minutes of standardization, dilute the adjusted inoculum 1:10 in sterile saline.[8] This will result in a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.
-
Inoculation: Using a multipoint replicator or a calibrated loop, inoculate the surface of each agar plate with approximately 1-2 µL of the diluted inoculum. This delivers a final spot concentration of approximately 10⁴ CFU per spot.[8][9] Inoculate the growth control plate first, followed by the plates with increasing concentrations of this compound.
-
Drying: Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation and Result Interpretation
-
Incubation: Invert the inoculated plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. Disregard the growth of a single colony or a faint haze.[9] The growth control plate must show confluent growth for the test to be valid.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound agar dilution method.
Result Interpretation Logic
Caption: Logic for interpreting this compound MIC results for E. coli.
References
- 1. In vitro investigations with this compound on Mueller-Hinton agar with and without glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound activity in Mueller-Hinton media and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Clinical Isolates of Escherichia coli to this compound as Measured by Four In Vitro Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. liofilchem.net [liofilchem.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fosfomycin Broth Microdilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic that exhibits bactericidal activity by inhibiting the initial step of peptidoglycan synthesis. Due to its unique mechanism of action, it often retains activity against multidrug-resistant (MDR) pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for its effective clinical use. While agar (B569324) dilution is the reference method for this compound susceptibility testing according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), broth microdilution is a widely used and reliable alternative for determining the Minimum Inhibitory Concentration (MIC).[1][2][3] This document provides a detailed protocol for performing this compound broth microdilution assays.
A critical component of this compound susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[1][4] this compound enters the bacterial cell primarily through the glycerol-3-phosphate (GlpT) and the hexose (B10828440) phosphate (B84403) (UhpT) transport systems. The expression of the UhpT transporter is induced by G6P, thereby facilitating this compound uptake.[4][5][6] Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the testing medium to ensure accurate and reproducible results.[1][4][6]
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Microdilution Plates
Materials:
-
This compound powder (potency-corrected)
-
Glucose-6-Phosphate (G6P) disodium (B8443419) salt
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Calibrated multichannel pipettes
Procedure:
-
Prepare G6P-supplemented CAMHB: Dissolve G6P in CAMHB to a final concentration of 25 µg/mL.[1][4][6] Ensure complete dissolution and sterilize by filtration if necessary.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in G6P-supplemented CAMHB. Ensure the calculation accounts for the potency of the this compound powder.
-
Serial Dilutions:
-
Dispense 100 µL of G6P-supplemented CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 1024 µg/mL this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
The final concentrations in the wells will range from 512 µg/mL to 0.5 µg/mL after inoculation.
-
Protocol 2: Inoculum Preparation and Plate Inoculation
Materials:
-
Bacterial culture grown overnight on a non-selective agar medium
-
Sterile saline (0.85% NaCl) or Mueller-Hinton broth
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Vortex mixer
Procedure:
-
Isolate Selection: From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism.
-
Inoculum Suspension: Suspend the colonies in sterile saline or broth. Vortex thoroughly to create a smooth suspension.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Final Inoculum Dilution: Dilute the adjusted suspension in G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
Plate Inoculation: Within 15 minutes of preparing the final inoculum, inoculate each well of the microdilution plate with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL.
Protocol 3: Incubation and MIC Determination
Procedure:
-
Incubation: Cover the inoculated microtiter plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.[4]
-
Reading the MIC: After incubation, examine the plates from the bottom using a reading mirror. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] A small, single button of growth or a faint haze at the bottom of the well should be disregarded. The growth control well (well 12) must show distinct turbidity for the test to be valid.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Final Concentration | Medium |
| Glucose-6-Phosphate (G6P) | 25 µg/mL | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Bacterial Inoculum | ~5 x 10⁵ CFU/mL | G6P-supplemented CAMHB |
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
| Quality Control Strain | CLSI M100-ED31 MIC Range (µg/mL) | EUCAST v11.0 QC Table MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.5 - 2 | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | 32 - 128 | Not specified for broth microdilution |
| Staphylococcus aureus ATCC® 29213™ | 0.5 - 4 | 0.5 - 4 |
| Pseudomonas aeruginosa ATCC® 27853™ | 2 - 8 | 2 - 8 |
Note: QC testing should be performed with each batch of susceptibility tests to ensure the accuracy of the results.[7]
Experimental Workflow Diagram
Caption: Workflow for this compound Broth Microdilution Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of this compound against a Collection of Clinical Pseudomonas aeruginosa Isolates from 16 Spanish Hospitals: Establishing the Validity of Standard Broth Microdilution as Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia [frontiersin.org]
- 7. Multicenter Evaluation of the Novel ETEST this compound for Antimicrobial Susceptibility Testing of Enterobacterales, Enterococcus faecalis, and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Studying Fosfomycin's Impact on Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the early stages of bacterial cell wall biosynthesis.[1][2] Its efficacy extends beyond planktonic bacteria to include complex, surface-attached communities known as biofilms. Bacterial biofilms are notoriously resistant to conventional antimicrobial treatments and are a significant contributor to persistent and chronic infections.[3][4] Understanding the impact of this compound on these resilient structures is crucial for developing effective therapeutic strategies.
These application notes provide a comprehensive overview of the methodologies to study the in vitro effects of this compound on bacterial biofilms. The protocols detailed below cover the essential assays for quantifying biofilm formation and disruption, assessing bacterial viability within the biofilm, and visualizing the biofilm structure.
Data Presentation: Quantitative Effects of this compound on Biofilms
The following tables summarize the quantitative data on the efficacy of this compound against bacterial biofilms from various studies. These tables provide a clear comparison of this compound's activity across different bacterial species and experimental conditions.
Table 1: Effect of this compound on Biofilm Biomass of Uropathogenic Escherichia coli (UPEC)
| This compound Concentration (µg/mL) | Mean Optical Density (OD) at 590 nm | Standard Error (SE) | Biofilm Reduction (%) | Reference |
| 0 (Control) | 0.53 | 0.07 | - | [1] |
| 300 | 0.196 | 0.043 | 63.0 | [1] |
| 700 | 0.128 | 0.025 | 75.8 | [1] |
| 1500 | 0.165 | 0.035 | 68.9 | [1] |
Table 2: Degradative Activity of this compound on Biofilms of Multidrug-Resistant (MDR) UPEC [5]
| Biofilm Producer Category | This compound Concentration Range for Degradation (µg/mL) |
| Weak | 164.4 |
| Moderate to Strong | up to 1045 |
Table 3: Synergistic Effect of this compound in Combination with Other Antibiotics on Biofilm Inhibition of MDR E. coli [6]
| Antibiotic Combination | Synergy Percentage |
| This compound + Meropenem (B701) | 68% |
| This compound + Amikacin | 58% |
| This compound + Ciprofloxacin (B1669076) | 6% |
Table 4: Inhibition of Biofilm Formation (IBF) in Pseudomonas aeruginosa with this compound Combinations [2]
| Antibiotic Combination with this compound | Percentage of Isolates with Biofilm Inhibition |
| Colistin | 100% |
| Cefepime | 95.8% |
| Piperacillin/tazobactam | 87.5% |
| Ceftazidime | 83.3% |
| Amikacin | 75% |
| Imipenem | 70.8% |
| Ciprofloxacin | 58.3% |
| Gentamicin | 45.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods cited in the literature.[2][5][7][8]
Protocol 1: Quantification of Biofilm Formation and Inhibition (Crystal Violet Assay)
This protocol is used to quantify the total biomass of a biofilm and to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottomed polystyrene microtiter plates
-
Bacterial culture (e.g., E. coli, P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow a bacterial culture overnight in TSB at 37°C. Dilute the overnight culture in fresh TSB to a concentration of approximately 10^6 CFU/mL.[5]
-
Inoculation and Treatment:
-
For biofilm inhibition , add 180 µL of the diluted bacterial suspension to the wells of a 96-well plate. Add 20 µL of this compound solution at various concentrations (to achieve the final desired concentrations). Include a no-antibiotic control.
-
For biofilm disruption , first, form the biofilm by incubating 200 µL of the bacterial suspension for 24 hours at 37°C. After incubation, gently remove the planktonic bacteria and wash the wells twice with sterile PBS. Then, add 200 µL of fresh TSB containing different concentrations of this compound.[2]
-
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: After incubation, discard the medium and gently wash the wells three times with 200 µL of sterile PBS to remove planktonic and loosely attached bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.
-
Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the optical density (OD) at 590 nm or 620 nm using a microplate reader.[1][2] The OD value is proportional to the biofilm biomass.
Protocol 2: Assessment of Bacterial Viability in Biofilms (Confocal Laser Scanning Microscopy)
This protocol uses fluorescent dyes to differentiate between live and dead bacteria within the biofilm, providing a qualitative and quantitative assessment of this compound's bactericidal activity.
Materials:
-
Biofilms grown on coverslips or in chamber slides (as described in Protocol 1)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
Phosphate-buffered saline (PBS)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Biofilm Formation: Grow biofilms on sterile coverslips placed in a 6-well plate or in chamber slides for 24-48 hours, with and without this compound treatment as described in Protocol 1.[8]
-
Washing: Gently wash the biofilms twice with sterile PBS to remove planktonic cells.
-
Staining: Prepare the staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in PBS). Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Washing: Gently wash the stained biofilms with PBS to remove excess dye.
-
Microscopy: Mount the coverslip on a microscope slide. Visualize the biofilm using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO 9), and dead bacteria will fluoresce red (propidium iodide).[9][10]
-
Image Analysis: Acquire z-stack images to visualize the three-dimensional structure of the biofilm. Use image analysis software (e.g., ImageJ) to quantify the biovolume of live and dead cells.
Visualizations
The following diagrams illustrate the experimental workflow for studying this compound's impact on biofilms and a proposed signaling pathway affected by this compound in S. aureus.
Caption: Experimental workflow for assessing this compound's effect on bacterial biofilms.
Caption: Proposed signaling pathway for this compound-enhanced S. aureus biofilm formation.
References
- 1. redemc.net [redemc.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Effect of this compound on Uropathogenic Escherichia Coli and its Biofilm Forming Ability [ejmm.journals.ekb.eg]
- 4. imquestbio.com [imquestbio.com]
- 5. Efficacy of this compound against Planktonic and Biofilm-Associated MDR Uropathogenic Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro experimental study of the effect of this compound in combination with amikacin, ciprofloxacin or meropenem on biofilm formation by multidrug-resistant urinary isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-inhibitory concentrations of this compound enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Employing Fosfomycin as a Research Tool to Investigate Cell Wall Biosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, making it an invaluable tool for studying the intricate process of bacterial cell wall biosynthesis.[1][2][3] Its specific inhibition of an early, committed step in peptidoglycan synthesis allows for the targeted investigation of this essential pathway, providing insights into bacterial physiology, mechanisms of antibiotic resistance, and the discovery of novel antibacterial agents.[4][5][6]
Application Notes
Background
Discovered in 1969, this compound is a phosphonic acid antibiotic originally isolated from Streptomyces fradiae.[1][7] Its bactericidal activity stems from its ability to disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[6][8]
Mechanism of Action
This compound's primary target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan biosynthesis.[1][7][8] This enzyme facilitates the ligation of phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[1][9] this compound acts as a PEP analog, entering the bacterial cell through glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transporters.[8][9][10] Once inside, it irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115 in Escherichia coli) in the enzyme's active site.[1][5][7] This covalent modification inactivates the enzyme, leading to a halt in the production of peptidoglycan precursors and subsequent cell death.[2][8]
Applications in Research
-
Elucidation of Peptidoglycan Biosynthesis: By specifically blocking the initial step of this pathway, this compound can be used to study the downstream consequences of this inhibition, including the accumulation of precursor molecules and the activation of cellular stress responses.
-
Target Validation: The well-defined interaction between this compound and MurA makes it an excellent positive control in assays designed to identify new inhibitors of this enzyme or other components of the cell wall synthesis machinery.[11]
-
Investigation of Antibiotic Resistance: this compound is a valuable tool for studying the mechanisms of antibiotic resistance, including target-based mutations (e.g., alterations in MurA), enzymatic inactivation of the drug, and reduced uptake due to transporter mutations.[1][2][8]
-
Synergy Studies: The unique mechanism of this compound allows for its use in combination with other antibiotics to explore synergistic effects and combat multidrug-resistant bacteria.
Data Presentation
Table 1: In Vitro Efficacy of MurA Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
| This compound | Wild-Type MurA | 8.8 | Irreversible, Covalent | [12] |
| Pyrrolidinedione (cpd 46) | Wild-Type MurA | 4.5 | Reversible, Non-covalent | [12] |
| Pyrrolidinedione (cpd 46) | MurA C115D Mutant | equipotent to WT | Reversible, Non-covalent | [12] |
| RWJ-3981 | MurA | 4-32 (MIC) | Not specified | [13] |
| RWJ-110192 | MurA | 4-32 (MIC) | Not specified | [13] |
| RWJ-140998 | MurA | 4-32 (MIC) | Not specified | [13] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli | 82% to 100% susceptibility |
| Klebsiella pneumoniae | 15% to 100% susceptibility |
| Staphylococcus aureus | 4 - 32 |
| Enterococcus faecalis | 4 - 32 |
| Enterococcus faecium | 4 - 32 |
Note: Susceptibility data for E. coli and K. pneumoniae is presented as a range from studies after 2010.[7] MIC values for S. aureus, E. faecalis, and E. faecium are from a separate study.[13]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[14]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (MHB) or other appropriate growth medium[14]
-
This compound stock solution
-
96-well microtiter plates[14]
-
Incubator[14]
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using MHB.[14]
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[14]
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[14]
Protocol 2: In Vitro MurA Enzyme Inhibition Assay (Malachite Green Method)
This colorimetric assay quantifies the release of inorganic phosphate (B84403) (Pi), a product of the MurA-catalyzed reaction, to determine the inhibitory activity of compounds like this compound.[11][12]
Materials:
-
Purified MurA enzyme[12]
-
UDP-N-acetylglucosamine (UNAG)[12]
-
Phosphoenolpyruvate (PEP)[12]
-
HEPES buffer (pH 7.8)[12]
-
Triton X-114[12]
-
This compound (or other test compounds) dissolved in DMSO[12]
-
Malachite Green reagent[12]
-
96-well microplates[12]
-
Microplate reader[12]
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-114, UNAG, and PEP.[12]
-
Add various concentrations of this compound (or test compound) to the wells of a 96-well plate. Include a control with only DMSO.[12]
-
Initiate the reaction by adding the purified MurA enzyme to each well.[12]
-
Incubate the plate at 37°C for 15-30 minutes.[12]
-
Stop the reaction by adding the Malachite Green reagent.[12]
-
Measure the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the amount of Pi produced.[12]
-
Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]
Protocol 3: Analysis of Peptidoglycan Precursor Accumulation
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the accumulation of peptidoglycan precursors in this compound-treated bacteria.[15]
Materials:
-
Bacterial culture
-
This compound
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
LC-MS system
Procedure:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Treat the culture with a sub-inhibitory concentration of this compound for a defined period.
-
Harvest the bacterial cells by centrifugation.
-
Extract the intracellular metabolites, including peptidoglycan precursors, using a suitable extraction solvent.
-
Analyze the extract using LC-MS to identify and quantify the accumulated precursors, such as UNAG.
Protocol 4: Investigating Cell Wall Stress Response
This protocol outlines a general approach to studying the bacterial stress response to this compound-induced cell wall damage using transcriptomics.
Materials:
-
Bacterial culture
-
This compound
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform or microarray equipment
Procedure:
-
Treat a bacterial culture with a sub-MIC concentration of this compound.
-
Collect samples at different time points (e.g., 10, 20, 40 minutes).[4]
-
Extract total RNA from the bacterial cells.
-
Perform transcriptomic analysis (RNA-seq or microarray) to identify genes that are differentially expressed in response to this compound treatment.
-
Analyze the data to identify upregulated stress response pathways, such as the Cpx and Rcs systems in E. coli.[16]
Mandatory Visualization
Caption: this compound inhibits MurA, blocking peptidoglycan synthesis.
Caption: Workflow for the MurA colorimetric inhibition assay.
Caption: this compound-induced cell wall stress response pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 4. Revealing this compound primary effect on Staphylococcus aureus transcriptome: modulation of cell envelope biosynthesis and phosphoenolpyruvate induced starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of the Antibiotic this compound, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
Troubleshooting & Optimization
variables influencing minimum inhibitory concentration (MIC) of fosfomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of fosfomycin (B1673569).
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher this compound MIC values than expected for E. coli. What could be the primary reason?
A1: The most common reason for unexpectedly high this compound MICs against E. coli is the absence of glucose-6-phosphate (G6P) in the testing medium.[1][2][3][4] this compound enters bacterial cells through two main transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][3] The UhpT system is inducible by G6P.[1][3] Therefore, supplementing the medium with G6P is crucial for accurate in vitro susceptibility testing of this compound against organisms that possess the UhpT system, such as E. coli.[3][4] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of G6P for this compound susceptibility testing.[5][6][7]
Q2: What is the recommended concentration of Glucose-6-Phosphate (G6P) to use in our this compound MIC assays?
A2: The standard recommended concentration of G6P to supplement your Mueller-Hinton agar (B569324) or broth is 25 µg/mL (or 25 mg/L).[1][2][7][8][9] Studies have shown that this concentration provides a near-maximal enhancement of this compound's activity against susceptible organisms like Staphylococcus aureus and E. coli.[1][2]
Q3: We are testing this compound against Stenotrophomonas maltophilia and are not seeing the expected potentiation with G6P. Is this normal?
A3: Yes, this is an expected finding. Unlike E. coli, Stenotrophomonas maltophilia lacks the UhpT transporter, which is induced by G6P.[10] Therefore, the addition of G6P does not enhance this compound's activity against this organism; in fact, it may have an antagonistic effect, leading to higher MIC values.[10] For S. maltophilia, alternative metabolites such as fructose, phosphoenolpyruvate, and glyceraldehyde-3-phosphate have been shown to increase this compound activity.[10]
Q4: Our lab uses broth microdilution for most of our MIC testing. Can we use this method for this compound?
A4: There are discrepancies in the recommendations for using broth microdilution for this compound MIC testing. While EUCAST recommends agar dilution or broth microdilution, CLSI guidelines have historically cautioned against broth microdilution due to issues like the "skipped wells" phenomenon, where there is no visible growth in a well preceding the MIC.[6][11] Agar dilution is considered the reference method by both CLSI and EUCAST.[7][8][11] If using broth microdilution, it is crucial to be aware of potential discrepancies with agar dilution results, as broth microdilution can sometimes yield higher MIC values.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High this compound MICs for E. coli and other Enterobacterales | Absence of Glucose-6-Phosphate (G6P) in the medium.[3][4] | Ensure Mueller-Hinton agar or broth is supplemented with 25 µg/mL of G6P.[1][2][7][8][9] |
| Inconsistent MIC results between different testing methods (e.g., agar dilution vs. E-test®) | Method-dependent variations in this compound activity. E-test® may yield higher MIC values than agar dilution for some organisms.[8][11] | Agar dilution is the recommended reference method.[7][8] If using other methods, be aware of their inherent biases and perform validation against the reference method. |
| This compound appears inactive against Pseudomonas aeruginosa even with G6P. | P. aeruginosa lacks the UhpT transporter and relies on the GlpT transporter for this compound uptake.[3] G6P does not potentiate this compound activity in this species.[2] | Do not add G6P when testing this compound against P. aeruginosa. Note that resistance can develop rapidly in P. aeruginosa during in vitro testing.[12] |
| Observed "skipped wells" in broth microdilution assays. | This is a known phenomenon with this compound testing in broth media and can complicate MIC determination.[11] | Preferentially use the agar dilution method. If broth microdilution must be used, carefully inspect all wells and consider repeating the assay. |
Quantitative Data Summary
Table 1: Influence of Glucose-6-Phosphate (G6P) on this compound MIC (µg/mL) for Various Bacteria
| Organism | Medium | MIC without G6P | MIC with 25 µg/mL G6P | Reference |
| Escherichia coli ATCC 25922 | Agar Dilution | 64 | 2 | [4] |
| Staphylococcus aureus | Mueller-Hinton Broth | Higher | Lower (up to 256-fold potentiation) | [1][2] |
| Klebsiella spp. | Mueller-Hinton Agar | Higher | Lower (up to 256-fold potentiation) | [2] |
| Enterobacter spp. | Mueller-Hinton Agar | Higher | Lower (up to 256-fold potentiation) | [2] |
| Citrobacter spp. | Mueller-Hinton Agar | Higher | Lower (up to 256-fold potentiation) | [2] |
| Serratia marcescens | Mueller-Hinton Agar | No significant change | No significant change | [2] |
| Proteus spp. | Mueller-Hinton Agar | No significant change | No significant change | [2] |
| Pseudomonas aeruginosa | Mueller-Hinton Agar | No significant change | No significant change | [2] |
| Stenotrophomonas maltophilia D457 | LB Agar | 64 | 256 | [10] |
Experimental Protocols
Key Experiment: Agar Dilution for this compound MIC Determination
This protocol is based on the reference method recommended by CLSI and EUCAST.
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C in a water bath.
-
Prepare a stock solution of Glucose-6-Phosphate (G6P).
-
Aseptically add the G6P stock solution to the molten MHA to a final concentration of 25 µg/mL.
-
Prepare a stock solution of this compound.
-
Create a series of twofold dilutions of this compound in sterile distilled water or other suitable solvent.
-
Add the appropriate volume of each this compound dilution to aliquots of the G6P-supplemented MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in sterile saline or broth to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.
3. Inoculation and Incubation:
-
Using an inoculum-replicating apparatus, spot 1-2 µL of the diluted bacterial suspension onto the surface of the this compound-containing agar plates. This will deliver approximately 10⁴ CFU per spot.
-
Include a growth control plate (with G6P but no this compound) and a sterility control plate (no inoculation).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Visualizations
Caption: this compound cellular uptake and mechanism of action.
Caption: Troubleshooting workflow for high this compound MIC results.
References
- 1. Comparative study of this compound activity in Mueller-Hinton media and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro investigations with this compound on Mueller-Hinton agar with and without glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. This compound susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Multiresistant Gram-Negative Bacteria to this compound and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. jmilabs.com [jmilabs.com]
- 9. jcdr.net [jcdr.net]
- 10. Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Fosfomycin Susceptibility Testing
Welcome to the technical support center for fosfomycin (B1673569) susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro testing of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure more accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound susceptibility testing results so variable?
Variability in this compound susceptibility testing is a well-documented issue and can be attributed to several factors:
-
Testing Method: Different susceptibility testing methods, such as agar (B569324) dilution, disk diffusion, and broth microdilution, can yield different results. Agar dilution is considered the reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for this compound.[1][2][3][4][5][6] Broth microdilution is not recommended by CLSI and EUCAST for this compound testing due to reliability issues.[1][7][8]
-
Media Supplementation: The presence and concentration of glucose-6-phosphate (G6P) in the testing medium is critical. G6P induces the expression of the UhpT transporter, a primary route for this compound entry into the bacterial cell.[9][10][11] Both CLSI and EUCAST recommend the supplementation of media with 25 µg/mL of G6P.[11][12]
-
Bacterial Species: The mechanisms of this compound uptake and resistance can vary between bacterial species. For example, in Escherichia coli, this compound is transported by both the GlpT and UhpT systems, while in Pseudomonas aeruginosa, GlpT is the sole transporter.[9][13] This can lead to different susceptibility profiles and testing considerations.
-
Resistance Mechanisms: The presence of intrinsic or acquired resistance mechanisms can significantly impact results. These include mutations in transporter genes (glpT, uhpT), target modification (murA), and the production of this compound-modifying enzymes (e.g., fosA, fosB, fosX).[1][14][15][16]
Q2: What is the role of Glucose-6-Phosphate (G6P) and why is it important?
Glucose-6-phosphate (G6P) is an essential supplement in this compound susceptibility testing because it induces the expression of the hexose (B10828440) phosphate (B84403) uptake transporter, UhpT.[9][11] The UhpT system is one of the two major transporters responsible for this compound entry into the bacterial cell, the other being the glycerol-3-phosphate transporter (GlpT).[9][14][15] By inducing the UhpT transporter, G6P enhances the uptake of this compound, leading to more reliable and clinically relevant susceptibility results.[9] The CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the testing medium.[10][11][12] However, it is important to note that for some bacteria like Stenotrophomonas maltophilia that lack the UhpT transporter, G6P can act as a this compound antagonist.[12][17]
Q3: Which susceptibility testing method is recommended for this compound?
Both the CLSI and EUCAST recommend agar dilution as the reference "gold standard" method for this compound susceptibility testing.[1][2][3][4][5][6] While disk diffusion is also an approved method for E. coli isolates, it can be less reliable for other organisms.[6] Broth microdilution is generally not recommended due to poor performance and inconsistent results.[1][7][8]
Q4: I am seeing inner colonies within the zone of inhibition in my disk diffusion assay. How should I interpret this?
The appearance of inner colonies is a common issue in this compound disk diffusion testing, particularly with organisms like Klebsiella pneumoniae.[18] According to EUCAST guidelines, these inner colonies should be ignored when reading the zone diameter.[19] However, CLSI guidelines suggest that any growth within the zone should be considered significant.[19] This difference in interpretation can lead to categorical disagreement between the two guidelines. The presence of these colonies may be due to the differential expression of resistance genes like fosA.[20]
Troubleshooting Guides
Issue 1: High Minimum Inhibitory Concentrations (MICs) or small zone diameters for susceptible control strains.
| Possible Cause | Troubleshooting Step |
| Inadequate G6P concentration | Ensure the testing medium is supplemented with the correct concentration of G6P (25 µg/mL).[10][11][12] Prepare fresh G6P solutions as they can degrade over time. |
| Incorrect testing method | Use the recommended agar dilution method for the most accurate results.[1][2][3][4][5][6] If using disk diffusion, ensure the disks contain the appropriate amount of this compound (200 µg) and G6P (50 µg).[20][21][22] |
| Degraded this compound | Use fresh, properly stored this compound powder for preparing agar plates or disks. |
| Incorrect inoculum density | Prepare the bacterial inoculum to the correct McFarland standard (typically 0.5) as specified in the protocol. |
Issue 2: Discrepancies between different testing methods (e.g., agar dilution vs. disk diffusion).
| Possible Cause | Troubleshooting Step |
| Inherent limitations of the method | Acknowledge that disk diffusion and broth microdilution can be less reliable for this compound, especially for non-E. coli species.[1][20][23] Agar dilution remains the reference method.[1][2][3][4][5][6] |
| Different G6P availability | Ensure consistent G6P supplementation across all methods being compared. |
| Subjective interpretation of results | For disk diffusion, adhere strictly to either CLSI or EUCAST guidelines for interpreting zone diameters, especially regarding inner colonies.[19] |
| Presence of resistance mechanisms | Consider that different methods may have varying abilities to detect low-level resistance. The presence of genes like fosA can lead to discrepancies.[1] |
Quantitative Data Summary
Table 1: Impact of Glucose-6-Phosphate (G6P) on this compound MICs (µg/mL) in E. coli
| Strain | MIC without G6P | MIC with 25 µg/mL G6P |
| Wild-type | 32 | 2 |
| ΔompF | 32 | 4 |
| ΔompC | 32 | 4 |
| ΔlamB | 32 | 2 |
| ΔuhpT | 64 | 64 |
| ΔglpT | 2 | 2 |
Data adapted from a study on E. coli BW25113, highlighting the increased susceptibility to this compound in the presence of G6P for strains with intact UhpT function.[24]
Table 2: Comparison of this compound Susceptibility Testing Methods for K. pneumoniae
| Method | Categorical Agreement with Agar Dilution |
| Disk Diffusion (CLSI) | 82% |
| Disk Diffusion (EUCAST) | 46% |
| Gradient Diffusion | Unacceptable |
This table illustrates the poor performance of alternative methods compared to the reference agar dilution for K. pneumoniae.[20][23]
Experimental Protocols
1. Agar Dilution Method (Reference Method)
This protocol is based on CLSI and EUCAST recommendations.[5][25]
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of glucose-6-phosphate to a final concentration of 25 µg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10,240 µg/mL) in sterile distilled water.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.25 to 256 µg/mL).
-
Plate Preparation: Add a defined volume of each this compound dilution to molten MHA (supplemented with G6P) to achieve the final desired antibiotic concentrations. Pour the agar into petri dishes and allow them to solidify. A growth control plate with no this compound should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10.
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control. This should deliver approximately 104 CFU per spot.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
2. Disk Diffusion Method
This protocol is based on standard disk diffusion procedures.[20][22]
-
Media Preparation: Prepare Mueller-Hinton agar plates. Ensure the agar depth is uniform.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a this compound disk (containing 200 µg of this compound and 50 µg of G6P) to the center of the inoculated plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the result as susceptible, intermediate, or resistant based on CLSI or EUCAST breakpoints.[20][21] Note the different guidelines for handling inner colonies.[19]
Visualizations
Caption: this compound uptake and mechanism of action.
Caption: Enzymatic inactivation of this compound.
References
- 1. The Role of fosA in Challenges with this compound Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. liofilchem.net [liofilchem.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of Multiresistant Gram-Negative Bacteria to this compound and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skipped wells and scientific error during this compound agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of this compound activity in Mueller-Hinton media and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Glycerol-3-Phosphate Permease GlpT Is the Only this compound Transporter in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus [frontiersin.org]
- 15. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transporter Genes and fosA Associated With this compound Resistance in Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 17. Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of this compound Etest To Determine In Vitro Susceptibility of Clinical Isolates of Enterobacterales Other than Escherichia coli, Nonfermenting Gram-Negative Bacilli, and Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of disk susceptibility testing of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. This compound susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 24. This compound Uptake in Escherichia coli Is Mediated by the Outer-Membrane Porins OmpF, OmpC, and LamB - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Susceptibility Testing Using Commercial Agar Dilution Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fosfomycin Synergy Experiments
Welcome to the technical support center for optimizing drug concentrations in fosfomycin (B1673569) synergy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it facilitate synergy?
A1: this compound exerts its bactericidal effect by inhibiting the initial step of bacterial cell wall synthesis.[1][2][3][4][5] It specifically and irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for peptidoglycan formation.[1][3][4][5] This unique mechanism, acting at an earlier stage than beta-lactams or glycopeptides, is a key reason for its synergistic potential with other antibiotics that target different stages of cell wall synthesis or other cellular pathways.[1][4] For instance, by weakening the cell wall, this compound can enhance the penetration and efficacy of other drugs.[1]
Q2: Which antibiotic classes are most likely to show synergy with this compound?
A2: The most frequent and well-documented synergistic partners for this compound are β-lactam antibiotics.[6][7][8][9][10] This includes penicillins, cephalosporins, and carbapenems.[11] Synergy is thought to occur because this compound inhibits the early stages of peptidoglycan synthesis, while β-lactams inhibit the final steps. Additionally, synergy has been observed with aminoglycosides, fluoroquinolones, and polymyxins against various Gram-negative bacteria.[1][12][13][14]
Q3: Why is glucose-6-phosphate (G6P) supplementation necessary in the testing medium?
A3: this compound enters the bacterial cell primarily through two transport systems: the L-alpha-glycerophosphate transporter and the hexose (B10828440) monophosphate transporter.[1][4] The activity of the hexose monophosphate transport system is induced by glucose-6-phosphate (G6P).[1][4] Therefore, supplementing the culture medium, such as cation-adjusted Mueller-Hinton broth, with G6P (typically at 25 mg/liter) is crucial for ensuring the active uptake of this compound by the bacteria and, consequently, for obtaining accurate in vitro susceptibility and synergy results.[7]
Q4: How is synergy quantitatively defined in these experiments?
A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.[9][15][16][17] The formula is:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI is standardized as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: FICI > 0.5 to ≤ 4.0
-
Antagonism: FICI > 4.0
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in synergy experiment results.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The starting bacterial inoculum concentration is critical.
-
Possible Cause 2: Omission or incorrect concentration of G6P.
-
Solution: Always supplement the broth medium with 25 mg/liter of glucose-6-phosphate to facilitate this compound uptake.[7]
-
-
Possible Cause 3: Inappropriate range of antibiotic concentrations.
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Solution: Before conducting a synergy assay, determine the MIC of each antibiotic individually. The concentration range in the synergy experiment should bracket the MIC of each drug, typically from at least 1/32 x MIC to 2x or 4x MIC.[16]
-
Problem 2: No synergy observed with a drug combination expected to be synergistic.
-
Possible Cause 1: Bacterial resistance mechanisms. The bacterial strain may possess resistance mechanisms to one or both drugs.
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Solution: Characterize the resistance profile of your test isolates. For example, some bacteria produce enzymes like FosA, FosB, or FosX that inactivate this compound.[5]
-
-
Possible Cause 2: Suboptimal experimental method. The chosen method may not be sensitive enough to detect synergy for a particular drug-bacterium combination.
Experimental Protocols & Data
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess antibiotic synergy. It involves a two-dimensional titration of two antibiotics in a 96-well microtiter plate.
-
Preparation: Prepare stock solutions of each antibiotic. Determine the MIC of each drug for the test organism.
-
Plate Setup: In a 96-well plate, create a gradient of antibiotic concentrations. Drug A is serially diluted along the y-axis, and Drug B is serially diluted along the x-axis. This creates a matrix of all possible concentration combinations.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/ml).[17]
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Data Analysis: Determine the MIC of the drug combination in each well (the lowest concentration that inhibits visible growth). Calculate the FICI for each combination.
Time-Kill Assay Protocol
Time-kill assays provide a dynamic view of bactericidal activity and synergy over time.
-
Preparation: Prepare broth cultures with a starting inoculum of approximately 1 x 10^6 CFU/ml.[7]
-
Drug Concentrations: Set up tubes with different concentrations of the antibiotics, typically at sub-inhibitory levels (e.g., 0.25x MIC or 0.5x MIC), both alone and in combination.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take samples from each tube.[7]
-
Plating and Incubation: Perform serial dilutions of the samples and plate them on agar (B569324) to determine the viable bacterial count (CFU/ml). Incubate the plates overnight.
-
Data Analysis: Plot the log10 CFU/ml versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/ml between the combination and the most active single agent at 24 hours.
Interpreting Synergy Results
The following table summarizes the interpretation of the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 and ≤ 1.0 | Additive |
| > 1.0 and ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Data adapted from multiple sources.[9][15][19][20]
Examples of Synergistic Combinations with this compound
The following table presents examples of antibiotic combinations with this compound that have demonstrated synergy against specific bacteria.
| Combination Agent | Target Organism | Synergy Rate | Reference |
| Piperacillin/tazobactam | Gram-negative isolates | 33% | [9][10][15] |
| Ceftazidime/avibactam | Gram-negative isolates | 30% | [9][10][15] |
| Meropenem (B701) | P. aeruginosa | 15-25% | [21] |
| Amikacin | A. baumannii | High | [13][22] |
| Linezolid | S. aureus | 74% | [11] |
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: this compound's mechanism of action, inhibiting the MurA enzyme.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Evaluation of the Bactericidal Activity of this compound in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Bactericidal Activity of this compound in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy with IV this compound for adult patients with serious Gram-negative infections: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Synergistic Antibacterial Effects of this compound in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy of this compound with other antibiotics for Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. Evaluation of the in vitro interaction of this compound and meropenem against metallo-β-lactamase–producing <i>Pseudomonas aeruginosa</i> using Etest and time-kill assay - ProQuest [proquest.com]
- 22. Evaluation of the Synergistic Antibacterial Effects of this compound in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii [mdpi.com]
Technical Support Center: The Role of Glucose-6-Phosphate in Modulating Fosfomycin Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interplay between glucose-6-phosphate (G6P) and the antibiotic fosfomycin (B1673569).
Frequently Asked Questions (FAQs)
Q1: Why is glucose-6-phosphate (G6P) added to culture media for this compound susceptibility testing?
A1: Glucose-6-phosphate is added to this compound susceptibility testing media because it can enhance the antibiotic's activity against several bacterial species, including Escherichia coli, Klebsiella spp., and Proteus mirabilis[1]. G6P induces the expression of the hexose (B10828440) phosphate (B84403) transporter, UhpT, which is one of the primary entry gates for this compound into the bacterial cell[2][3]. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of 25 µg/mL of G6P to the testing medium to improve the reproducibility of susceptibility testing[1][4]. This practice is also based on early findings suggesting that G6P is present in human tissues at concentrations that could increase this compound's efficacy[1].
Q2: Is the enhancing effect of G6P on this compound activity universal across all bacteria?
A2: No, the effect of G6P on this compound activity is not universal. While it enhances activity against many Enterobacteriaceae and Staphylococcus aureus, its effect is minor in organisms like Pseudomonas aeruginosa and Serratia marcescens[1][5]. Furthermore, in some bacteria, such as Stenotrophomonas maltophilia, G6P acts as an antagonist, reducing this compound's activity[1][6]. This is because S. maltophilia lacks the UhpT transporter, and the presence of G6P can decrease the intracellular concentration of this compound through other, yet to be fully elucidated, mechanisms[1][7].
Q3: What are the main transporters for this compound uptake in bacteria?
A3: In bacteria like E. coli, this compound is actively transported into the cytoplasm via two primary systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT)[2][8][9]. The expression of these transporters is induced by their respective substrates, glycerol-3-phosphate and glucose-6-phosphate[8]. Mutations in the genes encoding these transporters are a common mechanism of this compound resistance[2][7].
Q4: Can the concentration of G6P in testing media affect the detection of this compound resistance?
A4: Yes, the concentration of G6P can significantly impact the detection of this compound resistance. Standard concentrations of G6P (25 µg/mL) may mask low-level this compound resistance (LLFR) conferred by mutations in genes other than uhpT, such as glpT, cyaA, or ptsI[4][10][11]. Studies have shown that reducing the G6P concentration can help in detecting these LLFR variants, which might be clinically relevant, especially in environments with low G6P levels like urine in uncomplicated urinary tract infections (UTIs)[4][10][11].
Q5: Are there other metabolites that can modulate this compound activity?
A5: Yes, other metabolites have been shown to modulate this compound activity. For instance, in S. maltophilia, where G6P is antagonistic, metabolites like fructose (B13574), phosphoenolpyruvate (B93156) (PEP), and glyceraldehyde-3-phosphate can increase this compound's activity by increasing its intracellular concentration[1][6].
Troubleshooting Guides
Issue 1: Unexpectedly high this compound Minimum Inhibitory Concentrations (MICs) against susceptible strains.
-
Possible Cause 1: Absence of G6P in the testing medium. For many bacterial species, the absence of G6P can lead to significantly higher MIC values due to the lack of induction of the UhpT transporter.
-
Troubleshooting Step: Ensure that the Mueller-Hinton agar (B569324) or broth is supplemented with the recommended concentration of 25 µg/mL G6P as per CLSI and EUCAST guidelines[1][4].
-
-
Possible Cause 2: The bacterial species being tested does not utilize the UhpT transporter for this compound uptake, or G6P has an antagonistic effect.
-
Troubleshooting Step: Review the literature for the specific species you are testing. For organisms like S. maltophilia, testing in the absence of G6P may provide a more accurate assessment of this compound's intrinsic activity[1][6]. Consider testing for synergy with other metabolites like fructose or PEP if applicable to your research[1].
-
Issue 2: Discrepancy between in vitro this compound susceptibility results and in vivo efficacy.
-
Possible Cause 1: The G6P concentration in the in vitro testing medium does not reflect the physiological concentration at the site of infection.
-
Possible Cause 2: The presence of low-level this compound resistance (LLFR) mutations that are not detected under standard testing conditions.
Issue 3: Inconsistent this compound MIC results between different testing methods (e.g., agar dilution vs. disk diffusion).
-
Possible Cause: Variation in the G6P concentration or diffusion in the different test formats.
Data Presentation
Table 1: Effect of Glucose-6-Phosphate (25 µg/mL) on this compound MICs for Various Bacterial Species.
| Bacterial Species | Effect of G6P on this compound Activity | Typical Change in MIC | Reference(s) |
| Escherichia coli | Potentiation | Significant Decrease | [1][5] |
| Klebsiella pneumoniae | Potentiation | Significant Decrease | [1][5][13] |
| Enterobacter spp. | Potentiation | Significant Decrease | [5] |
| Citrobacter spp. | Potentiation | Significant Decrease | [5] |
| Staphylococcus aureus | Potentiation | Significant Decrease | [1][5] |
| Serratia marcescens | No significant potentiation | Minimal to no change | [1][5] |
| Proteus spp. | Variable potentiation | Minor to significant decrease | [1] |
| Pseudomonas aeruginosa | No significant potentiation | Minimal to no change | [1][5] |
| Stenotrophomonas maltophilia | Antagonism | Increase | [1][6][7] |
| Enterococci | No significant potentiation | Minimal to no change | [5] |
Table 2: Impact of G6P Concentration on this compound MICs for E. coli Strains with Different Resistance Mutations.
| E. coli Strain (Genotype) | This compound MIC (µg/mL) with 25 µg/mL G6P | This compound MIC (µg/mL) with 5 µg/mL G6P | This compound MIC (µg/mL) with 0 µg/mL G6P | Reference(s) |
| Wild Type | Susceptible | Susceptible | Increased MIC | [4] |
| ΔuhpT | Resistant | Resistant | Resistant | [4] |
| ΔglpT | Susceptible | Resistant | Resistant | [4] |
| ΔcyaA | Susceptible | Resistant | Resistant | [4] |
| ΔptsI | Susceptible | Resistant | Resistant | [4] |
Experimental Protocols
Protocol 1: Determination of this compound MIC by Agar Dilution with and without Glucose-6-Phosphate
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
G6P Supplementation: For the G6P-supplemented plates, add a sterile stock solution of G6P to the molten MHA to a final concentration of 25 µg/mL just before pouring the plates. For plates without G6P, add an equivalent volume of sterile water.
-
This compound Dilution Series: Prepare a two-fold serial dilution of this compound in sterile water. Add the appropriate volume of each this compound dilution to the molten MHA (with and without G6P) to achieve the desired final concentrations (e.g., 0.25 to 1024 µg/mL).
-
Plate Pouring: Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.
-
Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate approximately 10^4 CFU of each bacterial suspension onto the surface of the MHA plates.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth[4].
Mandatory Visualizations
Caption: this compound uptake and mechanism of action.
Caption: G6P-mediated induction of the UhpT transporter.
References
- 1. Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro investigations with this compound on Mueller-Hinton agar with and without glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucose-6-phosphate Reduces this compound Activity Against Stenotrophomonas maltophilia [frontiersin.org]
- 8. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Detection of Low-Level this compound-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in this compound Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idus.us.es [idus.us.es]
- 12. The Role of fosA in Challenges with this compound Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of In-vitro Efficacy of Intravenous this compound in Extensively Drug-Resistant Klebsiella pneumoniae Isolates and Effect of Glucose 6-Phosphate on Sensitivity Results - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the biological fitness cost of fosfomycin resistance in bacteria
Welcome to the technical support center for researchers investigating the biological fitness cost of fosfomycin (B1673569) resistance. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bacteria, and how do they typically affect bacterial fitness?
A1: The most common mechanism of this compound resistance involves mutations that impair the antibiotic's transport into the bacterial cell.[1] In many Gram-negative bacteria, particularly Escherichia coli, this compound enters via two main transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[1][2][3] Mutations in the genes encoding these transporters (glpT and uhpT) or their regulatory pathways (e.g., cyaA, ptsI, uhpA/B/C) reduce this compound uptake, conferring resistance.[1][2][4]
This resistance, however, often comes at a biological cost. Since these transporters are also responsible for nutrient uptake, their inactivation can lead to a decreased growth rate, especially in environments where those nutrients are essential.[2][5] This reduced growth rate is a direct measure of the fitness cost.[6] Other less common resistance mechanisms include modification of the drug target (MurA) or enzymatic inactivation of this compound by plasmid-encoded enzymes (e.g., FosA, FosB).[1][7][8] Overexpression of the murA gene can confer clinical resistance at a significantly lower fitness cost compared to transport mutations.[9][10]
Q2: Why is the biological fitness cost of this compound resistance a critical area of study?
A2: The fitness cost is a key determinant of how likely a resistant mutant is to survive and spread within a host or a population.[5][10] Despite a relatively high rate of resistance mutations observed in laboratory settings (approximately 10⁻⁷ to 10⁻⁸), the prevalence of this compound resistance in clinical E. coli isolates remains surprisingly low.[2][5][11] This discrepancy is largely attributed to the high fitness cost associated with the most common resistance mutations.[4][11]
Mutants with a significant growth disadvantage are often outcompeted by their susceptible counterparts in the absence of the antibiotic.[10][12] In the context of a urinary tract infection (UTI), a reduced growth rate can prevent the resistant bacteria from establishing themselves in the bladder.[4][5] Understanding the factors that influence this fitness cost is crucial for predicting the evolution of resistance and developing strategies to minimize its emergence and spread.
Q3: What are compensatory mutations, and how can they minimize the fitness cost of this compound resistance?
A3: A compensatory mutation is a secondary mutation that occurs at a different site from the primary resistance mutation. While the primary mutation confers antibiotic resistance, it may also cause a fitness deficit. The compensatory mutation alleviates this deficit without reversing the resistance.[6][13] This allows the bacterium to maintain its resistance to the antibiotic while restoring its growth rate or other fitness-related characteristics.[2][14] The selection and fixation of compensatory mutations can stabilize a resistant population, making the resistance trait more permanent even after the antibiotic pressure is removed.[13]
Q4: Does the fitness cost of this compound resistance vary between different bacterial species?
A4: Yes, the fitness cost is highly dependent on the bacterial species and its specific metabolic pathways.
-
Escherichia coli : As discussed, resistance mutations in glpT and uhpT generally impose a significant fitness cost due to impaired nutrient uptake.[2][4]
-
Pseudomonas aeruginosa : In contrast, mutations in glpT, the sole this compound transporter in this species, confer high-level resistance with no obvious fitness cost.[1][8][15] This is likely because P. aeruginosa may not rely on glycerol-3-phosphate as a primary carbon source in many environments.[1]
-
Staphylococcus aureus : Deletions in glpT and uhpT in S. aureus also lead to this compound resistance. However, studies have shown that these mutations result in little to no significant growth suppression, suggesting a low fitness cost.[16][17]
Data Summary Tables
Table 1: Fitness Costs Associated with this compound Resistance Mutations in E. coli
| Resistance Mechanism | Gene(s) Mutated | MIC (μg/mL) | Relative Fitness Cost (% reduction in growth rate) | Reference(s) |
|---|---|---|---|---|
| Impaired Transport | glpT | 64 - 256 | ~11% - 22% | [2][4][5] |
| Impaired Transport | uhpT / uhpA | 128 - >1024 | ~16% - 26% | [2][4][5] |
| Impaired Transport | cyaA | >1024 | ~28% | [2][4][5] |
| Impaired Transport | ptsI | >1024 | ~31% | [2][4][5] |
| Target Overexpression | murA (overexpressed) | 32 - 128 | ~5% |[9][10] |
Table 2: Comparison of this compound Resistance Fitness Costs Across Species
| Bacterial Species | Primary Resistance Mechanism | Associated Fitness Cost | Reference(s) |
|---|---|---|---|
| Escherichia coli | glpT, uhpT, or regulatory gene mutations | Moderate to High | [2][4][5][12] |
| Pseudomonas aeruginosa | glpT mutation | None or Low | [1][8][15] |
| Staphylococcus aureus | glpT, uhpT mutations | None or Low |[8][16][17] |
Visualized Pathways and Workflows
Caption: this compound uptake regulation and points of resistance mutation.
Caption: Experimental workflow for a bacterial competition assay.
Caption: Logical relationship of resistance, fitness cost, and compensation.
Troubleshooting Guides
Problem: My this compound-resistant mutants show highly variable or no measurable fitness cost in vitro.
-
Possible Cause 1: Inappropriate Growth Medium. The fitness cost of transport mutations (glpT, uhpT) is often environment-dependent. If the growth medium lacks the specific substrates for these transporters (glycerol-3-phosphate or glucose-6-phosphate), the cost of losing them may be negligible.
-
Solution: Conduct growth assays in both minimal and rich media. To specifically test the function of the transporters, use a minimal medium with glycerol-3-phosphate or glucose-6-phosphate as the sole carbon source. The resistant mutant should exhibit a significant growth defect in these specific conditions.[18]
-
-
Possible Cause 2: The resistance mechanism is not transport-related. If resistance is due to overexpression of murA or a plasmid-encoded inactivating enzyme, the fitness cost is known to be very low or non-existent.[9][10]
-
Solution: Sequence the murA, glpT, and uhpT genes and their regulatory regions to confirm the resistance mechanism. Screen for the presence of known fos genes (fosA, fosB, etc.) via PCR.
-
-
Possible Cause 3: Emergence of compensatory mutations. During the isolation and propagation of your resistant mutant, a secondary mutation may have already occurred that ameliorated the initial fitness cost.[6]
-
Solution: Re-isolate resistant mutants from single colonies immediately after the selection step and minimize the number of passages before conducting fitness assays. If you suspect compensation, whole-genome sequencing of the low-cost mutant and comparison to the susceptible parent can help identify potential compensatory mutations.
-
Problem: My competition assay results are not reproducible.
-
Possible Cause 1: Inconsistent Initial Inoculum Ratios. Small variations in the starting ratio of resistant to susceptible cells can lead to large differences in the final outcome.
-
Solution: Carefully standardize the optical density (OD) of the overnight cultures before mixing them. Plate the initial mixture (T=0) to confirm the starting ratio is close to 1:1.
-
-
Possible Cause 2: Marker-Associated Fitness Cost. If you are using a selectable marker (e.g., antibiotic resistance, auxotrophy) to differentiate the two strains, the marker itself may have a fitness cost that confounds the results.
-
Solution: Create isogenic strains where the only difference is the this compound resistance mutation. If a marker is necessary, perform control competition experiments between the susceptible parent with the marker and the susceptible parent without the marker to quantify the marker's specific cost.
-
-
Possible Cause 3: Plasmid Instability. If resistance is conferred by a plasmid, it may be lost during the course of the experiment in the absence of selection, leading to an overestimation of the fitness cost.
-
Solution: Ensure the resistance mechanism is chromosomal. If studying a plasmid, this instability is part of the overall fitness consideration. You can measure the rate of plasmid loss by plating on non-selective media and then replica-plating onto selective media.
-
Detailed Experimental Protocols
Protocol 1: Measuring Fitness Cost via Growth Rate Analysis
This protocol determines the fitness cost by comparing the maximum growth rates of isogenic resistant and susceptible strains.
-
Strain Preparation:
-
Use an isogenic pair of strains: the this compound-susceptible parent and the this compound-resistant mutant.
-
Streak both strains from frozen stocks onto non-selective agar plates and incubate overnight at 37°C.
-
-
Overnight Culture:
-
Inoculate a single colony from each plate into 5 mL of growth medium (e.g., Luria-Bertani broth or a defined minimal medium).
-
Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
-
Growth Curve Assay:
-
The next day, measure the OD₆₀₀ of the overnight cultures.
-
Dilute the cultures in fresh, pre-warmed medium to a starting OD₆₀₀ of ~0.05 in the wells of a 96-well microplate. Use at least three technical replicates for each strain. Include media-only wells as a blank control.
-
Place the microplate in a plate reader capable of intermittent shaking and incubation at 37°C.
-
Measure the OD₆₀₀ every 15-30 minutes for 12-24 hours.
-
-
Data Analysis:
-
Subtract the blank media readings from all culture readings.
-
Plot the natural logarithm (ln) of the OD₆₀₀ values against time.
-
Identify the exponential growth phase (the linear portion of the ln-transformed plot).
-
Calculate the maximum growth rate (µ) for each replicate by determining the slope of the linear regression line during the exponential phase.
-
Calculate the Relative Fitness (w) of the resistant strain (R) compared to the susceptible strain (S) as: w = µ_R / µ_S .
-
The fitness cost is then calculated as: Cost = 1 - w .
-
Protocol 2: Measuring Relative Fitness via Competition Assay
This protocol measures the fitness cost by directly co-culturing the resistant and susceptible strains.[12]
-
Strain and Marker Selection:
-
Use isogenic resistant and susceptible strains that can be easily distinguished. A common method is to use strains with a neutral, selectable marker (e.g., one is Lac+ and the other is Lac-, distinguishable on MacConkey agar). Ensure the marker itself does not impose a significant fitness cost.
-
-
Preparation of Inoculum:
-
Grow separate overnight cultures of the resistant and susceptible strains as described in Protocol 1.
-
Measure the OD₆₀₀ and adjust the concentrations so they are equal.
-
Mix the two cultures in a 1:1 volumetric ratio.
-
-
Competition Experiment:
-
Inoculate the mixed culture into a flask of fresh, pre-warmed medium at a 1:1000 dilution. This is Day 0.
-
Incubate at 37°C with shaking.
-
Day 0 Sampling: Immediately after inoculation, take a sample, serially dilute it in phosphate-buffered saline (PBS), and plate onto differential agar (e.g., MacConkey) to determine the initial ratio of the two strains.
-
Serial Passage: Every 24 hours, transfer an aliquot of the culture into a new flask of fresh medium (e.g., a 1:1000 dilution) to restart growth.
-
Daily Sampling: Before each transfer, take a sample for plating as done on Day 0. Continue this process for 4-7 days.
-
-
Data Analysis:
-
For each time point, count the colonies of the resistant (N_R) and susceptible (N_S) strains.
-
Calculate the ratio of resistant to susceptible cells (Ratio = N_R / N_S) at each time point.
-
The selection coefficient (s) can be calculated from the change in the natural logarithm of this ratio over time (one 24-hour passage, or ~10 generations if using a 1:1000 dilution).
-
The relative fitness (w) is calculated as w = 1 + s . A negative selection coefficient indicates a fitness cost.
-
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Costs and Mechanisms of this compound Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 7. Molecular Mechanisms and Epidemiology of this compound Resistance in Staphylococcus aureus Isolated From Patients at a Teaching Hospital in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Genomewide Overexpression Screen for this compound Resistance in Escherichia coli: MurA Confers Clinical Resistance at Low Fitness Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. [Biological cost associated with this compound resistance in Escherichia coli isolates from urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
identification and impact of fosfomycin degradation byproducts
Welcome to the technical support center for the identification and impact analysis of fosfomycin (B1673569) degradation byproducts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound can degrade through several pathways depending on the conditions. Under forced degradation conditions, such as UV irradiation in the presence of persulfate, major pathways include hydroxyl substitution, C–P bond cleavage, and coupling reactions[1]. Biodegradation, observed in microorganisms like Listeria monocytogenes and Rhizobium huakuii PMY1, typically involves the enzymatic opening of the epoxide ring. This is often initiated by Mn(II)-dependent thiol transferases that add cysteine or glutathione (B108866) residues across the epoxy bond[2]. A key intermediate in the biodegradation by R. huakuii PMY1 is (1R,2R)-1,2-dihydroxypropylphosphonic acid[3].
Q2: How do this compound degradation byproducts impact its antimicrobial activity?
A2: Degradation of this compound generally leads to a reduction in its antimicrobial activity. Studies have shown that the toxicity of this compound to bacteria such as E. coli and S. aureus decreases as it degrades[1]. The intact epoxide ring is crucial for its mechanism of action, which involves inhibiting the MurA enzyme in the bacterial cell wall synthesis pathway. Once the ring is opened or the molecule is otherwise altered, its ability to effectively inhibit this enzyme is diminished.
Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?
A3: Due to this compound's small, polar, and hydrophilic nature, and its lack of a strong UV chromophore, standard reversed-phase HPLC with UV detection is often inadequate. The following methods are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is effective for separating and detecting this compound and its polar degradants.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantification, especially in complex biological matrices like plasma and urine.[5][6][7]
-
UV Spectrophotometry can be used as a simple and cost-effective method for stability-indicating assays, particularly when a derivatizing agent is used or by monitoring at a lower wavelength, such as 254 nm.[8]
Troubleshooting Guides
Chromatography Issues
Problem: I am observing significant peak tailing for this compound in my HILIC analysis.
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions. this compound, being a polar and acidic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a buffer to your mobile phase to maintain a consistent pH and mask the silanol interactions. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are commonly used in HILIC.[9]
-
Adjust pH: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[10]
-
Column Choice: Use a highly deactivated column with end-capping to minimize exposed silanols.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.[10]
-
-
Possible Cause 3: Extra-Column Effects. Broadening can occur in the tubing and connections between the injector and the detector, especially with high-efficiency columns.
-
Solution: Ensure all connections are properly made with minimal dead volume. Use tubing with a narrow internal diameter (e.g., 0.005 inches).[11]
-
Mass Spectrometry Detection Issues
Problem: I am experiencing significant matrix effects when analyzing this compound in plasma using LC-MS/MS.
-
Possible Cause: Co-eluting Endogenous Components. Components of the plasma matrix can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification. A marked matrix effect has been observed in some measurements[6].
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Protein precipitation followed by solid-phase extraction (SPE) can be effective.[12]
-
Use a Stable Isotope-Labeled Internal Standard: A C13-labeled this compound internal standard is recommended as it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.[5]
-
Optimize Chromatography: Adjust the HILIC gradient to better separate this compound from interfering matrix components.
-
-
Quantitative Data Summary
Table 1: Forced Degradation of this compound under Various Conditions
| Degradation Condition | Reagent/Parameter | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5M HCl | 82.06% | [13] |
| Alkaline Hydrolysis | 0.5M NaOH | 79.39% | [13] |
| Oxidation | 3% H₂O₂ | 94.66% | [13] |
| Thermal | 60°C | 50.00% | [13] |
| UV/Persulfate | 19,200 mJ/cm² UV, 20 µM PS | >90% | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 0.5 | 2 | [14] |
| Pseudomonas aeruginosa | 64 | 256 | [14] |
| Staphylococcus aureus | ≤64 | ≤64 | [15] |
| Enterobacteriaceae | 1.56 (peak MIC) | - | [16] |
Experimental Protocols
Protocol 1: Stability Indicating UV Spectrophotometric Method
This protocol is adapted from a validated method for the estimation of this compound in bulk and pharmaceutical formulations.
-
Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of double-distilled water to obtain a concentration of 1000 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 5 to 25 µg/mL in double-distilled water.
-
-
Wavelength Scanning and Calibration Curve:
-
Scan the 10 µg/mL solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 254 nm.
-
Measure the absorbance of all working standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the regression equation.
-
-
Forced Degradation Study:
-
Acid Degradation: Reflux 1 mL of the stock solution with 10 mL of 0.1 N HCl for 2 hours. Neutralize with 0.1 N NaOH and dilute to obtain a final concentration within the calibration range.
-
Base Degradation: Reflux 1 mL of the stock solution with 10 mL of 0.1 N NaOH for 2 hours. Neutralize with 0.1 N HCl and dilute.
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours and dilute.
-
Thermal Degradation: Keep the solid drug in an oven at 60°C for 5 hours. Dissolve and dilute to the appropriate concentration.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Dissolve and dilute.
-
-
Analysis of Degraded Samples:
-
Measure the absorbance of the degraded samples at the λmax and calculate the concentration of remaining this compound using the regression equation.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol is based on a validated method for the quantification of this compound in human plasma.[5][7]
-
Preparation of Solutions:
-
Stock Solution: Prepare a 10,000 mg/L this compound stock solution in ultrapure water.
-
Internal Standard (IS) Stock Solution: Prepare a 100 mg/L stock solution of this compound-13C3 benzylamine (B48309) salt in 5 mM ammonium acetate.
-
Working Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank plasma with the this compound stock solution.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 100 µL of the IS solution.
-
Vortex for 10 seconds.
-
Transfer the mixture to an ultrafiltration tube (e.g., Amicon Ultra 0.5 mL, 10k cutoff) and centrifuge at 16,100 x g for 5 minutes.[5]
-
Mix 50 µL of the filtrate with 200 µL of acetonitrile (B52724) in an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system with a HILIC column (e.g., Shim-pack GIS HILIC, 150 mm x 3.0 mm, 3 µm).[17]
-
Mobile Phase: Isocratic elution with a mixture of 5 mM ammonium acetate in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 4 µL.
-
MS System: Triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source in negative mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for studying this compound degradation.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Caption: A logical approach to troubleshooting peak tailing in chromatography.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Towards the biodegradation pathway of this compound - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00546F [pubs.rsc.org]
- 4. CA3132408A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring this compound Concentrations in Human Prostatic Tissue [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. Performance of Four this compound Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, antimicrobial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing Fosfomycin Uptake in Resistant Gram-Negative Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance fosfomycin (B1673569) efficacy against resistant Gram-negative bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Gram-negative strain showing high-level resistance to this compound?
A1: High-level resistance to this compound in Gram-negative bacteria primarily arises from three main mechanisms:
-
Impaired Drug Uptake: This is the most common reason. This compound enters the bacterial cell through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][2] Mutations in the genes encoding these transporters (glpT and uhpT) or their regulatory systems can significantly reduce this compound influx, leading to resistance.[3][1] In Pseudomonas aeruginosa, GlpT is the sole transporter for this compound, making mutations in glpT a primary driver of resistance.[3][4][5]
-
Enzymatic Inactivation: Bacteria can acquire genes encoding enzymes that inactivate this compound. The most common are the FosA enzymes, which are metalloenzymes that catalyze the opening of the this compound epoxide ring.[6][7] These genes are often located on plasmids, facilitating their spread.[6]
-
Target Modification: Although less common in clinical isolates, mutations in the murA gene, which encodes the this compound target enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, can reduce the binding affinity of the drug, leading to resistance.[8][9]
Q2: I am observing inconsistent this compound MIC results. What could be the cause?
A2: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound are a known challenge. Several factors can contribute to this variability:
-
Testing Method: The reference method for this compound susceptibility testing is agar (B569324) dilution.[10][11][12] Broth microdilution is not recommended by CLSI and EUCAST due to issues like skipped wells and trailing endpoints.[11] Gradient strip tests may also show discrepancies compared to agar dilution.[10]
-
Spontaneous Mutations: Resistance to this compound can emerge readily in vitro due to the high frequency of mutations in transporter genes.[4][13] This can lead to the appearance of resistant colonies within the inhibition zone, making interpretation difficult.
Q3: Can combination therapy enhance this compound activity against my resistant strain?
A3: Yes, combination therapy is a highly effective strategy to restore this compound susceptibility. This compound often exhibits synergistic or additive effects when combined with other classes of antibiotics.[14][15][16][17]
-
β-lactams: Combinations with β-lactams (e.g., ceftazidime, cefepime, meropenem) are particularly promising.[14][15][16][17] This is a well-documented strategy to overcome resistance.
-
Aminoglycosides: Synergy has been reported with aminoglycosides like gentamicin (B1671437) and amikacin.[15][18]
-
Fluoroquinolones: Combination with fluoroquinolones such as ciprofloxacin (B1669076) and levofloxacin (B1675101) has also shown synergistic effects.[15]
-
Other agents: Polymyxins and tigecycline (B611373) have also been investigated as potential partners for this compound.[14][19]
The synergistic effect may allow for the use of lower, less toxic concentrations of each drug.[18]
Troubleshooting Guides
Problem 1: Difficulty in determining the mechanism of this compound resistance in my isolate.
Possible Cause & Solution Workflow:
Problem 2: My synergy experiments (checkerboard assay) are not showing expected results.
Possible Causes & Solutions:
-
Incorrect Drug Concentrations: Ensure that the range of concentrations tested for both this compound and the partner antibiotic brackets the expected MICs for the individual agents. A common starting point is to test concentrations from 4x MIC to 1/16x MIC for each drug.
-
Inadequate Incubation Time: For checkerboard assays, an incubation period of 18-24 hours at 35-37°C is standard. Shorter or longer incubation times can affect the results.
-
Media Composition: Remember to supplement the Mueller-Hinton broth with 25 µg/mL of glucose-6-phosphate when testing this compound to induce the UhpT transporter.[19]
-
Calculation of FIC Index: Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. The formula is: FIC Index = FIC of drug A + FIC of drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone). Synergy is generally defined as an FIC index of ≤ 0.5.[20]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to assess the in vitro interaction between this compound and a partner antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-phosphate (G6P) solution
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare Broth: Supplement CAMHB with G6P to a final concentration of 25 µg/mL.
-
Prepare Antibiotic Dilutions:
-
In the microtiter plate, prepare serial twofold dilutions of the partner antibiotic in the supplemented CAMHB along the x-axis.
-
Prepare serial twofold dilutions of this compound in the supplemented CAMHB along the y-axis.
-
The final volume in each well should be 50 µL.
-
-
Inoculate: Dilute the standardized bacterial suspension in the supplemented CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include wells with no antibiotics (growth control) and wells with no bacteria (sterility control).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate FIC Index: Use the formula FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Drug in combination / MIC of Partner Drug alone).
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Data Presentation
Table 1: Synergistic Effects of this compound in Combination with Other Antibiotics against Resistant Gram-Negative Strains
| Partner Antibiotic | Gram-Negative Species | Fold Reduction in this compound MIC | Reference |
| Amikacin | Acinetobacter baumannii | 2 to 16-fold | [18] |
| Gentamicin | Acinetobacter baumannii | 2 to 16-fold | [18] |
| Tobramycin | Acinetobacter baumannii | 2 to 16-fold | [18] |
| Minocycline | Acinetobacter baumannii | 2 to 16-fold | [18] |
| Tigecycline | Acinetobacter baumannii | 2 to 16-fold | [18] |
| Colistin | Acinetobacter baumannii | 2 to 16-fold | [18] |
| Meropenem | Klebsiella pneumoniae | Not specified, but synergy observed | [19][21] |
| Ceftazidime | Pseudomonas aeruginosa | Synergy observed | [15] |
| Cefepime | Pseudomonas aeruginosa | Synergy observed | [15] |
Table 2: Impact of Transporter Gene Deletion on this compound MIC in S. aureus
| Strain | Genotype | This compound MIC (µg/mL) | Reference |
| Newman (Wild-Type) | uhpT+, glpT+ | 0.5 | [1] |
| Newman-ΔuhpT | ΔuhpT, glpT+ | 32 | [1] |
| Newman-ΔglpT | uhpT+, ΔglpT | 4 | [1] |
| Newman-ΔuhpT&glpT | ΔuhpT, ΔglpT | >1024 | [1] |
Note: While this data is for S. aureus, it illustrates the critical role of these transporters, which are also present in Gram-negative bacteria.
Signaling Pathways
References
- 1. Mutations of the Transporter Proteins GlpT and UhpT Confer this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycerol-3-Phosphate Permease GlpT Is the Only this compound Transporter in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in this compound Resistance Mechanisms between Pseudomonas aeruginosa and Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of this compound on Gram Negative Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of adjuvants in overcoming antibacterial resistance due to enzymatic drug modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | this compound resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Skipped wells and scientific error during this compound agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of fosA in Challenges with this compound Susceptibility Testing of Multispecies Klebsiella pneumoniae Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combination therapy with IV this compound for adult patients with serious Gram-negative infections: a review of the litera… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Combination therapy with IV this compound for adult patients with serious Gram-negative infections: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
The Synergistic Alliance: Fosfomycin and Beta-Lactam Antibiotics in Combating Bacterial Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates innovative therapeutic strategies. One promising approach lies in combination therapy, where the synergistic interaction between two or more drugs enhances their efficacy beyond their individual capacities. This guide provides a comprehensive comparison of the synergistic effects of fosfomycin (B1673569) in combination with various beta-lactam antibiotics, supported by experimental data and detailed protocols.
This compound, a phosphonic acid derivative, inhibits the initial step of bacterial cell wall synthesis by inactivating the enzyme MurA.[1] Beta-lactam antibiotics, on the other hand, target the later stages of peptidoglycan synthesis by inhibiting penicillin-binding proteins (PBPs). This dual assault on the bacterial cell wall biosynthesis pathway forms the basis of their synergistic relationship, often leading to enhanced bactericidal activity and the potential to overcome resistance mechanisms.[1]
Quantitative Synergy Analysis: A Comparative Overview
The synergy between this compound and beta-lactams has been extensively evaluated using in vitro methods, primarily the checkerboard assay and time-kill curve analysis. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard method, is a key quantitative measure of synergy. An FIC index of ≤0.5 is typically defined as synergy, >0.5 to ≤1.0 as an additive effect, >1.0 to ≤4.0 as indifference, and >4.0 as antagonism.[2][3]
Checkerboard Assay Results: FIC Index Summary
The following table summarizes the synergistic activity of this compound in combination with various beta-lactam antibiotics against different bacterial species, as determined by the FIC index.
| Bacterial Species | Beta-Lactam Partner | Percentage of Synergy (FIC ≤ 0.5) | Key Findings & References |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Nafcillin, Cefotaxime | 90% (Synergy or Partial Synergy) | Significant reduction in MICs for MRSA isolates.[4] |
| MRSA & Glycopeptide-Intermediate S. aureus (GISA) | Imipenem (B608078) | High | This compound plus imipenem was the most active combination in time-kill tests.[5] |
| Pseudomonas aeruginosa | Ticarcillin, Piperacillin, Azlocillin, Ceftazidime, Aztreonam, Imipenem | 31% - 61% | MICs were significantly reduced for resistant strains.[4] |
| Gram-Negative Bloodstream Isolates (MDR) | Piperacillin/Tazobactam | 33% | Synergistic or additive effects were seen in over 80% of beta-lactam combinations.[2][6] |
| Gram-Negative Bloodstream Isolates (MDR) | Ceftazidime/Avibactam | 30% | Beta-lactams are suggested as the preferred partner for this compound.[2][6] |
| Gram-Negative Bloodstream Isolates (MDR) | Temocillin | 27% | [2][6] |
| Enterobacterales | Piperacillin/Tazobactam | High rates of synergy | [7] |
| Acinetobacter spp. | Penicillins | High rates of synergy | [7] |
| Klebsiella pneumoniae (KPC-producing) | Novel β-lactam/β-lactamase inhibitor combinations | Varies | [8] |
| Carbapenem-Resistant Escherichia coli (CREC) | Aminoglycosides, Colistin, Tigecycline, Fluoroquinolones | Synergy observed | [9] |
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of bactericidal activity over time. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[10]
Studies have consistently demonstrated the synergistic bactericidal effect of this compound combined with beta-lactams against various pathogens. For instance, the combination of this compound and imipenem showed synergistic and bactericidal effects against the majority of MRSA and GISA isolates tested.[5] Similarly, time-kill assays have confirmed the synergistic activity of this compound with beta-lactams against Pseudomonas aeruginosa and Klebsiella pneumoniae.[11]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard method is a widely used in vitro technique to assess antibiotic synergy.[12]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic at concentrations well above their minimum inhibitory concentrations (MICs).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the rows and the beta-lactam antibiotic along the columns.[12] This results in wells containing various combinations of the two drugs.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[12]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include growth control (no antibiotic) and sterility control (no bacteria) wells. Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC for each well showing no growth using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[2][3] The FIC index is the lowest FIC value obtained.
Time-Kill Curve Protocol
Time-kill assays assess the rate of bacterial killing by antimicrobial agents.[13]
-
Preparation of Cultures: Grow the test organism in appropriate broth to the logarithmic phase.
-
Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in flasks containing fresh broth with the desired concentrations of this compound, the beta-lactam antibiotic, or the combination. A growth control flask without antibiotics is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the samples and plate them on appropriate agar (B569324) plates. Incubate the plates overnight.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point and plot the log10 CFU/mL versus time.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of synergistic action between this compound and beta-lactam antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve synergy assay.
Conclusion
The combination of this compound and beta-lactam antibiotics represents a compelling strategy to combat multidrug-resistant bacteria. The presented data consistently demonstrates the synergistic potential of this combination against a broad range of clinically relevant pathogens. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical resource for researchers and drug development professionals seeking to further explore and harness the power of this synergistic pairing in the fight against antimicrobial resistance. The clinical utility of these combinations may be particularly relevant in treating infections caused by methicillin-resistant staphylococci and beta-lactam-resistant P. aeruginosa.[4]
References
- 1. Frontiers | Overcoming the drug resistance barrier: progress in this compound combination therapy against multidrug-resistant pathogens [frontiersin.org]
- 2. Evaluation of in vitro activity of this compound, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synergy of this compound with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of synergistic activity of this compound in combination with novel ß-lactams/ß-lactamase inhibitor combinations (βL-βLICs) against KPC-producing Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Synergistic Activities of this compound in Combination with Other Antimicrobial Agents Against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 on the IncN2 Plasmid and a Study of the Genomic Characteristics of These Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Bactericidal Activity of this compound in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. iosrjournals.org [iosrjournals.org]
Comparative Analysis of Fosfomycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This guide provides an objective comparison of the performance of fosfomycin (B1673569) and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by experimental data from in vitro and in vivo studies. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual diagrams of key pathways and workflows.
Executive Summary
Vancomycin, a glycopeptide antibiotic, has long been the standard therapy for severe MRSA infections.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2] However, the emergence of MRSA strains with reduced susceptibility to vancomycin (VISA and VRSA) has necessitated the exploration of alternative treatments.[3] this compound, a broad-spectrum antibiotic, presents a promising alternative. It inhibits an earlier step in cell wall synthesis and often demonstrates synergistic activity with other antibiotics, including vancomycin, particularly against MRSA biofilms.[4][5] This guide delves into a comparative analysis of their mechanisms, efficacy, and resistance profiles.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound and vancomycin.
Table 1: In Vitro Susceptibility of MRSA - MIC Data
| Antibiotic | MRSA Strain(s) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Vancomycin | Clinical Isolates | 1 - 4 | - | - | [6] |
| ATCC 43300 | 1 | - | - | [7] | |
| Bacteremia Isolates | 1.5 | - | - | [8] | |
| This compound | Clinical Isolates | 8 - >128 | - | - | [6] |
| ATCC 43300 | 1 | - | - | [7] | |
| VISA/VRSA/LRSA/DRSA | - | - | - | [9] |
Note: MIC values for this compound can be highly method-dependent and are typically tested in media supplemented with glucose-6-phosphate (G6P).
Table 2: In Vivo Efficacy in Animal Models
| Study Model | MRSA Strain | Treatment Group | Bacterial Load Reduction | Cure Rate | Reference(s) |
| Rat Chronic Osteomyelitis | Clinical Isolate | Vancomycin | Significant vs. control (p=0.002) | 0% (10/10 wires positive) | [10][11] |
| This compound | Superior to Vancomycin (p<0.001) | 100% (0/10 wires positive) | [10][11] | ||
| Rat Foreign-Body Infection | ATCC 43300 | This compound-Vancomycin | ~2.2 log10 CFU/ml | 0% | [7] |
| This compound-Rifampin | >6.0 log10 CFU/ml | 83% | [7] | ||
| Rat Biofilm Model | Clinical Isolate | Vancomycin alone | Significant decrease vs. control | - | [12] |
| This compound alone | Significant decrease vs. control | - | [12] | ||
| Vancomycin + this compound | Significantly lower than monotherapy | - | [12] |
CFU: Colony-Forming Units
Mechanisms of Action & Resistance
Signaling Pathways and Mechanisms of Action
Both antibiotics target bacterial cell wall synthesis but at different stages.
-
Vancomycin : A large glycopeptide that sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of lipid II precursors.[2][13]
-
This compound : A phosphoenolpyruvate (B93156) analogue that irreversibly inhibits the MurA enzyme, which catalyzes the first committed step of peptidoglycan synthesis.[5][14] This unique mechanism means there is no cross-resistance with other antibiotic classes.[15] this compound enters the bacterial cell via the GlpT and UhpT transporter systems.[5][16]
Mechanisms of Resistance
MRSA employs distinct strategies to develop resistance to each antibiotic.
-
Vancomycin Resistance : In VISA (Vancomycin-Intermediate S. aureus), resistance is often due to mutations that lead to a thickened cell wall with more D-Ala-D-Ala residues, which "trap" vancomycin molecules before they reach their target at the cell membrane.[17][18][19] High-level resistance (VRSA) is rare and typically acquired via the vanA gene cluster from enterococci, which modifies the peptidoglycan precursor target to D-Ala-D-Lac, reducing vancomycin's binding affinity.[3][20]
-
This compound Resistance : Resistance can occur through several mechanisms: mutations in the chromosomal genes glpT and uhpT that impair antibiotic transport into the cell; mutations in the target murA gene; or, less commonly in S. aureus, the acquisition of genes (like fosB) that encode this compound-modifying enzymes.[21][22][23]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Preparation : Prepare a standardized inoculum of the MRSA isolate. Grow the strain on a non-selective agar (B569324) plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Antibiotic Dilution : Prepare serial twofold dilutions of this compound and vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB). For this compound, the broth must be supplemented with 25 mg/L of glucose-6-phosphate (G6P) to induce the UhpT transporter.
-
Inoculation : Dilute the standardized bacterial suspension in CAMHB (with G6P for this compound plates) to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate. Each well will contain 100 µL of the inoculated broth and a specific antibiotic concentration.
-
Controls : Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
-
Incubation : Incubate the plates at 35-37°C for 16-20 hours.
-
Reading : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay assesses the bactericidal activity of the antibiotics over time.[24]
-
Preparation : Prepare tubes containing CAMHB (supplemented with G6P for this compound) with the desired antibiotic concentrations (e.g., 1x, 4x, 8x, 16x MIC).
-
Inoculation : Inoculate each tube with an MRSA suspension to achieve a starting density of approximately 5 x 105 CFU/mL. Include a growth control tube without any antibiotic.
-
Incubation and Sampling : Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
-
Quantification : Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates.
-
Colony Counting : Incubate the plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis : Plot the log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Synergy Testing: Checkerboard Assay
This method is used to assess the interaction between two antimicrobial agents.
-
Plate Setup : Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of Drug A (e.g., vancomycin). Along the y-axis, prepare serial dilutions of Drug B (e.g., this compound). This creates a matrix of wells containing various combinations of both drugs.
-
Inoculation : Inoculate the plate with an MRSA suspension to a final concentration of 5 x 105 CFU/mL, as described for MIC testing. Remember to use G6P-supplemented broth if this compound is one of the agents.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis : For each drug combination, determine the Fractional Inhibitory Concentration (FIC). The FIC index (FICI) is calculated as follows:
-
FICI = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
-
Synergy is defined as FICI ≤ 0.5.
-
Indifference is defined as 0.5 < FICI ≤ 4.0.
-
Antagonism is defined as FICI > 4.0.
-
Animal Model: Rat Osteomyelitis Model
This in vivo model is used to compare therapeutic efficacy in a chronic, deep-seated infection.[10][11]
-
Induction of Infection : Anesthetize adult rats (e.g., Wistar or Sprague-Dawley). Surgically expose the proximal tibia and drill a small hole into the medullary cavity. Inoculate a high-titer suspension of MRSA (e.g., 108 CFU/mL) into the cavity and insert a sterile foreign body (e.g., a small titanium wire) to promote chronic infection and biofilm formation.
-
Infection Establishment : Allow the infection to establish for a period of 2-4 weeks.
-
Treatment : Randomize the infected animals into treatment groups: (1) Control (no treatment), (2) Vancomycin (e.g., 50 mg/kg intraperitoneally twice daily), and (3) this compound (e.g., 75 mg/kg intraperitoneally once daily). Treat the animals for a defined period, such as 28 days.
-
Efficacy Assessment : At the end of the treatment period, euthanize the animals. Aseptically remove the infected tibia and the implanted wire.
-
Bacterial Quantification : Homogenize the bone tissue and sonicate the wire to dislodge adherent bacteria. Perform quantitative cultures of the bone homogenate and the wire sonicate to determine the number of CFU per gram of bone and per implant, respectively.
-
Statistical Analysis : Compare the bacterial loads between the different treatment groups to determine statistical significance. A "cure" can be defined as a sterile culture from both the bone and the implant.
Conclusion
The comparative analysis indicates that while vancomycin remains a crucial antibiotic for MRSA infections, this compound demonstrates significant potential, particularly in specific contexts. In a rat model of chronic implant-associated osteomyelitis, this compound monotherapy was shown to be highly effective and superior to vancomycin.[10] Furthermore, this compound exhibits potent synergistic activity with other anti-MRSA agents and is effective against biofilms, which are often a cause of treatment failure.[5][12] However, the potential for resistance development with this compound monotherapy in severe infections necessitates its use in combination regimens.[25] For drug development professionals, these findings highlight the value of this compound as a combination agent to enhance existing therapies and overcome resistance in challenging MRSA infections. Further clinical trials are warranted to establish optimal combination regimens and clinical applications.[26]
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infezmed.it [infezmed.it]
- 7. High activity of this compound and Rifampin against methicillin-resistant staphylococcus aureus biofilm in vitro and in an experimental foreign-body infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Successful management of methicillin-resistant Staphylococcus aureus bacteremia unresponsive to Vancomycin by adding this compound: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of Combined Vancomycin and this compound against Methicillin-Resistant Staphylococcus aureus in Biofilms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. academic.oup.com [academic.oup.com]
- 17. MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50 [jstage.jst.go.jp]
- 18. pjmonline.org [pjmonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Molecular Mechanisms and Epidemiology of this compound Resistance in Staphylococcus aureus Isolated From Patients at a Teaching Hospital in China [frontiersin.org]
- 22. Prevalence of this compound resistance and gene mutations in clinical isolates of methicillin-resistant Staphylococcus aureus | springermedizin.de [springermedizin.de]
- 23. frontiersin.org [frontiersin.org]
- 24. journals.asm.org [journals.asm.org]
- 25. This compound in antimicrobial stewardship programs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
fosfomycin versus other inhibitors of bacterial cell wall synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosfomycin (B1673569) with other inhibitors of bacterial cell wall synthesis, supported by experimental data. It is designed to be a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction to Bacterial Cell Wall Synthesis Inhibitors
The bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity, is a prime target for antimicrobial agents. Antibiotics that inhibit its synthesis are among the most effective and widely used. These drugs interfere with the multi-step enzymatic process of peptidoglycan formation, leading to cell lysis and death. This guide focuses on this compound and provides a comparative analysis against two other major classes of cell wall synthesis inhibitors: β-lactams and glycopeptides.
Mechanism of Action
The primary distinction between these antibiotic classes lies in their specific molecular targets within the peptidoglycan synthesis pathway.
This compound: This broad-spectrum antibiotic exerts its bactericidal effect by inhibiting the very first step of peptidoglycan synthesis in the cytoplasm. It irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by mimicking its substrate, phosphoenolpyruvate (B93156) (PEP). This action prevents the formation of UDP-N-acetylmuramic acid, a crucial precursor for the peptidoglycan backbone.
experimental validation of fosfomycin's effect on peptidoglycan pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosfomycin's performance in inhibiting peptidoglycan synthesis with other key antibiotics. Experimental data, detailed protocols, and visual pathway representations are presented to offer a comprehensive resource for researchers in microbiology and drug discovery.
Mechanism of Action: A Tale of Different Targets
The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for bacterial survival, making it an excellent target for antibiotics. Peptidoglycan synthesis is a multi-step process that can be broadly categorized into cytoplasmic, membrane-associated, and periplasmic stages. Various antibiotics exert their effects by inhibiting different steps in this pathway.
This compound (B1673569) distinguishes itself by inhibiting a very early, committed step in the cytoplasmic stage of peptidoglycan synthesis.[1] It specifically and irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by covalently binding to a key cysteine residue (Cys115 in E. coli) in the active site.[2][3][4] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), a crucial step in the formation of the peptidoglycan precursor, UDP-N-acetylmuramic acid.[1][5] By acting as a PEP analog, this compound effectively shuts down the production of this essential precursor, leading to the cessation of cell wall synthesis and subsequent bacterial cell lysis.[3][6]
In contrast, other major classes of antibiotics target later stages of peptidoglycan synthesis:
-
β-Lactams (e.g., Penicillin, Cephalosporins): This widely used class of antibiotics inhibits the final transpeptidation step of peptidoglycan synthesis.[1] They act as suicide inhibitors of transpeptidases, also known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptide side chains, a process essential for the structural integrity of the cell wall.[7]
-
Glycopeptides (e.g., Vancomycin): Vancomycin acts at a later stage by binding with high affinity to the D-alanyl-D-alanine terminus of the pentapeptide side chains of peptidoglycan precursors.[1] This binding sterically hinders both the transglycosylation (polymerization of the glycan chains) and transpeptidation steps, thereby compromising cell wall integrity.[1]
-
Bacitracin: This polypeptide antibiotic interferes with the dephosphorylation of the lipid carrier undecaprenyl pyrophosphate.[1] This action prevents the regeneration of the lipid carrier, which is necessary for the transport of peptidoglycan precursors across the cell membrane, thus halting cell wall construction.[1]
The following diagram illustrates the stages of peptidoglycan synthesis and the points of inhibition for these different antibiotic classes.
Caption: Overview of Peptidoglycan Synthesis and Antibiotic Inhibition Sites.
Quantitative Performance Comparison
The in vitro efficacy of antibiotics is commonly quantified by their 50% inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC). The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro, while the MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Target Enzyme/Process | Organism | IC₅₀ (µg/mL) | Reference |
| This compound | MurA | E. coli | 0.2 | [8] |
| Vancomycin | Transglycosylation/Transpeptidation | E. coli | >10 (for 50% inhibition) | [8] |
| Flavomycin | Transglycosylation | E. coli | >10 (for 50% inhibition) | [8] |
| Bacitracin | Lipid Carrier Dephosphorylation | E. coli | >10 (for 50% inhibition) | [8] |
| Penicillin G | Penicillin-Binding Proteins | E. coli | 20 | [8] |
| Ampicillin | Penicillin-Binding Proteins | E. coli | 80 | [8] |
| D-cycloserine | Alanine Racemase/D-Ala-D-Ala Ligase | E. coli | 1 | [8] |
Note: The data presented is derived from a whole-cell assay for peptidoglycan biosynthesis inhibitors and may vary depending on the specific experimental conditions and bacterial strains used.
Experimental Protocols
Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors
This assay provides a method to simultaneously test all targets within the committed steps of cell wall biosynthesis using osmotically stabilized bacterial cells.
Objective: To measure the inhibition of peptidoglycan formation by an antibiotic.
Materials:
-
Osmotically stabilized E. coli cells (or other relevant bacteria)
-
¹⁴C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test antibiotics (e.g., this compound, vancomycin)
-
Reaction buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Grow E. coli cells to mid-log phase and subject them to freezing and thawing in an osmotically stabilizing buffer. This permeabilizes the cells, allowing entry of the radiolabeled substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the permeabilized cells, reaction buffer, and the test antibiotic at various concentrations.
-
Initiation: Start the reaction by adding ¹⁴C-labeled UDP-GlcNAc as the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled peptidoglycan.
-
Quantification: Wash the precipitate to remove unincorporated radiolabel, and then measure the radioactivity of the peptidoglycan using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of peptidoglycan synthesis against the antibiotic concentration to determine the IC₅₀ value.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of the Antibiotic this compound, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Fosfomycin Combination Therapy: A Guide to Checkerboard Assays
The rise of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of multiple antibiotics, presents a promising approach. Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique mechanism of action, is a compelling candidate for such combination regimens. This guide provides a comprehensive overview of using checkerboard assays to evaluate the in vitro efficacy of this compound in combination with other antimicrobial agents, tailored for researchers, scientists, and drug development professionals.
Performance of this compound Combinations: A Data-Driven Comparison
Checkerboard assays are a standard laboratory method to assess the interaction between two antimicrobial agents. The primary output is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to 4.0 suggests additivity or indifference, and > 4.0 signifies antagonism.[1][2]
The following tables summarize the performance of various this compound combinations against key pathogenic bacteria as determined by checkerboard assays.
Table 1: this compound Combination Efficacy against Pseudomonas aeruginosa
| Combination Agent | Synergy Rate (%) | Partial Synergy/Additive Rate (%) | Antagonism Rate (%) | Key Findings |
| β-Lactams | ||||
| Piperacillin-tazobactam | 0 | 100 | 0 | Partial synergy was observed in all tested isolates.[3] |
| Ceftazidime | 40 | 40 | 0 | Synergistic effects were noted in a significant portion of isolates.[3] |
| Meropenem | 0 | 80 | 0 | Primarily partial synergy was observed.[3] |
| Aminoglycosides | ||||
| Amikacin | 40 | 40 | 0 | Synergy was observed in a notable number of isolates.[3] |
| Gentamicin | 40 | 40 | 0 | Similar to amikacin, demonstrated synergy in many cases.[3][4] |
| Other Agents | ||||
| Colistin | 40 | 40 | 0 | Showed synergistic potential.[3] |
| Minocycline (B592863) | 40 | 40 | 0 | Demonstrated synergy in a considerable number of isolates.[3] |
| Levofloxacin | 0 | 80 | 0 | Predominantly partial synergy was observed.[3] |
Table 2: this compound Combination Efficacy against Acinetobacter baumannii
| Combination Agent | Synergy Rate (%) | Partial Synergy/Additive Rate (%) | Antagonism Rate (%) | Key Findings |
| β-Lactams | ||||
| Piperacillin-tazobactam | 60 | 40 | 0 | High rates of synergy were observed.[3] |
| Meropenem | 20 | 80 | 0 | Mostly partial synergy was noted.[3] |
| Sulbactam | 74 | 26 | 0 | A strong synergistic effect was demonstrated against carbapenem-resistant isolates.[1][2] |
| Aminoglycosides | ||||
| Amikacin | 40 | 60 | 0 | Synergy was frequently observed.[3] |
| Gentamicin | 20 | 80 | 0 | Primarily partial synergy was seen.[3] |
| Other Agents | ||||
| Colistin | 40 | 60 | 0 | Demonstrated good synergistic activity.[3] |
| Minocycline | 20 | 80 | 0 | Mainly partial synergy was observed.[5] |
| Levofloxacin | 20 | 80 | 0 | Partial synergy was the most common outcome.[3] |
Table 3: this compound Combination Efficacy against Klebsiella pneumoniae
| Combination Agent | Synergy Rate (%) | Partial Synergy/Additive Rate (%) | Antagonism Rate (%) | Key Findings |
| Carbapenems | ||||
| Meropenem | 95 | 5 | 0 | A very high rate of synergy was observed against KPC-producing isolates.[6] |
| Tetracyclines | ||||
| Tigecycline | 13.3 - 16.7 | 30.0 - 36.7 | 0 | Synergy was observed in a subset of KPC-producing isolates.[7] |
| Polymyxins | ||||
| Colistin | 10 | 80 | 10 | Synergy was infrequent, with some antagonism reported.[6] |
Table 4: this compound Combination Efficacy against Staphylococcus aureus
| Combination Agent | Synergy Rate (%) | Additive/Indifference Rate (%) | Antagonism Rate (%) | Key Findings |
| Cephalosporins | ||||
| Ceftaroline | 100 | 0 | 0 | Consistent synergy was demonstrated against all tested isolates, including MRSA.[8] |
| Cefazolin | 100 | 0 | 0 | Synergy was observed in all tested strains.[8] |
| Glycopeptides | ||||
| Vancomycin | 0 | 100 | 0 | No synergistic interaction was observed.[8] |
| Lipopeptides | ||||
| Daptomycin (B549167) | 39 | 61 | 0 | Synergy was observed in a portion of the tested isolates.[8] |
| Oxazolidinones | ||||
| Linezolid (B1675486) | 89 | 11 | 0 | A high rate of synergy was demonstrated.[8] |
Experimental Protocol: The Checkerboard Microdilution Assay
This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic potential of this compound in combination with another antimicrobial agent.
1. Materials:
-
96-well microtiter plates
-
This compound powder (with Glucose-6-Phosphate for testing against certain organisms)
-
Second antimicrobial agent powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
2. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration that is at least four times the highest concentration to be tested.
-
Perform serial two-fold dilutions of each stock solution to create a range of concentrations.
3. Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 50 µL of the highest this compound concentration to column 1, mix, and transfer 50 µL to column 2, continuing this two-fold dilution across to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the growth control for the second antibiotic, and column 12 will be the growth control for this compound alone.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of the second antibiotic. Add 50 µL of the highest concentration of the second antibiotic to row A, mix, and transfer 50 µL to row B, continuing this two-fold dilution down to row G. Discard the final 50 µL from row G. Row H will serve as the growth control for this compound.
-
This setup results in a checkerboard pattern where each well (except for the control wells) contains a unique combination of concentrations of the two antibiotics.
4. Inoculation and Incubation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.[9]
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[9]
5. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The MIC of each drug alone can be determined from the wells in row H (for this compound) and column 11 (for the second antibiotic).
-
The MIC of the combination is the concentration of each drug in the first well showing no growth in the checkerboard.
6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated using the following formula:[10][11] FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
7. Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizing the Workflow and Logic
Diagram 1: Checkerboard Assay Workflow
Caption: Workflow of the checkerboard assay for evaluating antibiotic combinations.
Diagram 2: FIC Index Interpretation Logic
Caption: Decision logic for interpreting the Fractional Inhibitory Concentration (FIC) index.
References
- 1. Evaluation of this compound-Sulbactam Combination Therapy against Carbapenem-Resistant Acinetobacter baumannii Isolates in a Hollow-Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the Bactericidal Activity of this compound in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of combinations of this compound, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergy Testing by E-Test and Microdilution Checkerboard for this compound Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
Navigating the Intersections: A Comparative Guide to Fosfomycin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of fosfomycin (B1673569) as a viable therapeutic option against multidrug-resistant (MDR) pathogens has brought to the forefront critical questions regarding its potential for cross-resistance with other antibiotic classes. Understanding these complex interactions is paramount for effective antimicrobial stewardship and the development of durable combination therapies. This guide provides an objective comparison of this compound's cross-resistance patterns with key antibiotic classes, supported by experimental data and detailed methodologies.
This compound Cross-Resistance Profile: A Quantitative Overview
This compound's unique mechanism of action, inhibiting the initial step of peptidoglycan synthesis by targeting the MurA enzyme, suggests a low probability of cross-resistance with other antibiotic classes that have different cellular targets.[1][2][3] However, acquired resistance mechanisms, primarily related to reduced antibiotic uptake and enzymatic inactivation, can sometimes confer resistance to other antimicrobials. The following tables summarize the observed cross-resistance and synergistic interactions between this compound and other major antibiotic classes.
| Antibiotic Class | Cross-Resistance Observed | Synergy/Antagonism Observed | Key Considerations |
| β-Lactams | Generally low, but co-existence of resistance genes on plasmids is possible.[4] | Synergy is frequently reported. This compound can enhance the activity of β-lactams by increasing cell wall permeability.[5] Antagonism has been observed in some P. aeruginosa strains due to this compound-induced changes in penicillin-binding proteins (PBPs).[6] | Combination therapy is a promising strategy, particularly against ESBL-producing and carbapenem-resistant Enterobacterales (CRE).[5] |
| Fluoroquinolones | Evidence of crosstalk between this compound resistance and fluoroquinolone persistence has been noted in P. aeruginosa.[7] Resistance mechanisms are generally distinct. | Combination of this compound and ofloxacin (B1677185) has been explored for treating MDR bacteria.[7] | The interplay between transport systems and efflux pumps may influence cross-resistance patterns. |
| Aminoglycosides | High-level aminoglycoside resistance has been associated with increased resistance to this compound in E. coli.[8] Plasmids carrying genes for 16S rRNA methyltransferases (conferring aminoglycoside resistance) can also carry this compound resistance genes like fosA.[9] | Synergy has been reported, with this compound potentially offering a nephroprotective effect when used with aminoglycosides.[10] | The co-localization of resistance genes on mobile genetic elements is a significant concern for the spread of multi-drug resistance. |
Table 1: Minimum Inhibitory Concentration (MIC) Data on this compound Cross-Resistance in Selected MDR Isolates
| Organism | Isolate Profile | This compound MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| E. coli | ESBL-producing | >1024 (Resistant) | Cefotaxime | >256 (Resistant) | [4] |
| E. coli | Gentamicin-resistant derivative | Increased resistance | Gentamicin | >1000x MIC of ancestor | [8] |
| K. pneumoniae | KPC-producing | 60.8% resistant | Meropenem | Resistant | [2] |
| P. aeruginosa | Carbapenem-resistant | 80.6% susceptible | Imipenem | Resistant | [2] |
Note: This table presents a summary of findings from various studies and is not a direct head-to-head comparison from a single study. MIC interpretations are based on the respective study's breakpoints.
Underlying Mechanisms of this compound Cross-Resistance
The primary drivers of this compound resistance are:
-
Impaired Transport: Mutations in the genes encoding for the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT) are the most common mechanisms of this compound resistance.[1][11] These transporters are responsible for this compound uptake into the bacterial cell.
-
Enzymatic Inactivation: The acquisition of plasmid-encoded fos genes (e.g., fosA, fosB, fosC) allows bacteria to enzymatically modify and inactivate this compound.[5][12] These plasmids can also carry resistance determinants for other antibiotic classes, leading to co-resistance.[9]
-
Target Modification: Mutations in the murA gene, which encodes the target enzyme of this compound, are a less frequent resistance mechanism.[3]
Experimental Protocols for Investigating Cross-Resistance
Accurate determination of cross-resistance requires robust and standardized experimental methodologies.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and comparator antibiotics against a panel of bacterial isolates.
Methodology: Broth Microdilution
-
Isolate Preparation: Grow bacterial isolates overnight on appropriate agar (B569324) plates. Prepare a bacterial suspension in a saline solution, adjusting the turbidity to a 0.5 McFarland standard.
-
Antibiotic Preparation: Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB). For this compound, supplement the broth with 25 mg/L of glucose-6-phosphate (G6P) to induce the UhpT transporter.
-
Inoculation: In a 96-well microtiter plate, add 50 µL of each antibiotic dilution to the wells. Add 50 µL of the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detection of Resistance Genes
Objective: To identify the presence of known this compound resistance genes (e.g., fosA, fosC2) and genes conferring resistance to other antibiotics.
Methodology: Polymerase Chain Reaction (PCR)
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit.
-
Primer Design: Use validated primers specific to the target resistance genes.
-
PCR Amplification: Perform PCR using the extracted DNA as a template. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.
Whole Genome Sequencing (WGS)
Objective: To obtain a comprehensive understanding of the genetic basis of resistance, including the identification of novel resistance mechanisms and the genomic context of resistance genes.
Methodology:
-
Library Preparation: Prepare a DNA library from the extracted genomic DNA using a sequencing platform-specific kit (e.g., Illumina, Oxford Nanopore).
-
Sequencing: Sequence the prepared library on the chosen platform.
-
Data Analysis: Assemble the sequencing reads to generate a draft genome. Use bioinformatics tools to annotate the genome and identify resistance genes, mutations in transport systems (e.g., glpT, uhpT), and target genes (murA), and to determine the location of resistance genes on plasmids or the chromosome.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound mechanism of action and resistance pathways.
Caption: Experimental workflow for investigating cross-resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to this compound: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to this compound is increasing and is significantly associated with extended-spectrum β-lactamase-production in urinary isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Overcoming the drug resistance barrier: progress in this compound combination therapy against multidrug-resistant pathogens [frontiersin.org]
- 6. Beta-lactam-fosfomycin antagonism involving modification of penicillin-binding protein 3 in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Evolution of High-Level Aminoglycoside Resistance in Escherichia coli Under Low and High Mutation Supply Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in antimicrobial stewardship programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 12. Emergence of this compound Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosfomycin's Efficacy Against ESBL-Producing and Carbapenem-Resistant Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant organisms (MDROs) necessitates a thorough evaluation of existing antimicrobial agents. Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique mechanism of action, has re-emerged as a critical therapeutic option, particularly against challenging Gram-negative pathogens. This guide provides an objective comparison of this compound's in vitro activity against two high-priority groups of resistant bacteria: Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacterales and Carbapenem-Resistant Enterobacterales (CRE). The information presented herein is supported by experimental data from multiple studies to aid in research and development efforts.
In Vitro Activity of this compound: A Quantitative Comparison
The in vitro susceptibility of ESBL-producing and Carbapenem-Resistant Enterobacterales to this compound varies, with generally higher susceptibility observed in ESBL-producing isolates, particularly Escherichia coli. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Susceptibility of ESBL-Producing Enterobacterales to this compound
| Organism | Number of Isolates | Susceptibility (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. coli | 363 | 97 | - | - | [1] |
| E. coli | 290 | >99 (Intermediate or Susceptible) | ≤4 (for >90% of isolates) | - | [2] |
| E. coli | 272 | 93 | - | - | [3] |
| E. coli | 150 | 85.3 | - | - | [4] |
| E. coli | - | 99.03 | - | - | [5] |
| K. pneumoniae | 138 | 90.5 (Intermediate or Susceptible) | 16 | 64 | [2] |
| K. pneumoniae | 56 | 64 | - | - | [3] |
| K. pneumoniae | 50 | 67.4 | - | - | [4] |
| All ESBL-producers | 363 | 97 | - | - | [1] |
| All ESBL-producers | 428 | 97.4 | 2 | 32 | [2] |
| All ESBL-producers | 381 | 84 | - | - | [3] |
| All ESBL-producers | 220 | 78.6 | - | - | [4] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Susceptibility of Carbapenem-Resistant Enterobacterales (CRE) to this compound
| Organism | Number of Isolates | Susceptibility (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| CRE (various) | 150 | 79.3 | - | - | [6] |
| CRE (various) | 141 | 72 | - | - | [7] |
| CRE (various) | 138 | 71.7 (Susceptible) | - | - | [8][9] |
| CRE (various) | 107 | 78 | 8 | 512 | [10] |
| E. coli (CRE) | 150 | 98.6 | - | - | [11] |
| K. pneumoniae (CRE) | 44 | 90.9 | - | - | [11] |
| E. cloacae & K. aerogenes (CRE) | 8 | 87.5 (MIC ≤ 32 µg/mL) | - | - | [12][13] |
Experimental Protocols
The determination of this compound susceptibility requires specific methodologies due to the potential for in vitro resistance development. The following are generalized protocols based on standard laboratory practices.
Agar (B569324) Dilution
Agar dilution is considered the gold standard for this compound susceptibility testing.
-
Media: Mueller-Hinton agar is supplemented with 25 µg/mL of glucose-6-phosphate (G6P). G6P is crucial as it facilitates the active transport of this compound into the bacterial cell.
-
Inoculum: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
-
Procedure: A series of agar plates containing doubling dilutions of this compound are prepared. The standardized bacterial inoculum is then spotted onto the surface of each plate.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth. Interpretation of susceptibility is based on established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][10][11][14] For Enterobacterales, a common EUCAST breakpoint for susceptibility is an MIC of ≤32 µg/mL.[12][15]
Broth Microdilution
-
Media: Cation-adjusted Mueller-Hinton broth is supplemented with 25 µg/mL of G6P.
-
Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Procedure: Microtiter plates containing serial dilutions of this compound are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.
Disk Diffusion
-
Media: Mueller-Hinton agar plates are used.
-
Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed evenly across the surface of the agar plate.
-
Procedure: A paper disk containing a specified amount of this compound (e.g., 200 µg) is placed on the inoculated agar surface.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The interpretation of susceptible, intermediate, or resistant is based on CLSI or EUCAST zone diameter breakpoints.[6][9]
Key Signaling Pathways and Mechanisms
The efficacy of this compound and the development of resistance are governed by specific cellular pathways.
This compound's Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis, a crucial component of the bacterial cell wall.
Caption: this compound enters the bacterial cell via GlpT and UhpT transporters and inhibits the MurA enzyme.
This compound's entry into the bacterial cell is primarily mediated by the glycerophosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transporters.[16] Once inside, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by binding to its active site.[6] This action blocks the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, ultimately leading to cell wall disruption and bacterial lysis.[17]
Mechanisms of this compound Resistance
Bacteria have evolved several mechanisms to counteract the effects of this compound.
Caption: Primary mechanisms of this compound resistance in Enterobacterales.
The most common resistance mechanisms include:
-
Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters reduce the uptake of this compound into the cell.[16][18]
-
Enzymatic Inactivation: The acquisition of plasmid-mediated fos genes, such as fosA, leads to the production of enzymes that inactivate this compound.[16][19][20] The fosA3 variant is frequently reported in ESBL-producing E. coli.[20][21]
-
Target Modification: Although less common, mutations in the murA gene can alter the enzyme's structure, reducing its affinity for this compound.[18]
Experimental Workflow
A generalized workflow for assessing this compound's activity is depicted below.
Caption: A typical workflow for determining the in vitro susceptibility of bacterial isolates to this compound.
Conclusion
This compound demonstrates significant in vitro activity against a substantial proportion of ESBL-producing Enterobacterales, particularly E. coli.[1][5][22] Its efficacy against CRE is more variable, with susceptibility rates differing by species and geographical location.[6][7][10] The presence of resistance mechanisms, notably the acquisition of fosA genes and mutations in transporter systems, underscores the importance of susceptibility testing prior to clinical use.[16][19] The provided data and protocols offer a foundational guide for researchers and developers working to understand and optimize the role of this compound in combating multidrug-resistant bacteria. Further in vivo studies are crucial to correlate these in vitro findings with clinical outcomes.
References
- 1. The Activity of this compound Against Extended-Spectrum Beta-Lactamase-Producing Isolates of Enterobacteriaceae Recovered from Urinary Tract Infections: A Single-Center Study Over a Period of 12 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound against Extended-Spectrum-β-Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpsp.pk [jcpsp.pk]
- 4. iijls.com [iijls.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, Applying Known Methods and Remedies to A New Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdrc.goums.ac.ir [mdrc.goums.ac.ir]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activity of this compound against carbapenem resistant Enterobacteriaceae isolated from urine | JMS SKIMS [jmsskims.org]
- 12. In Vitro Pharmacodynamics of this compound against Carbapenem-Resistant Enterobacter cloacae and Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | this compound resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Emergence of this compound Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sonar.ch [sonar.ch]
- 22. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
A Comparative Analysis of the Post-Antibiotic Effect: Fosfomycin vs. Carbapenems
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, understanding the pharmacodynamic properties of antibiotics is paramount for optimizing dosing regimens and preserving their efficacy. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of fosfomycin (B1673569) and carbapenems, two critical classes of antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
The post-antibiotic effect refers to the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). A longer PAE can allow for less frequent dosing, potentially reducing toxicity and the emergence of resistance.
Executive Summary
This guide presents a comparative assessment of the in vitro post-antibiotic effect of this compound and carbapenems against key Gram-positive and Gram-negative bacteria. While direct head-to-head comparative studies are limited, this document collates available data to provide a comprehensive overview. Both antibiotic classes exhibit a significant PAE, but the duration varies depending on the bacterial species, the specific drug, and the experimental conditions.
Quantitative Data on Post-Antibiotic Effect
The following tables summarize the available quantitative data on the PAE of this compound and various carbapenems. It is crucial to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Post-Antibiotic Effect (PAE) of this compound
| Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) |
| Escherichia coli | 8 | 2 | 3.4 - 4.7[1] |
| Proteus mirabilis | 8 | 2 | 3.4 - 4.7[1] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 0.3 - 5.5[1] |
| Staphylococcus aureus | Not Specified | Not Specified | 0.5 - 1.4[1] |
Table 2: Post-Antibiotic Effect (PAE) of Carbapenems
| Carbapenem | Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) |
| Imipenem | Pseudomonas aeruginosa | 4 | 1.5 | 1.2 - 2.5 |
| Meropenem | Pseudomonas aeruginosa | 4 | 1.5 | 0.8 - 2.0 |
| Imipenem | Staphylococcus aureus | 4 | 1.5 | 1.7 - 1.8 |
| Meropenem | Staphylococcus aureus | 4 | 1.5 | 0.7 - 1.7 |
| Meropenem | Escherichia coli | 4 | 1.5 | 0.8 |
| Meropenem | Providencia stuartii | 4 | 1.5 | 1.2 |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differing experimental methodologies.
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The following is a generalized protocol for the in vitro determination of PAE.
Protocol for In Vitro Post-Antibiotic Effect Determination
1. Bacterial Culture Preparation:
- A standardized inoculum of the test bacterium is prepared, typically grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
- The bacterial suspension is adjusted to a specific turbidity, commonly a 0.5 McFarland standard.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic at a specific concentration (often a multiple of the MIC) for a defined period (e.g., 1-2 hours).
- The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic must be effectively removed from the test culture. This can be achieved by:
- Dilution: A 1:1000 dilution of the culture to reduce the antibiotic concentration to sub-inhibitory levels.
- Centrifugation and Washing: Centrifuging the bacterial suspension, removing the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This process may be repeated to ensure complete removal.
4. Monitoring Bacterial Regrowth:
- Viable bacterial counts (Colony Forming Units per milliliter, CFU/mL) are determined for both the test and control cultures at regular intervals (e.g., every hour) following antibiotic removal. This is typically done by plating serial dilutions of the cultures onto agar (B569324) plates.
5. Calculation of PAE:
- The PAE is calculated using the following formula: PAE = T - C
- T: The time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.
- C: The time required for the viable count in the untreated control culture to increase by 1 log10 CFU/mL.
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound and carbapenems are fundamental to their antibacterial activity and may influence their post-antibiotic effects.
This compound Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis in the bacterial cell wall. It irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by mimicking its substrate, phosphoenolpyruvate (B93156) (PEP).
Caption: this compound inhibits bacterial cell wall synthesis.
Carbapenem Mechanism of Action
Carbapenems, like other β-lactam antibiotics, interfere with the final steps of peptidoglycan synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Caption: Carbapenems disrupt bacterial cell wall integrity.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the post-antibiotic effect of an antimicrobial agent.
Caption: Workflow for Post-Antibiotic Effect (PAE) determination.
Conclusion
Both this compound and carbapenems demonstrate a post-antibiotic effect, which is an important consideration in optimizing their clinical use. The duration of this effect is influenced by the bacterial species, the specific antibiotic, and its concentration. The unique mechanism of action of this compound, targeting an early step in cell wall synthesis, and the potent PBP inhibition by carbapenems contribute to their sustained antibacterial activity. Further direct comparative studies are warranted to provide a more definitive assessment of the relative PAE of these two important antibiotic classes. This guide serves as a valuable resource for the scientific community, providing essential data and methodologies to inform future research and drug development efforts.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fosfomycin
Essential guidelines for the safe and compliant disposal of the antibiotic fosfomycin (B1673569) in a laboratory setting are critical to ensuring personnel safety, environmental protection, and regulatory adherence. All this compound waste, including pure compound, stock solutions, used media, and contaminated labware, must be treated as hazardous chemical waste.
Improper disposal of antibiotics like this compound contributes to the growing threat of antimicrobial resistance and environmental contamination. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. Standard autoclaving is not sufficient to deactivate this compound due to its thermal stability.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, always consult your institution's specific Environmental Health and Safety (EHS) guidelines. When handling any form of this compound waste, appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All this compound waste must be clearly labeled as "Hazardous Waste: this compound" to ensure proper identification and handling by waste management personnel.
Step-by-Step Disposal Protocols
The proper disposal route for this compound waste is dependent on its form and concentration. The following table summarizes the recommended procedures for each type of this compound waste.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired this compound Powder | Pure, solid form of the antibiotic. | - Collect in a designated, sealed, and clearly labeled hazardous chemical waste container. - Do not mix with other chemical waste unless approved by your institution's EHS department. - Arrange for pickup and disposal by a certified hazardous waste contractor. |
| This compound Stock Solutions | High-concentration solutions of this compound. | - Collect in a designated, sealed, and leak-proof hazardous chemical waste container.[1] - The container should be compatible with the solvent used. - Do not dispose of down the drain. - Arrange for pickup by a certified hazardous waste contractor. |
| Used Culture Media Containing this compound | Liquid media from cell culture or other experiments containing this compound. | - Due to this compound's thermal stability, autoclaving will not deactivate the antibiotic.[2] - Collect all liquid media containing this compound in a designated, leak-proof hazardous chemical waste container. - Do not autoclave as the sole method of disposal. - Arrange for pickup by a certified hazardous waste contractor. |
| Contaminated Solid Waste | Items such as pipette tips, serological pipettes, flasks, plates, and gloves that have come into contact with this compound. | - Non-Sharps (e.g., pipette tips, tubes, plates, gloves): Collect in a designated, lined hazardous waste container. Do not place in standard biohazard bags that are destined for autoclaving. - Sharps (e.g., needles, glass Pasteur pipettes): Place in a designated, puncture-resistant sharps container for chemical waste. - Arrange for pickup by a certified hazardous waste contractor. |
| Contaminated Glassware | Reusable glassware (e.g., beakers, flasks) that has come into contact with this compound. | - Rinse the glassware with a suitable solvent (e.g., water or as indicated by your protocol) to remove residual this compound. - The first rinseate must be collected and disposed of as hazardous chemical waste. - Subsequent rinses may be permissible for drain disposal, but this must be in accordance with your local and institutional regulations. - After decontamination, the glassware can be washed and reused. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of different types of this compound waste generated in a laboratory setting.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations, thereby building a foundation of trust in laboratory safety and chemical handling practices.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fosfomycin
Essential procedures for the safe handling, personal protection, and disposal of Fosfomycin in a laboratory setting, ensuring the safety of researchers and the integrity of scientific work.
This compound is an antibiotic requiring careful handling to ensure the safety of laboratory personnel. Adherence to proper safety protocols is crucial to minimize exposure risks and prevent contamination. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), handling protocols, and disposal plans for this compound.
Personal Protective Equipment (PPE) for this compound Handling
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Impervious clothing/Lab coat | Wear fire/flame resistant and impervious clothing. A solid front, long-sleeved lab coat is recommended.[1][2] |
| Gloves | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber) tested according to EN 374.[1][3] It is recommended to wear two pairs of gloves, especially during compounding, administering, and disposal.[2] | |
| Respiratory | Full-face respirator or suitable respirator | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust and aerosols are likely to be generated.[1][4] |
Note: No occupational exposure limit values have been established for this compound.[1][4][5]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Procedural Guidance for Handling this compound
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a research environment.
1. Preparation:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above. This includes eye protection, a lab coat, and gloves.[1][4]
-
Ventilation: Ensure that all handling of this compound is conducted in a well-ventilated area.[1][4][6] If there is a risk of aerosol or dust formation, use a chemical fume hood.
-
Weighing: When weighing solid this compound, take care to avoid the formation of dust.[1][6]
2. Handling and Experimentation:
-
Contact Avoidance: Avoid direct contact with skin and eyes.[1][6] In case of contact, rinse the affected area immediately with plenty of water.[6]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.[2]
3. In Case of a Spill:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][6]
-
Cleanup: Collect the spilled material using appropriate tools and place it into a suitable, closed container for disposal.[1] Avoid generating dust.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.[7] It is recommended to use a licensed waste disposal company. Do not dispose of down the drain unless specifically permitted by local regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container that is clearly labeled.[7] |
| Contaminated PPE (e.g., gloves, lab coats) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.[2] |
General Disposal Guidelines:
-
Do Not Discard in Regular Trash: this compound and materials contaminated with it should not be disposed of in the regular trash.
-
Drug Take-Back Programs: Where available, utilize drug take-back programs for the disposal of unused or expired medication.[8][9]
-
Household Trash Disposal (if no other option is available): If a take-back program is not accessible, and if local regulations permit, mix the this compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed plastic bag, and then in the household trash.[9][10] Remove or obscure all personal information from the original container.[9]
-
Flushing: Do not flush this compound down the toilet unless it is specifically on the FDA's flush list and no other disposal options are available.[8][11] this compound is not currently on the FDA flush list.
References
- 1. echemi.com [echemi.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. carlroth.com [carlroth.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. fda.gov [fda.gov]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
